(+/-)-Taxifolin
Description
Dihydroquercetin is a natural product found in Prunus lycioides, Cryptomeria japonica, and other organisms with data available.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(+/-)-Taxifolin basic physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (+/-)-Taxifolin for Drug Development Applications
Introduction
Taxifolin, also known as dihydroquercetin, is a prominent member of the flavanonol subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in many plants.[1][2] It is abundant in natural sources such as the Siberian larch, milk thistle, and certain varieties of onions and vinegars.[1] As a potent antioxidant and anti-inflammatory agent, taxifolin has garnered significant interest from the pharmaceutical and nutraceutical sectors for its potential therapeutic applications in managing a range of chronic and degenerative disorders.[1][2][3]
However, the transition from a promising bioactive compound to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Issues such as poor aqueous solubility and chemical instability can severely limit its bioavailability and shelf-life, thereby hindering clinical efficacy.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical characteristics of this compound. By synthesizing technical data with field-proven insights, this document aims to elucidate the causal relationships between taxifolin's molecular structure and its physical behavior, offering a foundational understanding for overcoming its inherent formulation challenges.
Chemical Identity and Molecular Structure
This compound is a racemic mixture of the stereoisomers of 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one.[1] Its structure is characterized by the classic C6-C3-C6 flavonoid skeleton, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C-ring.[2][5] The presence of five hydroxyl groups and a catechol moiety on the B-ring are critical determinants of its chemical reactivity and biological activity.[3]
A key structural feature of taxifolin is the presence of two stereocenters at the C2 and C3 positions of the C-ring, which gives rise to four possible stereoisomers.[1][5] The naturally predominant form, (+)-taxifolin, possesses a (2R,3R) configuration.[1][5] Understanding this stereochemistry is vital, as different isomers can exhibit varied biological activities and metabolic fates.
| Identifier | Value | Reference |
| Systematic IUPAC Name | (2R,3R)-rel-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [6] |
| Common Names | This compound, (±)-Dihydroquercetin | [7][8] |
| CAS Number | 480-18-2 (for the racemate) | [1][8] |
| Chemical Formula | C₁₅H₁₂O₇ | [1] |
| Molecular Weight | 304.25 g/mol | [1][7] |
Core Physicochemical Properties
The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties. For taxifolin, these characteristics present a double-edged sword: the polyphenolic structure responsible for its antioxidant effects also introduces significant challenges in solubility and stability.
| Property | Value | Significance in Drug Development | Reference |
| Melting Point | 230-237 °C (with decomposition) | High melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility. | [1][5][9] |
| logP (octanol/water) | 0.95 - 1.5 (Experimental/Computed) | Indicates a relatively hydrophilic nature, which can limit passive diffusion across lipid-rich biological membranes. | [7][10][11] |
| pKa (Strongest Acidic) | ~7.74 (Predicted) | The phenolic hydroxyl groups can ionize. At physiological pH (~7.4), a mix of neutral and anionic species exists, affecting solubility and membrane transport. | [12][13] |
| Polar Surface Area (PSA) | 127.45 Ų | A high PSA suggests strong intermolecular hydrogen bonding, contributing to low volatility and poor membrane permeability. | [12][13] |
| H-Bond Donors | 5 | The numerous hydroxyl groups can donate hydrogen bonds, enhancing interaction with polar solvents but potentially hindering membrane crossing. | [12][13] |
| H-Bond Acceptors | 7 | The hydroxyl and ketone oxygens act as hydrogen bond acceptors, contributing to its solubility in polar organic solvents. | [12][13] |
Solubility Profile
The solubility of an API is a critical factor influencing its dissolution rate and subsequent absorption. Taxifolin is classified as a poorly water-soluble compound, a primary obstacle to achieving adequate bioavailability.[12][14]
| Solvent | Solubility | Reference |
| Water (room temp.) | 0.87 - 0.96 mg/mL | [14] |
| DMSO | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | 3 - 20 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6] |
The poor aqueous solubility stems from its rigid, planar crystal structure and extensive intermolecular hydrogen bonding, which must be overcome by solvent interactions. While its multiple hydroxyl groups provide sites for hydration, the large hydrophobic carbon backbone dominates.[15] Solubility is significantly higher in polar organic solvents like DMSO and ethanol, which can disrupt the crystal lattice and form favorable hydrogen bonds.[6] Notably, solubility in water increases at higher temperatures, a property leveraged in certain formulation processes like spray drying.[14]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound, providing a reliable measure of its intrinsic solubility. The protocol is designed to ensure that a saturated solution is achieved and accurately measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at sequential time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid temperature changes that could alter solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of taxifolin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.[16]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Stability Profile
The chemical stability of taxifolin is a major concern for its development into a reliable pharmaceutical product. Its polyphenolic structure, particularly the catechol B-ring, is highly susceptible to degradation.
-
pH-Dependent Degradation: Taxifolin is extremely unstable under alkaline conditions.[4][17] The deprotonation of its phenolic hydroxyls in basic media makes the molecule highly susceptible to oxidation and rearrangement, leading to the formation of dimers and other degradation products.[3][4] This instability poses a significant challenge for oral formulations, as the compound must survive the neutral to slightly alkaline environment of the small intestine.
-
Thermal and Environmental Stability: While relatively stable in its solid, crystalline form at room temperature, its degradation is accelerated by heat, especially in the presence of humidity.[4][17] This necessitates controlled storage conditions (cool and dry) to maintain potency.
-
Photostability: In contrast to its lability towards pH and heat, taxifolin is considered relatively stable against degradation by light.[4][17]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture).
-
Stress Conditions: Aliquot the stock solution and subject it to a series of stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature (due to high lability).[17]
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress (Dry Heat): Store the solid powder in an oven at a high temperature (e.g., 80-100 °C).
-
Thermal Stress (Humid Heat): Store the solid powder in a humidity chamber (e.g., 80 °C, 75% RH).
-
Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products can be observed and separated from the parent peak.
-
Peak Purity: Assess the purity of the main taxifolin peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products are present.
Implications for Drug Development and Formulation
The physicochemical profile of this compound clearly indicates that its primary hurdles for successful drug development are its poor aqueous solubility and significant chemical instability, particularly in alkaline environments. These properties directly translate to low oral bioavailability, as the compound may not fully dissolve in the gastrointestinal fluids and can degrade before it has a chance to be absorbed.[3]
Addressing these challenges is the central task for formulation scientists. Several advanced strategies have been explored:
-
Crystal Engineering: Modifying the solid-state form of taxifolin can yield significant benefits. For instance, spray drying a solution of taxifolin can produce an amorphous, spheroidal form.[14][18] This amorphous material lacks a rigid crystal lattice, which dramatically increases its dissolution rate and aqueous solubility (up to 2.2-fold).[14]
-
Inclusion Complexes: Encapsulating taxifolin within the hydrophobic cavity of cyclodextrins (like γ-cyclodextrin) can create inclusion complexes.[19] This shields the molecule from the aqueous environment, preventing precipitation and protecting it from hydrolytic degradation, leading to marked improvements in both solubility (up to 19-fold) and bioavailability (up to 3.7-fold).[16][19]
-
Chemical Modification: The development of prodrugs, such as taxifolin tetra-octanoate (an ester derivative), aims to improve lipophilicity for better membrane permeation and enhance chemical stability by protecting the reactive hydroxyl groups.[20]
Conclusion
This compound is a flavonoid with compelling therapeutic promise, yet its translation into a successful clinical product is fundamentally constrained by its physicochemical properties. Its poor aqueous solubility and pronounced instability in alkaline conditions are significant barriers to achieving reliable oral bioavailability. A thorough understanding of these characteristics—from its solubility profile and pKa to its degradation pathways—is not merely an academic exercise but a prerequisite for rational drug development. The insights gained from this analysis underscore the critical need for enabling formulation technologies, such as amorphization, cyclodextrin complexation, and prodrug strategies, to unlock the full therapeutic potential of this valuable natural compound.
References
- 1. Taxifolin - Wikipedia [en.wikipedia.org]
- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxifolin | 480-18-2 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3,5,7,3',4'-Pentahydroxyflavanone | C15H12O7 | CID 471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Taxifolin CAS#: 480-18-2 [m.chemicalbook.com]
- 10. Taxifolin, (-)- | C15H12O7 | CID 712316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for (+)-taxifolin (HMDB0303943) [hmdb.ca]
- 13. Showing Compound (+)-taxifolin (FDB030075) - FooDB [foodb.ca]
- 14. Modification of Taxifolin Properties by Spray Drying [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (+/-)-Taxifolin: Natural Sources and Advanced Extraction Methodologies
Abstract
(+/-)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This in-depth technical guide provides a comprehensive overview of the primary natural sources of taxifolin and a detailed analysis of various extraction methodologies. We will explore both conventional and advanced extraction techniques, offering a comparative assessment to aid researchers, scientists, and drug development professionals in selecting the most efficacious and sustainable methods for isolating this valuable compound. This guide is designed to bridge the gap between theoretical knowledge and practical application, providing actionable insights and detailed protocols for the extraction and purification of this compound.
Introduction to this compound
Taxifolin is a flavanonol, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Its structure, featuring five hydroxyl groups, contributes to its remarkable antioxidant capacity, which is reportedly greater than that of quercetin.[1] This potent free-radical scavenging ability is central to its diverse pharmacological activities, including anti-cancer, anti-microbial, and hepatoprotective effects.[1][2] The growing body of evidence supporting its health benefits has spurred significant interest in identifying rich natural sources and developing efficient extraction and purification technologies.
Principal Natural Sources of this compound
Taxifolin is widely distributed in the plant kingdom, with particularly high concentrations found in coniferous trees. The selection of the raw material is a critical first step that significantly influences the efficiency and economic viability of the extraction process.
Coniferous Trees: A Primary Reservoir
Conifers, particularly those of the Larix (Larch) and Pinus (Pine) genera, are the most commercially significant sources of taxifolin.
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Larix sibirica (Siberian Larch): The wood and bark of the Siberian larch are among the richest known sources of taxifolin.[3] The heartwood, in particular, contains high concentrations of this flavonoid.[4]
-
Larix gmelinii (Dahurian Larch): This species is another prominent source, with studies demonstrating significant taxifolin content in its wood.[5][6]
-
Pinus roxburghii (Chir Pine) and Cedrus deodara (Deodar Cedar): These coniferous trees also serve as notable sources of taxifolin.
-
Douglas Fir (Pseudotsuga menziesii): Historically, the bark of the Douglas fir was one of the first identified sources of taxifolin.[5]
Other Botanical Sources
Beyond conifers, taxifolin is present in various other plants, fruits, and vegetables, albeit typically in lower concentrations.
-
Silybum marianum (Milk Thistle): The seeds of milk thistle contain a complex of flavonolignans known as silymarin, of which taxifolin is a key component.[7]
-
Allium cepa (Onion): Red onions, in particular, contain taxifolin, primarily in their outer layers.[8]
-
Fruits and Beverages: Taxifolin can also be found in grapes, citrus fruits, olive oil, tea, cocoa, and wine.[8][9] Vinegars aged in cherry wood are also a source of this compound.
Table 1: Comparative Overview of Major Natural Sources of this compound
| Plant Source | Part of Plant | Reported Taxifolin Content/Yield | Reference(s) |
| Larix gmelinii | Wood | Up to 18.63 mg/g | [5] |
| Larix olgensis | Roots | Purity of 95.0% after extraction and purification | [10] |
| Abies nephrolepis | Leaves | Up to 31.03 mg/g | [9] |
| Abies nephrolepis | Bark | Up to 1.44 mg/g | [1] |
| Silybum marianum (Milk Thistle) | Defatted Seeds | Up to 0.6 mg/g | [7] |
| Pinus nigra (Pine Bark) | Bark | 0.94 mg/g | |
| Vitis davidii (Wild Grape) | Fruit Peel | 3.63 mg/kg | [11] |
Extraction Methodologies: A Technical Deep-Dive
The choice of extraction method is paramount and depends on factors such as the desired yield and purity, environmental impact, cost-effectiveness, and scalability. Here, we dissect conventional and advanced techniques for taxifolin extraction.
Conventional Extraction Techniques
These traditional methods, while often straightforward, may have limitations in terms of efficiency, solvent consumption, and potential degradation of the target compound.
This simple technique involves soaking the plant material in a solvent for an extended period at room temperature. For instance, larch wood powder can be macerated in 60% ethanol for 24 hours. While easy to implement, maceration often results in lower yields compared to more advanced methods.
This method utilizes heat to increase the solubility of taxifolin and enhance extraction efficiency. A common protocol involves refluxing the plant material with a solvent. For example, taxifolin has been extracted from Larix olgensis roots using 90% ethanol at 90°C for 3 hours, repeated three times.[10] This method achieved a high purity of 95.0% after crystallization.[10]
A continuous extraction method where the solvent is repeatedly passed through the plant material. While more efficient than simple maceration, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can potentially degrade thermolabile compounds.[12]
Advanced Extraction Techniques: Enhancing Efficiency and Sustainability
Modern extraction methods offer significant advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved yields.
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular compounds. This technique significantly accelerates the extraction process.
-
Causality: The mechanical effects of acoustic cavitation enhance mass transfer by increasing solvent penetration into the plant matrix and facilitating the diffusion of the target compounds from the solid to the liquid phase.
Experimental Protocol: Ultrasound-Assisted Extraction of Taxifolin from Abies nephrolepis Leaves [9]
-
Sample Preparation: Grind dried Abies nephrolepis leaves to a fine powder.
-
Extraction Setup: Place the powdered sample in an extraction vessel with the chosen solvent. Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Optimized Parameters:
-
Solvent: 50% Ethanol
-
Liquid-to-Solid Ratio: 20 mL/g
-
Ultrasonic Frequency: 45 kHz
-
Ultrasonic Power: 160 W
-
Temperature: 332.19 K (59.04 °C)
-
Extraction Time: 39.25 minutes
-
-
Post-Extraction: Separate the extract from the solid residue by filtration or centrifugation.
-
Analysis: Quantify the taxifolin content in the extract using High-Performance Liquid Chromatography (HPLC).
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of taxifolin.
-
Causality: The direct interaction of microwaves with polar molecules generates heat volumetrically, resulting in a faster and more efficient extraction process compared to conventional heating methods where heat is transferred from the outside in.
Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of Taxifolin from Larix gmelinii [5]
-
Sample Preparation: Use powdered Larix gmelinii wood.
-
Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) in water.
-
Extraction Procedure:
-
Soak the plant material in the ionic liquid solution for 2 hours.
-
Liquid-to-Solid Ratio: 15:1 mL/g
-
Place the mixture in a microwave extractor.
-
Microwave Power: 406 W
-
Microwave Irradiation Time: 14 minutes
-
-
Post-Extraction: Cool the extract and separate it from the solid residue.
-
Analysis: Determine the taxifolin yield using HPLC. This method has been reported to yield up to 18.63 mg/g of taxifolin.[5]
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.
-
Causality: The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction of specific compounds. The addition of a polar co-solvent, such as ethanol, is often necessary to efficiently extract moderately polar compounds like taxifolin.[13]
Conceptual Workflow: Supercritical Fluid Extraction of Taxifolin
-
Pressurization: Liquid CO₂ is pumped to a high pressure, typically above its critical point (73.8 bar).
-
Heating: The pressurized CO₂ is heated above its critical temperature (31.1 °C).
-
Co-solvent Addition (Optional but recommended for Taxifolin): A polar co-solvent like ethanol is introduced into the supercritical CO₂ stream.
-
Extraction: The supercritical fluid mixture is passed through a vessel containing the ground plant material, where it dissolves the taxifolin.
-
Separation: The pressure of the extract is reduced in a separator vessel, causing the CO₂ to return to its gaseous state and the taxifolin to precipitate.
-
Recycling: The gaseous CO₂ can be recompressed and recycled for subsequent extractions.
EAE employs enzymes to break down the structural components of the plant cell wall, such as cellulose, hemicellulose, and pectin. This enzymatic degradation enhances the release of intracellular compounds.
-
Causality: By selectively hydrolyzing the cell wall polysaccharides, enzymes create pores and increase the permeability of the cell wall, thereby improving the extraction efficiency of the target compounds without the need for harsh solvents or high temperatures.[14][15]
Conceptual Protocol: Enzyme-Assisted Extraction of Flavonoids [16]
-
Enzyme Selection: Choose enzymes based on the composition of the plant cell wall (e.g., cellulase, pectinase, xylanase).
-
Incubation: Suspend the plant material in a buffer solution at the optimal pH and temperature for the selected enzyme(s).
-
Enzymatic Hydrolysis: Add the enzyme(s) and incubate for a specific period to allow for cell wall degradation.
-
Extraction: Proceed with a conventional solvent extraction method (e.g., maceration with ethanol) to recover the released taxifolin.
-
Post-Extraction: Separate and analyze the extract as previously described.
Table 2: Comparative Analysis of Taxifolin Extraction Methodologies
| Extraction Method | Principle | Typical Solvents | Key Advantages | Key Disadvantages |
| Maceration | Soaking in solvent at room temperature | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds | Time-consuming, lower yield, large solvent consumption |
| Heating/Reflux | Increased solubility at elevated temperatures | Ethanol, Water | Higher yield than maceration, relatively simple | Potential degradation of heat-sensitive compounds, energy-intensive |
| Soxhlet Extraction | Continuous solvent percolation | Ethanol, Methanol | More efficient than maceration | Long extraction times, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Ethanol, Methanol, Water | Rapid, high efficiency, reduced solvent and energy consumption | Potential for free radical formation at high power, equipment cost |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and intracellular water, rupturing cells | Ethanol, Water, Ionic Liquids | Very fast, high yield, reduced solvent use, improved purity | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Tunable solvating power of supercritical fluids (e.g., CO₂) | Supercritical CO₂, Ethanol (co-solvent) | "Green" solvent, high selectivity, solvent-free final product | High initial equipment cost, may require co-solvents for polar compounds |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components | Aqueous buffers, followed by organic solvents | Mild conditions, high specificity, environmentally friendly | Enzyme cost, requires specific pH and temperature control, longer incubation times |
Visualization of Extraction Workflows
Diagram 1: Conventional vs. Advanced Extraction Workflows
Caption: A comparative workflow of conventional and advanced taxifolin extraction methods.
Diagram 2: Logical Flow for Method Selection
Caption: A decision-making flowchart for selecting a taxifolin extraction method.
Purification of Crude Taxifolin Extract
Following extraction, the crude extract contains a mixture of compounds. Purification is essential to obtain high-purity taxifolin. Common purification techniques include:
-
Column Chromatography: Utilizing stationary phases like silica gel or polyamide resin to separate taxifolin from other components based on polarity.[17] A patent describes a method using AB-8 resin followed by silica gel column chromatography to achieve a purity of 94.35%.[18]
-
Recrystallization: This technique involves dissolving the crude extract in a hot solvent and then allowing it to cool slowly, causing the taxifolin to crystallize out in a purer form. This is often repeated to enhance purity.[10]
Conclusion and Future Perspectives
The selection of an appropriate natural source and an efficient extraction method are fundamental for the successful isolation of this compound. While coniferous woods, particularly larch species, remain the most commercially viable sources, ongoing research may identify other promising botanicals. Advanced extraction techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, sustainability, and yield over conventional methods. The choice of the optimal method will be dictated by the specific research or production goals, balancing factors of yield, purity, cost, and environmental impact. Future research should focus on the development of integrated "green" extraction and purification processes, potentially combining methods like EAE with SFE, to further enhance the sustainability and economic feasibility of producing high-purity taxifolin for its expanding applications in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch [agris.fao.org]
- 3. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Dif… [ouci.dntb.gov.ua]
- 5. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics | Semantic Scholar [semanticscholar.org]
- 9. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Technology of Taxifolin from Fruit of Vitis davidii by Response Surface Methodology [agris.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from Pinus koraiensis Nut-Coated Film and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]
The Multifaceted Pharmacological Landscape of (+/-)-Taxifolin: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Potent Flavonoid
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1] This natural compound has garnered significant attention within the scientific community for its broad spectrum of biological activities and promising therapeutic potential.[1][2] As a potent antioxidant and anti-inflammatory agent, taxifolin is being investigated for its role in mitigating a variety of pathological conditions, ranging from cardiovascular and neurodegenerative diseases to cancer.[3][4] This technical guide provides an in-depth exploration of the biological activities and pharmacological effects of (+/-)-taxifolin, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations into this versatile molecule. We will delve into the mechanistic underpinnings of its actions, provide detailed experimental protocols for its evaluation, and summarize key quantitative data to facilitate comparative analysis.
Part 1: Core Biological Activities and Underlying Mechanisms
Taxifolin's therapeutic potential stems from its ability to modulate multiple cellular pathways, primarily centered around its antioxidant and anti-inflammatory properties. These core activities form the foundation for its diverse pharmacological effects.
Potent Antioxidant Activity
Taxifolin is a powerful antioxidant, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] This activity is crucial in preventing cellular and DNA damage, which are implicated in aging and numerous chronic diseases.[2] The antioxidant capacity of taxifolin is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge free radicals.[5]
Key Mechanisms:
-
Direct Radical Scavenging: Taxifolin directly quenches free radicals such as the hydroxyl radical (•OH) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6]
-
Activation of the Nrf2 Pathway: Taxifolin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] This leads to an enhanced cellular defense against oxidative stress.
Experimental Workflow: Assessing Antioxidant Activity
A common in vitro method to determine the radical scavenging activity of a compound like taxifolin is the DPPH assay.
Caption: Workflow for DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Radical Scavenging Assay [5][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each taxifolin dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the taxifolin sample.
-
The IC50 value, the concentration of taxifolin required to inhibit 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of taxifolin.
-
Broad Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Taxifolin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[1][2]
Key Mechanisms:
-
Inhibition of NF-κB Signaling: Taxifolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Modulation of MAPK Pathways: Taxifolin can regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are critically involved in the inflammatory response.[9]
-
Inhibition of Pro-inflammatory Enzymes: It can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
Signaling Pathway: Taxifolin's Modulation of Inflammatory Responses
Caption: Taxifolin's inhibitory effects on MAPK and NF-κB signaling pathways.
Part 2: Pharmacological Effects Across Different Disease Models
The potent antioxidant and anti-inflammatory activities of taxifolin translate into a wide array of pharmacological effects, which have been demonstrated in numerous preclinical models.
Cardioprotective Effects
Taxifolin has shown significant promise in protecting the cardiovascular system.[3][10][11]
Key Findings:
-
Myocardial Infarction Models: In rodent models of myocardial infarction induced by isoproterenol or coronary artery ligation, taxifolin treatment has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation.[12][13][14][15][16][17]
-
Mechanism of Action: The cardioprotective effects are mediated through the activation of the Nrf2/HO-1 pathway and the inhibition of apoptosis.[17] It also modulates the PI3K/Akt signaling pathway, which is crucial for cell survival.[10]
Experimental Model: Myocardial Infarction in Rats [12][18]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Drug Administration: Taxifolin (e.g., 50 mg/kg, orally) can be administered as a pretreatment or post-ligation.[16]
-
Evaluation: After a set period (e.g., 24 hours or longer), cardiac function is assessed using echocardiography. The heart is then excised for histological analysis to determine infarct size and for biochemical assays to measure markers of oxidative stress and inflammation.
Neuroprotective Properties
Taxifolin exhibits neuroprotective effects in various models of neurological disorders.[4]
Key Findings:
-
Stroke Models: In mouse models of transient middle cerebral artery occlusion (tMCAO), taxifolin has been shown to reduce infarct volume and improve neurological deficits.[19][20][21][22][23]
-
Neurodegenerative Disease Models: Studies suggest that taxifolin can inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[24][25][26][27] It also protects neurons from oxidative stress-induced apoptosis.
-
Mechanism of Action: The neuroprotective effects of taxifolin are linked to its ability to suppress neuroinflammation, reduce oxidative stress, and modulate signaling pathways such as PI3K/Akt and NF-κB.[28]
Anticancer Activity
Taxifolin has demonstrated anticancer properties in various cancer cell lines.[29]
Key Findings:
-
Inhibition of Cancer Cell Proliferation: Taxifolin has been shown to inhibit the growth of various cancer cell lines, including liver and prostate cancer cells, in a dose-dependent manner.[29]
-
Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells.[29]
-
Mechanism of Action: The anticancer effects of taxifolin are associated with the modulation of cell cycle-regulating proteins and the induction of apoptotic pathways. It has also been shown to downregulate the expression of factors involved in angiogenesis and metastasis, such as HIF-1α and VEGF.[29]
Experimental Protocol: MTT Assay for Cell Viability [30][31][32][33][34]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of taxifolin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Part 3: Quantitative Data and Pharmacokinetics
A critical aspect of evaluating any potential therapeutic agent is understanding its potency and pharmacokinetic profile.
In Vitro Efficacy (IC50 Values)
The following table summarizes some of the reported IC50 values for taxifolin in various in vitro assays.
| Biological Activity | Assay | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Antioxidant | DPPH radical scavenging | - | ~16-253 | [6][35] |
| •OH radical scavenging | - | ~259 | [6] | |
| Anticancer | Cell Viability (MTT) | HepG2 (Liver Cancer) | 0.15 | [29] |
| Cell Viability (MTT) | Huh7 (Liver Cancer) | 0.22 | [29] | |
| Cell Viability (MTT) | DU 145 (Prostate Cancer) | 500 | [29] |
In Vivo Efficacy (Dosage)
Effective doses of taxifolin in animal models vary depending on the specific condition being studied.
| Pharmacological Effect | Animal Model | Dosage | Route of Administration | Reference(s) |
| Cardioprotection | Rat (Doxorubicin-induced cardiotoxicity) | 50 mg/kg | Oral | [16] |
| Antihypertensive | Spontaneously Hypertensive Rats | 15, 30, 60 mg/kg | Oral | [36] |
| Neuroprotection | Rat (Rotenone-induced Parkinson's model) | 3 days of treatment | - | [1] |
Pharmacokinetics and Bioavailability
The therapeutic efficacy of taxifolin is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioavailability: Studies in rats have reported a low absolute oral bioavailability, ranging from 0.17% to 0.49%.[37][38] However, formulation strategies, such as nanodispersions, have been shown to increase bioavailability to 0.75% in rats.[38][39] In rabbits, a higher bioavailability of 36% has been reported after enzymatic hydrolysis of conjugated metabolites in plasma.[38][40]
-
Half-life: The blood half-life of taxifolin has been reported to be approximately 8.9 hours.[24]
Part 4: Translational Perspective and Future Directions
The extensive preclinical data on taxifolin's biological activities have paved the way for its investigation in human clinical trials.
A randomized, double-blind, placebo-controlled clinical trial, the "Taxifolin for prevention of COGnitive impairment (T-COG) trial," has been designed to investigate the efficacy of taxifolin in preventing cognitive decline in patients with mild cognitive impairment or mild dementia.[24][25][26] This trial highlights the translational potential of the promising preclinical neuroprotective data.
Future research should focus on:
-
Optimizing Bioavailability: Developing novel drug delivery systems to enhance the oral bioavailability of taxifolin is crucial for its clinical translation.
-
Elucidating Detailed Mechanisms: Further studies are needed to fully unravel the complex molecular mechanisms underlying taxifolin's diverse pharmacological effects.
-
Conducting More Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of taxifolin in various human diseases.
Conclusion
This compound is a pleiotropic natural compound with a remarkable range of biological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, PI3K/Akt, and MAPK, provides a strong mechanistic basis for its observed cardioprotective, neuroprotective, and anticancer effects in preclinical models. While challenges related to its bioavailability remain, ongoing research into formulation strategies and its evaluation in clinical trials hold significant promise for the development of taxifolin as a novel therapeutic agent for a variety of human diseases. This guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating flavonoid.
References
- 1. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review | MDPI [mdpi.com]
- 4. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review | Sciety [sciety.org]
- 12. omicsonline.org [omicsonline.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening of drugs used in MI | PPT [slideshare.net]
- 15. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Taxifolin for Cognitive Preservation in Patients with Mild Cognitive Impairment or Mild Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 38. researchgate.net [researchgate.net]
- 39. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
The Enigmatic Flavonoid: A Technical Guide to the Discovery and Scientific Journey of Dihydroquercetin
Abstract
Dihydroquercetin (DHQ), also known as taxifolin, stands as a testament to the intricate chemistry of the natural world. This flavanonol, a subclass of flavonoids, has captivated the scientific community for decades with its potent biological activities, yet its journey from a curious botanical extract to a molecule of significant therapeutic interest has been marked by challenges in extraction, characterization, and bioavailability. This in-depth technical guide provides a comprehensive overview of the discovery and history of dihydroquercetin research, designed for researchers, scientists, and drug development professionals. We will delve into the pioneering moments of its identification, the evolution of extraction and analytical methodologies, and the key scientific milestones that have illuminated its multifaceted pharmacological profile. This guide aims to be a definitive resource, offering not only a historical narrative but also practical, field-proven insights and detailed experimental protocols to empower the next generation of dihydroquercetin research.
A Serendipitous Discovery and the Dawn of Flavonoid Research
The story of dihydroquercetin is intrinsically linked to the broader history of flavonoid research. The initial groundwork was laid in 1814 by the French chemist Michael Eugene Chevrel , who first isolated a yellow pigment from plants that would later be named quercetin, a close chemical relative of dihydroquercetin.[1] The field gained significant momentum in 1936 when Hungarian scientist Szent-Györgyi Albert , who would later receive the Nobel Prize for his work on Vitamin C, along with Istvan Rusniak, discovered a substance in citrus fruits that they termed "Vitamin P".[1] They observed that this substance was crucial for mitigating scurvy by increasing capillary resistance, a property not solely attributable to Vitamin C.[1] This "Vitamin P" was later revealed to be a complex mixture of compounds, leading to the adoption of the term "bioflavonoids".[1]
The specific discovery of dihydroquercetin, or taxifolin, can be traced to the late 1940s at the Oregon Forest Products Laboratory in the United States.[1] In an effort to find commercial applications for the bark of western pine trees, researchers began a thorough chemical investigation of Douglas-fir bark.[1] It was during these studies that a potent antioxidant bioflavonoid was isolated and identified as taxifolin, another name for dihydroquercetin.[1] This discovery was a pivotal moment, though for a considerable time, it was believed that dihydroquercetin was confined to exotic and expensive sources like citrus fruits, grape seeds, and the petals of roses.[1]
A significant breakthrough in the accessibility of dihydroquercetin occurred in the late 1960s in Russia. A team of scientists led by Professor N.A. Tyukavkina from the Irkutsk Institute of Organic Chemistry, in collaboration with other institutions, successfully isolated dihydroquercetin from the wood of the Siberian larch.[1] What made this discovery particularly revolutionary was the ability to obtain the compound as a crystalline powder, a pure individual substance, rather than a crude extract.[1] This achievement opened the door for precise dosing and paved the way for its serious consideration in clinical and preventive medicine.[1] Today, the primary industrial sources for dihydroquercetin are the Siberian larch (Larix sibirica Ledeb) and the Dahurian larch (Larix dahurica Turcz), which can contain up to 2.5% flavonoids, with dihydroquercetin comprising 90-95% of this total.[1]
The Evolution of Extraction and Purification Methodologies
The journey to obtaining pure dihydroquercetin has been one of continuous refinement, moving from rudimentary solvent extractions to sophisticated, high-yield techniques. The primary challenge has always been to efficiently separate the target molecule from a complex matrix of other plant-derived compounds.
Conventional Extraction Techniques
Early methods for extracting dihydroquercetin were relatively straightforward but often suffered from low yields and the use of harsh solvents. These conventional techniques laid the groundwork for future innovations.
| Extraction Method | Solvent(s) | Typical Conditions | Key Limitations |
| Maceration | 60% Ethanol | Room temperature for 24 hours | Time-consuming, lower efficiency |
| Reflux Extraction | 60% Ethanol, Acetone, Water | Boiling point of the solvent for 2-4 hours | Potential for thermal degradation of the compound |
| Stirring Extraction | Water | 50°C for 8 hours | Lower yield compared to organic solvents |
Advanced Extraction and Purification Protocols
To overcome the limitations of conventional methods, researchers have developed more advanced and efficient protocols that often combine different techniques to maximize yield and purity.
This modern approach utilizes the synergistic effects of ultrasound and microwave radiation to enhance extraction efficiency.
Experimental Protocol: Ultrasound-Microwave Assisted Alternant Extraction
-
Material Preparation: Larix gmelinii wood is pulverized to a fine powder.
-
Solvent System: A 60% ethanol solution is used as the extraction solvent with a solid-to-liquid ratio of 1:12.
-
Soaking: The powdered wood is soaked in the solvent for 3 hours.
-
Ultrasound Treatment: The mixture is subjected to ultrasonication for 40 minutes.
-
Microwave Treatment: This is followed by microwave irradiation for 20 minutes.
-
Extraction Repetition: The extraction is typically performed once under these optimized conditions.
-
Analysis: The resulting extract is filtered, and the dihydroquercetin yield is quantified using High-Performance Liquid Chromatography (HPLC).
This method has been shown to provide a significantly higher extraction yield compared to traditional ultrasound-assisted or microwave-assisted methods alone.
Achieving high purity, often required for pharmaceutical applications, necessitates chromatographic separation.
Experimental Protocol: High-Purity Dihydroquercetin via Column Chromatography
-
Initial Extraction: Dihydroquercetin-containing raw material is dissolved in a 20-95% aqueous ethanol solution at 20-29°C to a concentration of 50-250 g/L.[2]
-
Chromatographic System: A column with dynamic axial compression packed with a reversed-phase sorbent (particle size 10-20 microns, pore size 120-200 Å) is used.[2]
-
Elution: The column is eluted with a degassed and modified aqueous ethanol solution under a pressure of 100-500 kg/cm ².[2]
-
Fraction Collection: Eluate fractions are collected and monitored using refractometric and mass spectrometric analysis.[2]
-
Crystallization and Lyophilization: The dihydroquercetin-rich fractions are subjected to crystallization by freezing, followed by filtering and lyophilization to obtain the final high-purity product (≥99.9%).[2]
Characterization and Analytical Techniques
The accurate identification and quantification of dihydroquercetin are paramount for research and quality control. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
| Analytical Technique | Purpose | Key Findings and Observations |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | The most widely used technique for routine analysis. Diode array detectors (DAD) are used for detection at around 290 nm. Mass spectrometry (MS) coupling provides structural information.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereoisomer identification. | 1H and 13C NMR are used to confirm the molecular structure. Specific signals can distinguish between trans- and cis- diastereomers.[5][6] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) is a common ionization source. Tandem MS (MS/MS) helps in the structural characterization of dihydroquercetin and its derivatives.[3] |
| X-Ray Diffraction (XRD) | Analysis of the crystalline structure. | Can differentiate between crystalline and amorphous forms of dihydroquercetin, which can impact its solubility and bioavailability.[7] |
The Challenge of Bioavailability and Innovative Solutions
A significant hurdle in the therapeutic application of dihydroquercetin is its poor water solubility and consequently low bioavailability.[8][9] The absolute bioavailability of pure dihydroquercetin administered orally has been reported to be as low as 0.49%.[10] This has spurred the development of various innovative drug delivery systems to enhance its absorption and efficacy.
| Bioavailability Enhancement Technique | Mechanism of Action | Reported Improvement in Bioavailability/Solubility |
| Nanoparticle Formulation | Increases surface area for dissolution. | Nanodispersions have shown a 1.59-fold increase in bioavailability compared to the pure substance.[8] |
| Liposomal Encapsulation | Encapsulates DHQ in lipid bilayers for improved absorption. | Liposomal formulations can prolong the presence of DHQ in the bloodstream.[8] |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing water solubility. | Complexation with γ-cyclodextrin increased solubility by 18.5-19.8 times and bioavailability by 3.7 times.[11] |
| Aminomethylation | Chemical modification to introduce more soluble groups. | Aminomethylated derivatives have shown a 16.28-fold increase in solubility and a 6.31-fold increase in dissolution rate.[12] |
| Lyophilization ("Green" Phase Modification) | Creates amorphous forms with higher solubility. | Lyophilization from water-ethanol or water-acetonitrile mixtures increased water solubility by at least 30-fold.[13] |
Unraveling the Biological Activities and Signaling Pathways
Dihydroquercetin exhibits a wide spectrum of biological activities, with its potent antioxidant and anti-inflammatory properties being the most extensively studied.[9][14] These effects are underpinned by its ability to modulate key cellular signaling pathways.
Antioxidant and Anti-inflammatory Mechanisms
Dihydroquercetin's antioxidant prowess stems from its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Signaling Pathway: Dihydroquercetin's Modulation of Inflammatory Responses
Caption: Dihydroquercetin inhibits inflammatory signaling by targeting IKK and MAPK pathways.
Nrf2-Mediated Antioxidant Response
A key mechanism by which dihydroquercetin exerts its protective effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.
Experimental Workflow: Investigating Nrf2 Activation by Dihydroquercetin
Caption: Workflow for studying Nrf2 pathway activation by dihydroquercetin.
Recent studies have shown that dihydroquercetin can activate the AMPK/Nrf2/HO-1 signaling axis.[15][16] By activating AMPK, dihydroquercetin promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[15][16]
Future Directions and Conclusion
The journey of dihydroquercetin from a botanical curiosity to a well-characterized bioactive molecule is a compelling narrative of scientific progress. While significant strides have been made in understanding its discovery, chemistry, and biological activities, several avenues for future research remain. The development of more efficient and environmentally friendly extraction and purification methods will be crucial for its sustainable production. Further clinical trials are needed to fully elucidate its therapeutic potential in various human diseases. The exploration of novel drug delivery systems to overcome its bioavailability limitations will continue to be a key area of focus.
This guide has provided a comprehensive overview of the discovery and history of dihydroquercetin research, offering both a historical perspective and practical insights for the scientific community. As research continues to unravel the full potential of this remarkable flavonoid, it is poised to make significant contributions to the fields of medicine, nutrition, and materials science.
References
- 1. nutralliance.com [nutralliance.com]
- 2. EP2850069A1 - Process for preparing of highly pure dihydroquercetin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. The modern approaches of analysis of dihydroquercetin stereoisomeric composition - Terekhov - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 6. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability and Safety of Dihydroquercetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Modern Developing Directions in the Dihydroquercetin Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, solubilization, cytotoxicity and antioxidant activity of aminomethylated dihydroquercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Enhancement of Dihydroquercetin via "Green" Phase Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the (+/-)-Taxifolin Biosynthesis Pathway in Plants
Executive Summary
Taxifolin, also known as dihydroquercetin, is a dihydroflavonol of significant interest to the pharmaceutical, food, and agricultural industries due to its potent antioxidant properties.[1][2] As a key intermediate in the flavonoid biosynthetic pathway, taxifolin stands at a critical metabolic branch point, leading to the formation of vital plant compounds such as flavonols, anthocyanins, and proanthocyanidins.[3][4] Understanding the enzymatic machinery and regulatory networks governing its synthesis is paramount for researchers aiming to harness its benefits, whether through plant breeding, metabolic engineering, or heterologous production systems. This guide provides a detailed examination of the core biosynthetic pathway, the stereochemical nuances of its synthesis, the regulatory mechanisms, and the validated experimental protocols required to investigate this pathway with scientific rigor.
Introduction to Taxifolin
Taxifolin is a flavonoid belonging to the flavanonol subclass, characterized by a C6-C3-C6 carbon skeleton.[5][6] Its structure features two chiral centers at the C2 and C3 positions of the heterocyclic C-ring, which results in four possible stereoisomers. The naturally occurring and most biologically active form in plants is (+)-(2R,3R)-taxifolin. The term "(+/-)-taxifolin" typically refers to a racemic mixture, though enzymatic synthesis in biological systems is highly stereospecific.[7]
The Core Biosynthetic Pathway: From Phenylalanine to Taxifolin
The synthesis of taxifolin begins with the general phenylpropanoid pathway, which provides the primary precursors. The entire process can be segmented into three major stages: precursor formation, assembly of the flavanone backbone, and subsequent hydroxylation events.[1]
2.1. Stage 1: Synthesis of Core Precursors
The pathway initiates with L-phenylalanine, which is converted into p-coumaroyl-CoA .[8] This molecule provides the B-ring and the three carbons of the C-ring. The A-ring is constructed from three molecules of malonyl-CoA , a product of acetyl-CoA carboxylation derived from fatty acid metabolism.[1]
2.2. Stage 2: Formation of the Flavanone Skeleton
The first committed steps in flavonoid biosynthesis involve the assembly of the characteristic three-ring structure:
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]
-
Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin . This intermediate is the central precursor for numerous flavonoid classes.[5]
2.3. Stage 3: Stereospecific Hydroxylations to (+)-Taxifolin
The conversion of (2S)-naringenin to (+)-(2R,3R)-taxifolin requires two critical hydroxylation steps. This can occur via two alternative, yet interconnected, routes depending on the order of enzymatic action.
-
Route A (F3H then F3'H):
-
(2S)-Naringenin is first hydroxylated at the 3-position of the C-ring by Flavanone 3-hydroxylase (F3H) . This enzyme is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that performs a stereospecific 3β-hydroxylation, converting (2S)-naringenin into (2R,3R)-dihydrokaempferol (also known as aromadendrin).[3][9]
-
Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, to yield (+)-(2R,3R)-taxifolin .[9]
-
-
Route B (F3'H then F3H):
The following diagram illustrates the convergence of these pathways on taxifolin.
Key Enzymes and Cofactors
The efficiency and stereochemical outcome of taxifolin synthesis are dictated by the properties of its core enzymes.
| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Cofactors/Co-substrates |
| Flavanone 3-hydroxylase | F3H | 2-oxoglutarate-dependent dioxygenase | (2S)-Naringenin or (2S)-Eriodictyol | (2R,3R)-Dihydrokaempferol or (+)-Taxifolin | Fe(II), Ascorbate, O₂, 2-Oxoglutarate |
| Flavonoid 3'-hydroxylase | F3'H | Cytochrome P450 monooxygenase | (2S)-Naringenin or Dihydrokaempferol | (2S)-Eriodictyol or (+)-Taxifolin | NADPH, Cytochrome P450 Reductase (CPR) |
| Dihydroflavonol 4-reductase | DFR | NADPH-dependent reductase | Dihydroflavonols (e.g., Taxifolin) | Leucoanthocyanidins (e.g., Leucocyanidin) | NADPH |
| Flavonol Synthase | FLS | 2-oxoglutarate-dependent dioxygenase | Dihydroflavonols (e.g., Taxifolin) | Flavonols (e.g., Quercetin) | Fe(II), Ascorbate, O₂, 2-Oxoglutarate |
Downstream Metabolic Fate of Taxifolin
Taxifolin is a crucial branch-point intermediate. Its subsequent conversion determines the flux into major downstream flavonoid classes.
-
To Anthocyanins and Proanthocyanidins: Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of taxifolin to leucocyanidin.[12][13][14] Leucocyanidins are the immediate precursors for colored anthocyanins and condensed tannins (proanthocyanidins).[15]
-
To Flavonols: In a competing reaction, Flavonol Synthase (FLS) , another 2-ODD enzyme, can oxidize taxifolin to produce the flavonol quercetin.[12][13]
The relative expression and activity of DFR and FLS are key determinants of carbon flux partitioning between these pathways.[12]
Regulation of the Biosynthetic Pathway
The production of taxifolin is tightly controlled at the transcriptional level, allowing plants to modulate flavonoid accumulation in response to developmental cues and environmental stimuli.
-
Transcriptional Control: The expression of flavonoid biosynthesis genes is regulated by a complex interplay of transcription factors (TFs).[16] Key families include R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[8][17] Specifically, R2R3-MYB activators like MYB11, MYB12, and MYB111 in Arabidopsis are known to activate the promoters of early biosynthetic genes, including CHS, CHI, and F3H.[17][18]
-
Environmental and Hormonal Cues: The pathway is responsive to external signals such as UV-B radiation and plant hormones.[19] For instance, UV-B light can induce the expression of key TFs, which in turn upregulate genes like CHS and FLS to produce UV-protective flavonols.[19]
Methodologies for Pathway Investigation
A multi-faceted approach is required to functionally characterize the taxifolin biosynthesis pathway. The following protocols represent a self-validating system, where findings from one experiment inform and are confirmed by the others.
6.1. Experimental Workflow for Gene-to-Function Analysis
6.2. Protocol: Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of key biosynthetic genes (CHS, CHI, F3H, F3'H) in plant tissues with varying taxifolin content.
-
RNA Extraction: Isolate total RNA from plant tissues (e.g., young leaves, flowers) using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for target genes and a stable reference gene (e.g., Actin or Ubiquitin) with a melting temperature (Tm) of ~60°C and amplicon size of 100-200 bp.
-
qPCR Reaction: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template. Run the reaction on a qPCR instrument with a standard thermal cycling profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing target gene expression to the reference gene.
Causality Check: A positive correlation between the expression levels of a candidate gene (e.g., F3H) and the accumulation of taxifolin provides strong evidence for its involvement in the pathway.[20]
6.3. Protocol: In Vitro Enzyme Assay
Objective: To confirm the catalytic function of a candidate enzyme (e.g., F3H) by expressing it heterologously and testing its activity with a known substrate.
-
Gene Cloning and Expression: Amplify the full-length coding sequence of the candidate gene (e.g., PaF3H) from cDNA and clone it into a bacterial expression vector (e.g., pET vector with a His-tag).[20] Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression and Purification: Induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using nickel-affinity chromatography. Confirm protein purity and size via SDS-PAGE.
-
Enzyme Reaction: Set up a reaction mixture containing purified enzyme, substrate (e.g., 100 µM (2S)-naringenin), and necessary cofactors (e.g., 1 mM 2-oxoglutarate, 2 mM ascorbate, 50 µM FeSO₄) in a suitable buffer.[3] Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Product Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the extract using HPLC or LC-MS/MS to identify and quantify the product (e.g., dihydrokaempferol).[21]
Trustworthiness: Successful conversion of the substrate to the expected product provides direct, unambiguous proof of the enzyme's catalytic function.[20]
6.4. Protocol: Metabolite Profiling in Planta
Objective: To validate the in vivo role of a gene by analyzing the metabolic consequences of its altered expression in the plant.
-
Metabolite Extraction: Harvest and flash-freeze plant tissue. Grind the tissue to a fine powder in liquid nitrogen. Extract metabolites with an appropriate solvent, typically 80% methanol.[21]
-
HPLC or LC-MS/MS Analysis: Centrifuge the extract and filter the supernatant. Inject the sample into an HPLC system coupled with a UV or MS/MS detector.[22][23] Use a C18 column and a gradient of acetonitrile and water (with 0.1% formic acid) for separation.
-
Quantification: Identify and quantify taxifolin and its precursors (naringenin, eriodictyol) by comparing retention times and mass spectra with authentic standards.
Causality Check: A significant decrease in taxifolin levels and a corresponding accumulation of its precursor (e.g., naringenin or eriodictyol) in the knockdown lines compared to the wild-type would confirm the gene's essential role in vivo.[3]
Conclusion and Future Outlook
The biosynthesis of this compound in plants is a well-defined pathway orchestrated by a series of stereospecific enzymes and regulated by a complex transcriptional network. As a central precursor to health-promoting compounds like anthocyanins and industrially relevant proanthocyanidins, the taxifolin pathway is a prime target for metabolic engineering. Significant progress has already been made in transferring this pathway into microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica for sustainable, de novo production.[1][24][25][26][27] Future research, grounded in the technical principles outlined in this guide, will focus on overcoming metabolic bottlenecks, optimizing cofactor supply, and fine-tuning regulatory controls to enhance yields and create robust microbial cell factories for taxifolin and its valuable derivatives.
References
- 1. De novo biosynthesis of taxifolin in yeast peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Identification of flavonoids 3-hydroxylase from [Silybum marianum (L.) Gaertn] and its application in enhanced production of taxifolin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses | PLOS One [journals.plos.org]
- 14. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]
- 15. uniprot.org [uniprot.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scialert.net [scialert.net]
- 22. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn | MDPI [mdpi.com]
- 23. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Heterologous Biosynthesis of Taxifolin in Yarrowia lipolytica: Metabolic Engineering and Genome-Scale Metabolic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Understanding the Significance of Taxifolin and its Solubility
An In-Depth Technical Guide to the Solubility of (+/-)-Taxifolin for Researchers and Drug Development Professionals
Taxifolin, also known as dihydroquercetin, is a flavanonol, a subclass of flavonoids, lauded for its potent antioxidant and wide-ranging pharmacological activities.[1][2] It is a compound of significant interest in the pharmaceutical, nutraceutical, and functional food industries.[3] However, the practical application and therapeutic efficacy of taxifolin are intrinsically linked to its bioavailability, which is heavily influenced by its limited solubility in aqueous media.[1][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of taxifolin's solubility profile in water and various organic solvents is not merely academic; it is a critical prerequisite for designing effective formulations, ensuring reliable results in biological assays, and ultimately unlocking its full therapeutic potential.
This guide provides a detailed exploration of the solubility of this compound, grounded in its fundamental physicochemical properties. It offers field-proven experimental protocols for accurate solubility determination and discusses the causality behind its behavior in different solvent systems, empowering researchers to navigate the challenges posed by this promising natural compound.
Core Physicochemical Properties Governing Taxifolin's Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. Taxifolin's behavior is a classic example of structure-property relationships. Its IUPAC name, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one, reveals a structure rich in functional groups that govern its interactions.
The key to its solubility lies in the five hydroxyl (-OH) groups and a ketone (=O) group distributed across its flavanone backbone. These groups are potent sites for hydrogen bonding, acting as both hydrogen bond donors (from the -OH groups) and acceptors (the oxygen atoms in the -OH and =O groups). This dual capability explains its solubility in polar solvents that can participate in these interactions. Conversely, the carbon-rich aromatic rings provide a degree of lipophilicity, allowing for some interaction with less polar environments.
A summary of its key properties is presented below:
Table 1: Physicochemical Profile of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Synonyms | Dihydroquercetin, Distylin | [5] |
| Molecular Formula | C₁₅H₁₂O₇ | |
| Molecular Weight | 304.25 g/mol | [5] |
| Appearance | Brown or White to off-white solid | [6] |
| Melting Point | 237-240 °C | [6] |
| logP (Octanol-Water) | 0.95 | [5] |
| Acidity | Weakly acidic | [7] |
| UV-Vis λmax | 290 nm, 327 nm (in Methanol) |[8] |
The octanol-water partition coefficient (logP) of 0.95 indicates a relatively balanced character, though it leans towards being more hydrophilic than highly lipophilic compounds.[5] However, its extensive crystalline structure and strong intermolecular hydrogen bonding in the solid state contribute to its poor aqueous solubility, a common challenge with flavonoid aglycons.[4]
Quantitative Solubility Profile of this compound
The solubility of taxifolin varies dramatically depending on the solvent's polarity, proticity, and pH. This section provides quantitative data to guide solvent selection for extraction, formulation, and in vitro studies.
Aqueous Solubility
Taxifolin is classified as "slightly soluble" or "very slightly soluble" in water.[4][7] This low intrinsic solubility is a primary hurdle for oral formulation development.[4]
-
At room temperature (~20-25 °C), the equilibrium solubility of raw taxifolin in water is approximately 0.956 mg/mL .[4]
-
Another study determined the equilibrium solubility to be around 1.2 mg/mL in aqueous media at 37 °C (pH 1.2 and 4.5).[9][10]
-
The pH of the aqueous medium is a critical factor. While stable in acidic conditions, taxifolin is prone to degradation and polymerization in neutral to alkaline solutions (pH ≥ 7.0), which can complicate solubility measurements and affect its stability in formulations.[1]
Solubility in Organic Solvents
Taxifolin exhibits significantly higher solubility in polar organic solvents, particularly those that are strong hydrogen bond acceptors. The choice of solvent is crucial for preparing stock solutions for biological assays or for extraction processes.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Reported Solubility | Source(s) |
|---|---|---|---|
| Water | Polar Protic | ~0.96 - 1.2 mg/mL | [4][9][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | [8] |
| Ethanol | Polar Protic | ~3 mg/mL | [8] |
| Methanol | Polar Protic | Soluble (used for stock solutions) | [11] |
| 1:1 DMSO:PBS (pH 7.2) | Mixed | ~0.5 mg/mL |[8] |
Causality Behind Solubility Trends:
-
High Solubility in DMSO and DMF: These polar aprotic solvents are excellent hydrogen bond acceptors. They effectively disrupt the intermolecular hydrogen bonds within the taxifolin crystal lattice and solvate the individual molecules, leading to high solubility.[8]
-
Moderate Solubility in Alcohols (Ethanol, Methanol): As polar protic solvents, alcohols can act as both hydrogen bond donors and acceptors. They can solvate taxifolin effectively, making them suitable solvents for extraction and for preparing stock solutions.[8]
-
Sparingly Soluble in Aqueous Buffers: For biological experiments, achieving sufficient concentration in aqueous buffers is challenging. A common and necessary practice is to first dissolve taxifolin in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.[8] It is crucial to note that the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. The solubility in these mixed systems, such as the ~0.5 mg/mL in a 1:1 DMSO:PBS solution, is often lower than in the pure organic solvent and represents a practical limit for many experiments.[8]
Authoritative Protocols for Solubility Determination
Accurate and reproducible solubility data is the bedrock of good science. The following section details the gold-standard shake-flask method for determining equilibrium solubility and the HPLC-UV technique for precise quantification.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination by the Shake-Flask Method
The shake-flask method is the most reliable technique for measuring the true equilibrium solubility of a compound.[12][13] It involves equilibrating an excess of the solid compound with the solvent over a defined period until the solution is saturated.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure that undissolved solid remains at the end of the experiment) to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient duration to reach equilibrium. For flavonoids, this typically requires 24 to 48 hours.[13][14]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is best achieved by centrifugation at high speed (e.g., >10,000 x g) followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF or regenerated cellulose).[12][14]
-
Sample Preparation for Analysis: Immediately after separation, dilute a precise aliquot of the clear, saturated supernatant with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the analytical method (see Protocol 2).[12]
-
Quantification: Determine the concentration of taxifolin in the diluted sample using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[9]
Protocol 2: Quantification of Taxifolin by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust, specific, and widely adopted method for the quantification of taxifolin in solution.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of taxifolin in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).[16] Perform serial dilutions from this stock to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][17]
-
Calibration Curve Generation: Inject the standard solutions into the HPLC system. Plot the peak area from the chromatogram against the known concentration of each standard. Perform a linear regression to generate a calibration curve (y = mx + c) with a correlation coefficient (R²) > 0.999.[17]
-
Sample Analysis: Inject the diluted supernatant sample (from Protocol 1, Step 4) into the HPLC system under the same conditions.
-
Concentration Determination: Using the peak area obtained for the sample and the equation from the calibration curve, calculate the concentration of taxifolin in the diluted sample.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solution (e.g., water with 0.1-0.3% acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic condition is a 40:60 (v/v) mixture of methanol and 0.3% acetic acid solution.[11][17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV-Vis detector set at the λmax of taxifolin, approximately 290 nm.[17]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[1]
Conclusion and Future Outlook
The solubility of this compound is a multifaceted property that is fundamental to its scientific exploration and commercial application. While its aqueous solubility is inherently low, it is readily soluble in polar organic solvents like DMSO and ethanol. This guide provides the quantitative data and validated protocols necessary for researchers to accurately handle and assess this compound. Understanding the interplay between its physicochemical properties and solvent choice is paramount for obtaining reliable data in preclinical research. For drug development professionals, overcoming the solubility challenge through advanced formulation strategies—such as micronization, nano-formulations, and the use of inclusion complexes—remains a key area of focus to enhance the bioavailability and therapeutic impact of this highly promising flavonoid.[3][19]
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 24198-97-8 [amp.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. phcogres.com [phcogres.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. enamine.net [enamine.net]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
- 17. Determination of taxifolin in functional food samples by high - performance liquid chromatography (HPLC - UV Vis) [vjfc.nifc.gov.vn]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-Taxifolin versus Quercetin: A Comprehensive Analysis of their Core Structural Differences and Functional Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the vast landscape of polyphenolic compounds, the flavonoids taxifolin (also known as dihydroquercetin) and quercetin stand out for their significant therapeutic potential. Both are lauded for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] While they share a common biochemical scaffold and hydroxylation pattern, a subtle yet critical structural distinction fundamentally alters their three-dimensional geometry, reactivity, and ultimately, their biological activity. This guide provides an in-depth exploration of the structural nuances separating (+/-)-taxifolin and quercetin, the analytical methodologies required to differentiate them, and the profound implications these differences hold for research and drug development.
Part 1: The Core Structural Divergence: A Tale of a Double Bond
The fundamental difference between taxifolin and quercetin lies in the saturation of the C2-C3 bond within the C-ring of the flavonoid structure.[3][4] Quercetin possesses a C2=C3 double bond, which confers a planar geometry to the C-ring. In contrast, taxifolin has a saturated C2-C3 single bond, leading to a non-planar C-ring and the introduction of chirality.[5]
-
Quercetin: The presence of the C2=C3 double bond in quercetin results in a fully conjugated system across the A, B, and C rings. This extensive electron delocalization is a key contributor to its potent antioxidant activity.[6][7] The planarity of the molecule also influences its interaction with biological targets.
-
This compound (Dihydroquercetin): The saturation of the C2-C3 bond in taxifolin disrupts the extended conjugation seen in quercetin.[3] This seemingly minor alteration has two major consequences:
-
Stereochemistry: The C2 and C3 carbons become chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[8][9] The naturally occurring and most studied form is (+)-(2R,3R)-taxifolin.[4] The term "this compound" refers to a racemic mixture of the enantiomers. The specific stereochemistry significantly impacts its biological activity and pharmacokinetic profile.[8][10]
-
Conformational Flexibility: The non-planar C-ring of taxifolin allows for greater conformational flexibility compared to the rigid structure of quercetin.
-
Structurally, both taxifolin and quercetin share the same pentahydroxy substitution pattern, with hydroxyl groups at positions 3, 5, 7, 3', and 4'.[3][4]
Caption: Core structural difference between Quercetin and Taxifolin.
Part 2: Analytical Differentiation: Techniques and Protocols
The structural differences between taxifolin and quercetin necessitate robust analytical methods for their separation, identification, and quantification, especially when they coexist in natural extracts.
Spectroscopic and Chromatographic Profiles
| Technique | Quercetin | This compound | Rationale for Difference |
| UV Spectroscopy | Stronger absorption at longer wavelengths (λmax ~370 nm) | Absorption at shorter wavelengths (λmax ~290 nm)[11] | The extended conjugation in quercetin due to the C2=C3 double bond results in a bathochromic (red) shift in its UV spectrum compared to taxifolin. |
| ¹H NMR | Olefinic proton signal for H-2' and H-6' | Signals for H-2 and H-3 in the aliphatic region, showing coupling. | The saturated C-ring in taxifolin results in signals for the methine protons at C2 and C3, which are absent in quercetin. |
| ¹³C NMR | Signals for sp² carbons at C2 and C3 | Signals for sp³ carbons at C2 and C3 | The hybridization of the C2 and C3 carbons differs between the two molecules. |
| HPLC Retention Time | Typically a later retention time on reversed-phase columns | Typically an earlier retention time on reversed-phase columns | Quercetin is generally less polar than taxifolin, leading to stronger interaction with the stationary phase in reversed-phase HPLC. |
Experimental Protocol: HPLC-UV for the Separation of Taxifolin and Quercetin
This protocol provides a general framework for the separation of taxifolin and quercetin. Optimization may be required depending on the specific sample matrix and instrumentation.
Objective: To achieve baseline separation of taxifolin and quercetin in a mixed standard or plant extract.
Materials and Reagents:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[11]
-
Reference standards for taxifolin and quercetin
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample extract dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 mm x 150 mm, 5 µm)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 290 nm for taxifolin and 370 nm for quercetin. A diode array detector (DAD) is recommended for simultaneous monitoring.[11][12]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 50% B
-
20-25 min: 50% B
-
25-27 min: Linear gradient from 50% to 10% B
-
27-35 min: 10% B (column re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve reference standards and sample extracts in methanol.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with reference standards.
-
Confirm peak identity using UV spectra obtained from the DAD.
-
Quantify by creating a calibration curve with the reference standards.
-
Caption: HPLC-UV workflow for taxifolin and quercetin analysis.
Part 3: Implications for Biological Activity and Drug Development
The structural dichotomy between taxifolin and quercetin directly translates into distinct biological and pharmacological profiles.
Antioxidant Activity
While both are potent antioxidants, quercetin is generally considered to have superior free radical scavenging activity.[4] This is attributed to:
-
The C2=C3 double bond in quercetin, which allows for greater electron delocalization of the resulting radical, thereby stabilizing it.[6][7]
-
The planarity of quercetin, which may facilitate more effective interaction with radical species.
Taxifolin's antioxidant capacity is still significant, largely due to the catechol group on the B-ring and the hydroxyl groups on the A-ring.[13]
Anticancer Mechanisms
Both flavonoids have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of thioredoxin reductase (TrxR) and the regulation of gene expression via an ARE-dependent mechanism.[3][4] However, their differing structures can lead to varied efficacy against different cancer cell lines and distinct interactions with molecular targets. For instance, in one study, taxifolin showed a more significant reduction in the proliferation of HCT-116 colon cancer cells compared to quercetin.[3] Conversely, molecular docking studies have shown a higher binding affinity of quercetin to proteins like Bcl-xl and JAK2.[3]
Stereochemistry and Bioavailability
The stereochemistry of taxifolin is a critical consideration in drug development. Different stereoisomers can exhibit distinct pharmacological activities and pharmacokinetic properties.[8][9] This highlights the importance of using stereochemically pure forms of taxifolin in research to ensure reproducible and accurate results. Quercetin, being achiral, does not present this complexity.
The bioavailability of both compounds is a known challenge. The structural differences may influence their absorption, metabolism, and excretion profiles.
Caption: Logical relationship of structure to biological implications.
Conclusion
The distinction between this compound and quercetin is a compelling example of how a single structural feature—a double bond—can profoundly influence the chemical and biological properties of a molecule. For researchers and drug development professionals, a thorough understanding of these differences is paramount. The presence of stereoisomers in taxifolin introduces a layer of complexity that must be addressed through precise analytical techniques and careful experimental design. While quercetin's planar, conjugated structure often translates to superior antioxidant capacity, taxifolin's unique three-dimensional shape and flexibility may offer advantages in targeting specific biological pathways. Future research should continue to explore the structure-activity relationships of these promising flavonoids, with a particular focus on the individual stereoisomers of taxifolin, to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the health-promoting effects of taxifolin (dihydroquercetin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taxifolin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orbi.umons.ac.be [orbi.umons.ac.be]
- 8. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]
- 9. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
An In-depth Technical Guide on the Potential Therapeutic Applications of (+/-)-Taxifolin
Executive Summary
Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including the Siberian larch and milk thistle.[1][2] As a member of the flavonoid family, it exhibits a wide spectrum of pharmacological activities that position it as a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides a comprehensive overview of the current state of research on (+/-)-taxifolin, with a focus on its core mechanisms of action and its potential applications in oncology, cardiovascular disease, neurodegenerative disorders, and beyond. We will delve into the molecular pathways modulated by taxifolin, present preclinical and clinical evidence, and offer detailed experimental protocols for researchers seeking to validate its effects. The primary objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of taxifolin's therapeutic promise and the scientific rationale for its further investigation.
Introduction to this compound: A Multifaceted Flavonoid
Chemical Structure and Stereochemistry
Taxifolin (3,5,7,3',4'-pentahydroxy-flavanone) is a dihydroflavonol, a subclass of flavonoids.[6] Its structure features two chiral centers at the C2 and C3 positions of the C-ring, leading to four possible stereoisomers. The naturally occurring and most studied form is (+)-(2R,3R)-taxifolin.[1] The "(+/-)" designation refers to a racemic mixture of its enantiomers. The unique arrangement of hydroxyl groups on its A and B rings, and a carbonyl group on the C ring, are critical for its potent biological activities, particularly its ability to scavenge free radicals and chelate metal ions.[1][7]
Natural Sources and Bioavailability
Taxifolin is abundant in several plant species, including onions, grapes, citrus fruits, and the bark of coniferous trees like the Siberian larch (Larix sibirica) and Douglas fir.[2][3][8][9] Despite its presence in the diet, the therapeutic utility of taxifolin is hampered by its low aqueous solubility and poor oral bioavailability.[10][11] Studies in rats have reported an absolute bioavailability of as low as 0.49% to 0.75%, though formulation strategies like nanodispersions have shown potential to enhance absorption.[10][12][13] Overcoming this pharmacokinetic challenge is a key focus of current research, with novel drug delivery systems being explored to improve its clinical efficacy.[11]
Core Pharmacological Mechanisms of Taxifolin
Taxifolin's diverse therapeutic effects stem from its fundamental ability to modulate cellular processes related to oxidative stress and inflammation.
Potent Antioxidant and Iron-Chelating Activities
A primary mechanism underpinning taxifolin's protective effects is its robust antioxidant activity.[14] It directly neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[1][14] The antioxidant capacity of taxifolin has been shown to be more potent than that of other common flavonoids, such as quercetin.[1]
Key Antioxidant Mechanisms:
-
Direct Radical Scavenging: Taxifolin can donate hydrogen atoms or electrons to neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).[15]
-
Metal Ion Chelation: The dihydroxyl group on the B-ring and the carbonyl group on the C-ring enable taxifolin to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1][7][15] This prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[7]
-
Upregulation of Endogenous Antioxidant Defenses: Taxifolin can activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][16][17] This leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[17][18]
Broad Anti-inflammatory Effects
Chronic inflammation is a key contributor to a multitude of diseases.[14] Taxifolin exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[9][19]
Key Anti-inflammatory Mechanisms:
-
Inhibition of NF-κB Pathway: Taxifolin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][3][19] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4][17][20]
-
Modulation of MAPK Signaling: Taxifolin can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are centrally involved in the inflammatory response.[9]
-
Inhibition of Inflammatory Enzymes: It can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators.[9][19]
Potential Therapeutic Applications
The potent antioxidant and anti-inflammatory properties of taxifolin translate into a wide array of potential therapeutic applications across various disease areas.
Oncology
Taxifolin has demonstrated promising anticancer activity in numerous preclinical studies.[5][6] It appears to selectively target cancer cells while having minimal effects on normal, healthy cells.[5][21][22]
Anticancer Mechanisms of Action:
-
Induction of Apoptosis: Taxifolin can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[4][22]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[1][21][22][23]
-
Inhibition of Metastasis: Taxifolin can suppress the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[21][22]
-
Suppression of Pro-survival Pathways: It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell growth and survival.[3][21]
| Cancer Cell Line | Reported IC50 | Observed Effects | Reference |
| Skin Scar Carcinoma (SSCC) | 20 µM | Apoptosis, Cell Cycle Arrest, Invasion Inhibition | [21][22] |
| Osteosarcoma (U2OS, Saos-2) | Dose-dependent | G1 Cell Cycle Arrest, Apoptosis, Migration Inhibition | [23] |
Cardiovascular Disease
A growing body of evidence supports the cardioprotective effects of taxifolin, making it a strong candidate for the prevention and treatment of cardiovascular diseases.[1][2][24]
Cardioprotective Mechanisms:
-
Endothelial Protection: Taxifolin helps maintain vascular health by protecting endothelial cells from oxidative stress and inflammation.[1][25]
-
Anti-atherosclerotic Effects: In animal models, it has been shown to reduce the formation of atherosclerotic plaques, inhibit the oxidation of LDL cholesterol, and improve lipid profiles.[25]
-
Protection against Ischemia-Reperfusion Injury: Taxifolin can mitigate cardiac injury caused by ischemia-reperfusion, partly by activating the PI3K/Akt and Nrf2/HO-1 signaling pathways.[3][16]
-
Modulation of Key Signaling Pathways: Its cardioprotective effects are mediated through the modulation of pathways such as PI3K/AKT and JAK2/STAT3.[1][2][24]
Neurodegenerative Diseases
Taxifolin's ability to combat oxidative stress and neuroinflammation makes it a promising agent for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][20][26][27]
Neuroprotective Mechanisms:
-
Inhibition of Amyloid-β Aggregation: Taxifolin has been shown to inhibit the formation and aggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[8][20][27] It can also reduce Aβ production by inhibiting the enzyme BACE1.[3][19]
-
Reduction of Neuroinflammation: It suppresses inflammatory responses in the brain, reducing the production of pro-inflammatory cytokines that contribute to neuronal damage.[20]
-
Protection of Dopaminergic Neurons: In models of Parkinson's disease, taxifolin has been shown to protect dopamine neurons from oxidative stress-induced damage.[20]
-
Improvement of Cognitive Function: Preclinical studies suggest that taxifolin can improve cognitive abilities and cerebral blood flow.[8][20][26][27] A clinical trial, the "Taxifolin for prevention of COGnitive impairment (T-COG trial)," has been designed to investigate its efficacy in patients with mild cognitive impairment or mild dementia.[28]
Hepatoprotection
Taxifolin exhibits significant liver-protective effects against various toxins and insults.[1][3][4][19]
Hepatoprotective Mechanisms:
-
Attenuation of Oxidative Stress: It protects liver cells from damage by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes.[1][18]
-
Anti-inflammatory Action: Taxifolin can reduce liver inflammation by inhibiting the NF-κB pathway and decreasing the expression of pro-inflammatory cytokines.[1][4]
-
Anti-apoptotic Effects: It protects hepatocytes from apoptosis induced by toxins like cyclophosphamide and alcohol.[4]
Antimicrobial and Antiviral Activity
Taxifolin has demonstrated activity against a range of pathogenic microorganisms.[3][4][5][6]
Antimicrobial Mechanisms:
-
Bacterial Inhibition: It is effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and some Gram-negative bacteria.[3][29][30] The proposed mechanisms include inhibition of nucleic acid synthesis, energy metabolism, and cell membrane function.[3]
-
Antibiofilm Activity: Taxifolin can inhibit the formation of biofilms by bacteria such as vancomycin-resistant S. aureus (VRSA).[31]
-
Synergistic Effects with Antibiotics: It has been shown to enhance the efficacy of conventional antibiotics like ceftazidime and levofloxacin.[30][32]
-
Antiviral Potential: Research also suggests that taxifolin possesses antiviral properties.[8][26][27]
Clinical Evidence and Future Directions
While preclinical data are abundant and highly promising, clinical evidence for taxifolin remains limited.[1][25] Most human studies have been small in scale. A retrospective longitudinal study suggested that long-term oral intake of taxifolin was associated with weight loss in older individuals without adverse effects.[33][34] The planned T-COG trial for cognitive impairment is a significant step towards validating its neuroprotective effects in humans.[28]
Future research should focus on:
-
Improving Bioavailability: Developing and testing novel drug delivery systems to enhance the oral absorption and systemic exposure of taxifolin.[5][6]
-
Well-Designed Clinical Trials: Conducting large-scale, randomized, double-blind, placebo-controlled trials to rigorously evaluate its efficacy and safety for specific indications.[5][6][33]
-
Elucidating Molecular Mechanisms: Further in-depth studies to fully understand the molecular targets and signaling pathways modulated by taxifolin.[5][6]
Key Experimental Protocols
Protocol 1: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
This protocol outlines a standard method for determining the free radical scavenging activity of taxifolin using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of taxifolin from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use ascorbic acid or quercetin as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each taxifolin dilution (or control/blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of taxifolin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Analysis of NF-κB Pathway Inhibition via Western Blot
This protocol describes how to assess taxifolin's ability to inhibit the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of taxifolin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 to total p65 to determine the extent of inhibition by taxifolin.
-
Visualizations
Core Mechanisms of Taxifolin
Caption: Core antioxidant and anti-inflammatory mechanisms of taxifolin.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing NF-κB inhibition by Western Blot.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological basis and new insights of taxifolin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the health-promoting effects of taxifolin (dihydroquercetin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Perspectives of Taxifolin in Neurodegenerative Diseases: Ingenta Connect [ingentaconnect.com]
- 9. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 20. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Taxifolin inhibits the scar cell carcinoma growth by inducing apoptosis, cell cycle arrest and suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jbuon.com [jbuon.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. caringsunshine.com [caringsunshine.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. New Perspectives of Taxifolin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 30. Antibacterial and synergy of a flavanonol rhamnoside with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bjbabs.org [bjbabs.org]
- 32. ijpras.com [ijpras.com]
- 33. mdpi.com [mdpi.com]
- 34. news-medical.net [news-medical.net]
Methodological & Application
Application Note & Protocol: A Stability-Indicating HPLC-UV Method for the Quantification of (+/-)-Taxifolin
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+/-)-Taxifolin (also known as Dihydroquercetin). Taxifolin, a flavonoid with significant antioxidant and therapeutic potential, requires a reliable analytical method for quality control, stability testing, and formulation development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the method development, a step-by-step analytical protocol, and a complete validation procedure as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The described method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction to this compound and Analytical Rationale
This compound is a naturally occurring flavanonol found in various plants, including the Dahurian larch (Larix gmelinii).[1][2][5] Its diverse pharmacological activities have garnered significant interest in the pharmaceutical and nutraceutical industries.[6] However, taxifolin's utility is hampered by its poor stability, particularly under alkaline and oxidative conditions, and low bioavailability.[1][2][5] Consequently, a well-developed, stability-indicating analytical method is crucial to accurately quantify taxifolin in the presence of its degradation products and other matrix components.[7][8]
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the analysis of phenolic compounds like taxifolin due to its sensitivity, specificity, and reproducibility.[9] The method detailed herein utilizes reverse-phase chromatography, which is optimal for separating moderately polar compounds like taxifolin from potential impurities and degradants.
HPLC Method Development Strategy
The primary objective was to develop a simple, isocratic HPLC method capable of baseline-separating taxifolin from its potential degradation products. The selection of each parameter was based on established chromatographic principles and empirical data from literature.
-
Column Selection: A C18 stationary phase was chosen due to its hydrophobicity, providing excellent retention and separation for flavonoids. The dimensions (150 x 4.6 mm, 5 µm) offer a good balance between resolution, analysis time, and backpressure.[6][10]
-
Mobile Phase Selection: The mobile phase consists of a mixture of methanol and acidified water. Methanol was selected as the organic modifier for its compatibility with C18 columns and its ability to provide sharp peak shapes for phenolic compounds. The addition of a small percentage of acetic acid to the aqueous phase is critical. It protonates the phenolic hydroxyl groups of taxifolin, reducing peak tailing and improving chromatographic efficiency. An isocratic elution was chosen for its simplicity and robustness.[11]
-
Detection Wavelength: Based on the UV spectrum of taxifolin, a detection wavelength of 290 nm was selected.[12][13] This wavelength provides maximum absorbance for taxifolin, ensuring high sensitivity, while minimizing interference from potential impurities that may not share the same chromophore.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was chosen to ensure a reasonable analysis time and optimal column efficiency.[11][12] Maintaining a constant column temperature, for instance at 25°C, is recommended to ensure retention time reproducibility.[14]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: 0.3% Acetic Acid in Water (40:60, v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 20 µL[14] |
| Column Temperature | 25°C[14] |
| Detection Wavelength | 290 nm[12] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.3.1. Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 3 mL of glacial acetic acid.
-
Add 400 mL of HPLC-grade methanol.
-
Bring to volume with HPLC-grade water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
3.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Mix thoroughly until all the standard is dissolved. This solution should be stored at 2-8°C and protected from light.
3.3.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[11]
3.3.4. Sample Preparation
-
Accurately weigh a portion of the sample containing an estimated amount of taxifolin.
-
Dissolve the sample in a known volume of methanol using sonication if necessary.
-
Dilute with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4][15]
System Suitability
Before each validation run, a system suitability test must be performed by injecting the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This was evaluated through forced degradation studies.
Forced Degradation Protocol:
-
Prepare a stock solution of taxifolin at 1000 µg/mL in methanol.
-
Subject aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.[5]
-
Alkaline Hydrolysis: Add 0.1N NaOH at room temperature for 30 minutes. Note: Taxifolin is highly unstable in alkaline conditions.[1][2][5]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all stressed samples with the mobile phase to a theoretical concentration of 50 µg/mL.
-
Analyze the stressed samples by HPLC and assess the peak purity of taxifolin using a photodiode array (PDA) detector. The method is considered stability-indicating if the taxifolin peak is well-resolved from all degradation product peaks.
Linearity and Range
Linearity was assessed by analyzing six concentrations of taxifolin ranging from 1 to 100 µg/mL.[11] A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy was determined by the recovery method. A known amount of taxifolin standard was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| % RSD of Recovery | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 50 µg/mL standard were analyzed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
| Parameter | Expected Values (based on literature) |
| LOD | ~0.1 µg/mL[10][12] |
| LOQ | ~0.4 µg/mL[10] |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability parameters should be met. |
| Mobile Phase Composition (Methanol %) | ± 2% | System suitability parameters should be met. |
| Column Temperature | ± 2°C | System suitability parameters should be met. |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring [research.unipg.it]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijrpp.com [ijrpp.com]
- 9. scielo.br [scielo.br]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scialert.net [scialert.net]
- 15. database.ich.org [database.ich.org]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (+/-)-Taxifolin in Human Plasma
Abstract
This application note details a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of taxifolin in human plasma. Taxifolin, a bioactive flavonoid, has garnered significant interest for its therapeutic potential. Accurate determination of its plasma concentrations is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research. This protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrates excellent performance characteristics over a clinically relevant concentration range.[1][2][3]
Introduction: The Rationale for Taxifolin Quantification
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[4] Its therapeutic promise is, however, challenged by poor aqueous solubility and extensive metabolism, which can lead to low and variable bioavailability.[5][6][7] Consequently, a highly sensitive and specific analytical method is imperative to accurately characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS stands as the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for precise quantification of analytes in complex biological matrices like plasma. This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of taxifolin.
Physicochemical Properties and Bioanalytical Considerations
A thorough understanding of taxifolin's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of Taxifolin
| Property | Value | Source |
| Molecular Formula | C15H12O7 | [8] |
| Molecular Weight | 304.25 g/mol | [8] |
| logP | 1.5 | [9] |
| pKa | Taxifolin is a weak acid. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, DMSO, and ethyl acetate. | [7][10] |
The presence of multiple hydroxyl groups makes taxifolin prone to conjugation (glucuronidation and sulfation) in vivo, forming various metabolites.[11] While this method focuses on the parent compound, enzymatic hydrolysis could be incorporated into the sample preparation to quantify total taxifolin.[12]
Experimental Design and Rationale
The selection of each component of the analytical workflow is critical for achieving the desired sensitivity, selectivity, and robustness.
Internal Standard (IS) Selection
The use of an appropriate internal standard is paramount in LC-MS/MS to correct for variability during sample preparation and analysis.[13] A stable isotope-labeled (SIL) taxifolin is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the entire analytical process.[14] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior, such as quercetin or another flavonoid, can be considered, though it may not compensate for matrix effects as effectively.[15] For this method, we will proceed with the recommendation of a SIL-IS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and effective technique for isolating analytes from complex matrices. Ethyl acetate is chosen as the extraction solvent due to its polarity, which is suitable for extracting taxifolin, and its immiscibility with aqueous plasma.[16][17] This method effectively removes proteins and other interfering substances, leading to a cleaner extract and minimizing matrix effects.
Chromatographic Separation
Reversed-phase chromatography is the predominant technique for separating flavonoids.[18] A C18 column is selected for its ability to retain and resolve taxifolin from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) allows for efficient separation and sharp peak shapes.
Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[16] Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids like taxifolin as it typically yields a strong and stable signal for the deprotonated molecule [M-H]⁻.[16] The optimization of MRM transitions (precursor ion → product ion) for both taxifolin and its SIL-IS is a critical step in method development.
Detailed Application Protocol
Materials and Reagents
-
Taxifolin analytical standard (≥98% purity)
-
Stable Isotope-Labeled Taxifolin (e.g., ¹³C₆-Taxifolin) as Internal Standard (IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
LC-MS grade formic acid or ammonium acetate
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve taxifolin and IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the taxifolin primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control (QC) Samples
Spike blank human plasma with the appropriate taxifolin working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
Plasma Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transition (Taxifolin) | m/z 303.0 → 285.0[16][17][19] |
| MRM Transition (IS) | e.g., m/z 309.0 → 291.0 (for ¹³C₆-Taxifolin) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Note: These parameters should be optimized for the specific instrument used.
Method Validation
The developed method must be rigorously validated to ensure its reliability for bioanalytical applications. The validation should be conducted in accordance with regulatory guidelines.[1][20][21]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% for LLOQ). Accuracy (%RE) within ±15% of nominal (±20% for LLOQ). |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the plasma matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of taxifolin in plasma.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxifolin, (-)- | C15H12O7 | CID 712316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. cerilliant.com [cerilliant.com]
- 16. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pharmacompass.com [pharmacompass.com]
Application Notes and Protocols for Testing (+/-)-Taxifolin Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of (+/-)-Taxifolin
This compound, also known as dihydroquercetin, is a flavonoid found in various plants that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Its ability to induce cell death in cancer cells, a process known as cytotoxicity, makes it a compelling candidate for further investigation in drug development.[2] Understanding the precise mechanisms and protocols for evaluating its cytotoxic effects is paramount for researchers aiming to harness its therapeutic potential.
This comprehensive guide provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cell culture. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results. We will delve into the core methodologies for quantifying cell viability and death, explore the key signaling pathways modulated by taxifolin, and provide practical guidance on experimental design and execution.
I. Understanding the Mechanism: How Taxifolin Induces Cytotoxicity
Taxifolin exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][4] These effects are orchestrated through the modulation of several key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Taxifolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[3][5] By suppressing this pathway, taxifolin hinders the pro-survival signals that cancer cells rely on, thereby sensitizing them to apoptosis.[3]
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a crucial role in cell fate determination and proliferation. Dysregulation of this pathway is a hallmark of many cancers. While some studies have presented conflicting results, several reports indicate that taxifolin can modulate this pathway, leading to a decrease in the expression of downstream target genes involved in cell proliferation and survival.[6][7][8]
-
HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. Taxifolin has been demonstrated to downregulate the expression of HIF-1α, thereby interfering with a critical survival mechanism for cancer cells.[2][9]
The interplay of these pathways ultimately leads to the activation of apoptotic caspases and cell cycle arrest, culminating in cancer cell death.
Visualizing the Mechanism: Taxifolin's Impact on Cellular Signaling
Caption: Taxifolin's multifaceted cytotoxic mechanism.
II. Experimental Design: Key Considerations
A well-designed experiment is crucial for obtaining reliable and meaningful data. Here are key factors to consider:
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. Consider the tissue of origin, genetic background, and known sensitivity to similar compounds. A panel of cell lines is often recommended to assess the broader applicability of the findings. For initial studies, commonly used and well-characterized cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) are suitable choices.[2][10] It is also advisable to include a non-cancerous cell line (e.g., Vero, HEK-293) to assess the selectivity of taxifolin's cytotoxicity.[2][10]
-
Concentration Range and Exposure Time: Determining the appropriate concentration range of taxifolin is a critical first step. Based on published literature, the half-maximal inhibitory concentration (IC50) of taxifolin can vary widely depending on the cell line.[2][10] A preliminary dose-response experiment is essential to identify a relevant concentration range for subsequent detailed assays. Exposure times of 24, 48, and 72 hours are commonly used to assess both acute and chronic effects.[3]
-
Controls: Appropriate controls are non-negotiable for data interpretation.
-
Vehicle Control: Since taxifolin is often dissolved in a solvent like DMSO, a vehicle control (cells treated with the same concentration of the solvent) is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control: This represents the baseline health and proliferation of the cells.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to validate the assay's performance.
-
III. Core Cytotoxicity Assays: A Multi-Assay Approach for Comprehensive Analysis
No single assay can provide a complete picture of cytotoxicity. A multi-assay approach, targeting different cellular parameters, is highly recommended for a thorough assessment.
A. Metabolic Activity Assay: MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[3]
B. Membrane Integrity Assay: Lactate Dehydrogenase (LDH)
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of late apoptosis or necrosis.[11] This assay is a reliable indicator of plasma membrane integrity.[11]
C. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
IV. Detailed Protocols
A. Preparation of this compound Stock Solution
Proper preparation of the taxifolin stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 30 mM).[12] Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13]
B. Cell Culture and Seeding
General Cell Culture:
Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. Subculture the cells regularly to maintain them in the exponential growth phase.
Seeding for Cytotoxicity Assays:
The optimal seeding density depends on the cell line's growth rate and the duration of the assay.[14][15] A preliminary cell titration experiment is recommended to determine the ideal cell number that ensures cells in the control wells are in the logarithmic growth phase at the end of the experiment.[14]
| Assay | Plate Format | General Seeding Density (cells/well) |
| MTT | 96-well | 2,000 - 10,000 |
| LDH | 96-well | 10,000 - 50,000 |
| Annexin V/PI | 6-well or 12-well | 1 x 10^5 - 5 x 10^5 |
C. Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for assessing taxifolin cytotoxicity.
D. Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the taxifolin dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
E. Step-by-Step Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to a maximum LDH release control (cells lysed with a detergent).[11]
F. Step-by-Step Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with taxifolin as described previously.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
V. Data Interpretation and Presentation
A. Quantitative Data Summary
Summarize the IC50 values of this compound in a clear and concise table for easy comparison across different cell lines and time points.
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| HepG2 (Liver Cancer) | 0.15 | - | [2] |
| Huh7 (Liver Cancer) | 0.22 | - | [2] |
| HCT-116 (Colon Cancer) | - | 32 µg/mL (~105 µM) | [10] |
| SSCC (Skin Scar Carcinoma) | 20 | - | [3] |
| A549 (Lung Cancer) | ~200 (significant viability decrease) | - | [1] |
| H1975 (Lung Cancer) | >200 (less sensitive than A549) | - | [1] |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay protocols.
B. Visual Representation of Results
Present dose-response curves for the MTT and LDH assays, and dot plots or contour plots for the Annexin V/PI flow cytometry data.
VI. Troubleshooting and Best Practices
-
Compound Precipitation: Taxifolin has limited aqueous solubility.[13] Visually inspect the treatment media for any signs of precipitation. If observed, reconsider the stock solution concentration or the final concentration in the media.
-
Edge Effects in 96-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can directly reduce MTT, leading to false-positive results. It is important to run appropriate controls, including a cell-free control with the compound and the assay reagent, to check for any direct interference.[16]
VII. Conclusion: A Robust Framework for Cytotoxicity Profiling
This guide provides a comprehensive framework for the in vitro assessment of this compound's cytotoxicity. By employing a multi-assay approach and understanding the underlying molecular mechanisms, researchers can generate high-quality, reliable data. The detailed protocols and experimental considerations outlined herein will empower scientists to rigorously evaluate the anticancer potential of taxifolin and contribute to the development of novel therapeutic strategies.
References
- 1. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxifolin inhibits the scar cell carcinoma growth by inducing apoptosis, cell cycle arrest and suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin improves inflammatory injury of human bronchial epithelial cells by inhibiting matrix metalloproteinase (MMP) 10 via Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids induce HIF-1alpha but impair its nuclear accumulation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (+/-)-Taxifolin
Authored by: a Senior Application Scientist
Introduction: Taxifolin, also known as dihydroquercetin, is a flavonoid with a broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Its therapeutic potential has been investigated in a variety of preclinical disease models.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the in vivo effects of (+/-)-Taxifolin in animal models of inflammation, metabolic syndrome, and cancer. The protocols are designed to be self-validating and are grounded in established scientific literature.
Section 1: Investigation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
Rationale: The LPS-induced endotoxemia model is a well-established and acute model for studying systemic inflammation. Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines. This model is valuable for the rapid in vivo screening of compounds with potential anti-inflammatory properties. Taxifolin has been shown to mitigate the inflammatory response in mice challenged with LPS.[3]
Experimental Workflow: LPS-Induced Endotoxemia Model
Caption: Workflow for LPS-Induced Endotoxemia Study.
Step-by-Step Protocol:
-
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or C57BL/6
-
Age: 6-8 weeks
-
Sex: Male
-
Housing: Standard conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the experiment.
-
-
Materials and Reagents:
-
This compound (purity ≥98%)
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile saline
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qPCR
-
-
Experimental Groups:
-
Group 1: Vehicle Control (0.5% CMC) + Saline (i.p.)
-
Group 2: Vehicle Control (0.5% CMC) + LPS (i.p.)
-
Group 3: Taxifolin (e.g., 20 mg/kg) + LPS (i.p.)
-
Group 4: Taxifolin (e.g., 40 mg/kg) + LPS (i.p.)
-
-
Procedure:
-
Prepare Taxifolin solution in 0.5% CMC.
-
Administer Taxifolin or vehicle via oral gavage.
-
One hour after treatment, administer LPS (e.g., 10 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Monitor animals for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the animals and harvest relevant tissues (e.g., liver, lungs) for further analysis.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Analyze the expression of inflammatory genes in tissues using qPCR.
-
Key Signaling Pathway: Taxifolin's Inhibition of NF-κB
Taxifolin has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5]
Caption: Taxifolin's inhibitory effect on the NF-κB pathway.
Section 2: Evaluating Metabolic Effects in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
Rationale: The HFD-induced obesity model in mice is a widely used and clinically relevant model for studying obesity and associated metabolic disorders such as insulin resistance and hepatic steatosis. Taxifolin has shown potential in mitigating these conditions.[6][7]
Quantitative Data Summary: Taxifolin in Metabolic Models
| Parameter | Animal Model | Taxifolin Dose | Route | Duration | Key Findings | Reference |
| Body Weight | High-Fat Diet Mice | High-dose in diet | Oral | Not specified | Suppressed increase in body weight | [6] |
| Blood Glucose | High-Fat Diet Mice | High-dose in diet | Oral | Not specified | Significantly lower fasting blood glucose | [6] |
| Insulin Resistance | KK-Ay/Ta Mice | Not specified | Oral | Not specified | Improved HOMA-IR | [3] |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats | 15, 30, 60 mg/kg/day | Oral | 28 days | Reduced systolic blood pressure | [8] |
| Triglycerides | High-Fat Diet Mice | High-dose in diet | Oral | Not specified | Significantly lower serum triglycerides | [6] |
Step-by-Step Protocol:
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 4-5 weeks at the start of the diet
-
Sex: Male
-
Housing: As previously described.
-
-
Diets and Reagents:
-
Control Diet: Standard chow (e.g., 10% kcal from fat)
-
High-Fat Diet (HFD): (e.g., 60% kcal from fat)
-
This compound
-
Vehicle for gavage (e.g., 0.5% CMC)
-
Glucose solution for Glucose Tolerance Test (GTT)
-
Insulin for Insulin Tolerance Test (ITT)
-
-
Experimental Design:
-
Induce obesity by feeding mice an HFD for 8-12 weeks. A control group is fed a standard diet.
-
After the induction period, divide the HFD-fed mice into:
-
Group 1: HFD + Vehicle
-
Group 2: HFD + Taxifolin (e.g., 50 mg/kg/day)
-
-
Administer Taxifolin or vehicle daily via oral gavage for 4-8 weeks.
-
-
Procedure:
-
Monitor body weight and food intake weekly.
-
Perform a Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) towards the end of the treatment period.
-
GTT: Fast mice for 6 hours, administer glucose (2 g/kg) via i.p. injection, and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: Fast mice for 4 hours, administer insulin (0.75 U/kg) via i.p. injection, and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
At the end of the study, collect blood for analysis of serum insulin, lipids, and liver enzymes.
-
Harvest liver and adipose tissue for histological analysis and gene expression studies.
-
Key Signaling Pathway: Taxifolin's Activation of PI3K/Akt
Taxifolin has been shown to improve glucose metabolism by activating the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.[7][9]
Caption: Taxifolin's activation of the PI3K/Akt pathway.
Section 3: Assessing Anti-Tumor Efficacy in a Xenograft Mouse Model
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research. They allow for the evaluation of a compound's ability to inhibit tumor growth. Taxifolin has demonstrated anti-tumor effects in various cancer models.[10][11]
Step-by-Step Protocol:
-
Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic)
-
Age: 6-8 weeks
-
Sex: Female (often used for breast cancer models)
-
Housing: In a specific pathogen-free (SPF) environment.
-
-
Cell Lines and Reagents:
-
Experimental Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.[10]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: Taxifolin (e.g., 1 mg/kg/day)[10]
-
-
Administer Taxifolin or vehicle via i.p. injection daily or on a specified schedule.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
After a predetermined period (e.g., 25 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).[10]
-
Quantitative Data Summary: Taxifolin in Cancer Models
| Parameter | Animal Model | Taxifolin Dose | Route | Duration | Key Findings | Reference |
| Tumor Growth | A549 Xenograft | 1 mg/kg/day | i.p. | 25 days | Significantly inhibited tumor growth | [10] |
| Tumor Growth | 4T1 Allograft | Not specified | Not specified | Not specified | Suppressed tumor growth | [11] |
| Metastasis | 4T1 Xenograft | Not specified | Not specified | Not specified | Reduced lung metastasis | [12] |
References
- 1. Pharmacological basis and new insights of taxifolin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 5. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapeutic Potentials of Taxifolin for Obesity-Induced Hepatic Steatosis, Fibrogenesis, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxifolin improves disorders of glucose metabolism and water-salt metabolism in kidney via PI3K/AKT signaling pathway in metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial-Mesenchymal Transition in Mouse Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxifolin inhibits breast cancer cells proliferation, migration and invasion by promoting mesenchymal to epithelial transition via β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of (+/-)-Taxifolin from Siberian Larch
Abstract
This comprehensive guide provides detailed methodologies for the extraction and purification of (+/-)-taxifolin (dihydroquercetin) from the wood of the Siberian larch (Larix sibirica). Taxifolin, a potent antioxidant flavonoid, holds significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] This document outlines established and advanced extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Furthermore, it details robust purification strategies, encompassing liquid-liquid partitioning, column chromatography, and crystallization, designed to yield high-purity taxifolin. Each protocol is presented with a focus on the underlying scientific principles to empower researchers, scientists, and drug development professionals to make informed decisions during process optimization. Analytical techniques for the characterization and quality control of the final product are also discussed.
Introduction to this compound
Siberian larch (Larix sibirica) and Dahurian larch (Larix gmelinii) are prominent industrial sources of taxifolin, with their wood containing up to 2.5% flavonoids, of which taxifolin constitutes as much as 95%.[1][7] The flavonoid is found as a free molecule within the porous structure of the wood, not chemically bound to cellulose or lignin, which facilitates its extraction.[8] The highest concentrations are typically found in the butt and root portions of the tree.[9]
Extraction Methodologies
The initial and critical step in obtaining taxifolin is its efficient extraction from the larch wood matrix. The choice of extraction method depends on factors such as desired yield, processing time, energy consumption, and environmental impact.
Raw Material Preparation
Prior to extraction, proper preparation of the larch wood is essential to maximize the surface area for solvent interaction.
-
Grinding: The wood, particularly from the lower trunk and rootstock, is first shredded into smaller particles.[10]
-
Milling: A hammer mill can be used to further reduce the particle size.
-
Sieving: The ground wood is sieved to obtain a uniform particle size, typically in the range of 1-3 mm, which has been shown to be optimal for extraction.[11][12]
Conventional Solvent Extraction
This traditional method involves the use of solvents to solubilize and extract taxifolin from the prepared wood.
-
Principle: The solubility of taxifolin in polar solvents drives its partitioning from the solid wood matrix into the liquid phase.
-
Solvents: Aqueous ethanol solutions (15-90%) are commonly employed.[11][12][13] The use of lower ethanol concentrations (e.g., 15%) can help to simultaneously extract taxifolin and arabinogalactan while minimizing the co-extraction of resinous substances.[11][12] Hot water is also an effective and environmentally friendly solvent.[3]
-
Procedure: The wood particles are typically macerated or refluxed with the chosen solvent. Extraction can also be performed in a percolator, where the solvent is passed through a bed of the wood material.[10]
-
Causality: The choice of a polar solvent like ethanol is dictated by the polar nature of the taxifolin molecule, which contains multiple hydroxyl groups. Heating increases the solubility of taxifolin and the diffusion rate of the solvent into the wood matrix, thereby enhancing extraction efficiency. Operating under a vacuum can lower the boiling point of the solvent, allowing for extraction at lower temperatures (30-40°C) and preventing the degradation of the heat-sensitive taxifolin.[8]
Advanced Extraction Techniques
Modern extraction techniques offer improvements in efficiency, reduced extraction times, and lower solvent consumption.[14]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[15]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material.[16] This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[17][18] Ionic liquids have been used in conjunction with MAE to further improve extraction yields.[19][20]
Comparison of Extraction Methods
The selection of an appropriate extraction method involves a trade-off between various parameters. The following table summarizes the key characteristics of different techniques.
| Method | Typical Solvents | Advantages | Disadvantages | Reference |
| Conventional Solvent Extraction | Ethanol, Water-Ethanol Mixtures, Hot Water | Simple, scalable | Long extraction times, high solvent consumption, potential for thermal degradation | [11][12][13] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Water-Ethanol Mixtures | Reduced extraction time, lower solvent consumption, improved yield | Potential for radical formation at high power, scalability challenges | [15][21] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water-Ethanol Mixtures, Ionic Liquids | Very short extraction time, reduced solvent consumption, high efficiency | Requires specialized equipment, potential for localized overheating | [16][18][19][20] |
Protocol: Ultrasound-Assisted Extraction (UAE) of Taxifolin
This protocol provides a detailed procedure for the UAE of taxifolin from prepared Siberian larch wood.
-
Preparation: Place 50 g of dried and ground (1-3 mm) Siberian larch wood powder into a 1000 mL glass beaker.
-
Solvent Addition: Add 750 mL of 60% aqueous ethanol to achieve a solid-to-liquid ratio of 1:15 (w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic power to 200 W and the temperature to 60°C.
-
Extraction: Sonicate the mixture for 40 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Repeat Extraction: For exhaustive extraction, the solid residue can be subjected to a second round of extraction under the same conditions.
-
Combine Extracts: Combine the filtrates from all extraction cycles. This combined liquid is the crude taxifolin extract.
-
Solvent Removal: Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol. The resulting aqueous concentrate is ready for purification.
Purification Strategies
The crude extract contains taxifolin along with other co-extracted substances such as resins, fats, terpenes, and sugars.[8] A multi-step purification process is necessary to isolate taxifolin with high purity.
Crude Extract Processing
-
Concentration: The crude extract is first concentrated to reduce its volume. This is typically done using a rotary evaporator.[13]
-
Resin Removal: The concentrated aqueous extract can be heated to 70-99°C and then cooled to below 65°C to separate the resin and oil phases, which can then be removed.[10]
Column Chromatography
Column chromatography is a highly effective technique for purifying taxifolin from the crude extract.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (the resin in the column) and their solubility in a mobile phase (the eluting solvent).
-
Stationary Phases:
-
Polyamide Resin: Polyamide is effective for separating flavonoids. Taxifolin is adsorbed onto the resin, and impurities are washed away with water. Taxifolin is then eluted with a more polar solvent like 50% ethanol.[22]
-
Macroporous Adsorption Resin (e.g., AB-8): These resins can be used to enrich the taxifolin content in the extract. A crude extract with an initial purity of 1.54% can be enriched to 43.31% using an AB-8 resin column.[23]
-
Silica Gel: Normal-phase silica gel chromatography can be used for further purification of the enriched taxifolin fraction.[23]
-
-
Mobile Phases: The choice of mobile phase depends on the stationary phase. For polyamide and macroporous resins, a gradient of water and ethanol is often used. For silica gel, a less polar solvent system would be employed.
Protocol: Column Chromatography on Polyamide Resin
-
Column Packing: Prepare a slurry of polyamide resin in deionized water and pour it into a glass column. Allow the resin to settle, ensuring there are no air bubbles. Wash the packed column with several column volumes of deionized water.
-
Sample Loading: Load the concentrated, aqueous crude taxifolin extract onto the top of the polyamide column.
-
Washing: Elute the column with deionized water to wash away sugars and other highly polar impurities. Monitor the eluate using Thin Layer Chromatography (TLC) until no more impurities are detected.
-
Elution of Taxifolin: Begin eluting the column with 50% aqueous ethanol. Taxifolin will start to elute from the column.
-
Fraction Collection: Collect the eluate in fractions. Monitor the fractions for the presence of taxifolin using TLC or UV-Vis spectroscopy at 290 nm.
-
Pooling and Concentration: Combine the fractions containing pure taxifolin. Remove the ethanol and water using a rotary evaporator to obtain a concentrated taxifolin solution.
Crystallization/Recrystallization
Crystallization is the final step to obtain high-purity taxifolin.
-
Principle: This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, causing the compound to precipitate out of the solution in the form of crystals. Impurities, being present in lower concentrations, remain in the solution.
-
Procedure:
-
The purified taxifolin solution is concentrated and then dissolved in hot water (around 80-95°C).[13][22]
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is then allowed to cool slowly. Seeding with a small crystal of pure taxifolin can facilitate crystallization.[10]
-
The solution is then cooled further, often in a refrigerator at 4°C, to maximize crystal formation.[22]
-
The resulting crystals are collected by filtration, washed with a small amount of cold water, and then dried under vacuum.
-
-
Purity: This process can yield taxifolin with a purity of over 92-95%.[13][22][23] Multiple recrystallizations can be performed to achieve even higher purity.[22]
Analytical Characterization
To ensure the identity and purity of the final product, several analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the quantitative analysis of taxifolin.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in the column) and a liquid mobile phase.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][23]
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[22][24]
-
Detection: UV detector set at 288-290 nm, which is the absorption maximum for taxifolin.[4][13]
-
Quantification: The concentration of taxifolin is determined by comparing the peak area of the sample to that of a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing structural information and confirming the molecular weight of the isolated compound.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the purified taxifolin, confirming its identity by comparing the spectra to known standards.[11][12]
Conclusion
The extraction and purification of this compound from Siberian larch is a multi-step process that requires careful optimization of each stage. By understanding the principles behind raw material preparation, extraction methodologies, and purification strategies, researchers can develop efficient and scalable processes to obtain high-purity taxifolin for various applications. The protocols and guidelines presented in this document provide a solid foundation for such endeavors, emphasizing both scientific rigor and practical implementation.
References
- 1. nutralliance.com [nutralliance.com]
- 2. Vitaforest Taxifolin Rich (Dahurian Larch) Dry Extract - Knowde [knowde.com]
- 3. Synthesis and application of Taxifolin_Chemicalbook [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lv.kintai-bio.com [lv.kintai-bio.com]
- 6. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2013113329A1 - Method for producing taxifolin from wood - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ISOLATION OF DIHYDROQUERCETIN AND ARABINOGALACTAN FROM LARCH WOOD WITH WATER-ETHANOL SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 13. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch [agris.fao.org]
- 22. scialert.net [scialert.net]
- 23. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]
- 24. phcogres.com [phcogres.com]
- 25. mdpi.com [mdpi.com]
Application Notes & Protocols: Enhancing the Bioavailability of (+/-)-Taxifolin Through Advanced Formulation Strategies
The Challenge: Understanding Taxifolin's Physicochemical Barriers
Taxifolin's molecular structure, rich in phenolic hydroxyl groups, contributes to its potent antioxidant activity but also to its poor oral absorption[2]. The primary obstacles to its systemic delivery are:
-
Low Aqueous Solubility: Taxifolin is classified as a very slightly soluble substance, with reported water solubility in the range of 0.87 to 0.96 mg/mL at room temperature[6][7]. This low solubility limits its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Chemical Instability: Taxifolin is particularly unstable under alkaline conditions, which can be encountered in the intestinal environment, leading to degradation into less active or inactive dimers[2][4].
Addressing these challenges requires formulation strategies that can protect the molecule from degradation and enhance its solubility and subsequent absorption across the intestinal epithelium. Nanotechnology-based approaches have proven to be among the most effective methods for achieving these goals[1][8][9][10].
Table 1: Physicochemical Properties of (+/-)-Taxifolin
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₅H₁₂O₇ | - |
| Molecular Weight | 304.25 g/mol | Moderate size, but other factors dominate absorption. |
| Aqueous Solubility | ~0.95 mg/mL | Major Hurdle: Limits dissolution in the GI tract. |
| LogP (Octanol/Water) | 1.4 - 1.8 | Suggests moderate lipophilicity, but solubility remains the key issue. |
| BCS Classification | Class II (Low Solubility, High Permeability) | Formulation is critical to improve the dissolution rate.[6] |
| Solubility Profile | Soluble in DMSO, Acetone, Ethyl Acetate[11]. | Useful for initial formulation steps involving organic solvents. |
Formulation Strategy I: Cyclodextrin Inclusion Complexes
Mechanism of Bioavailability Enhancement: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[12]. This structure allows them to encapsulate poorly soluble "guest" molecules, like taxifolin, within their cavity. This non-covalent complexation effectively:
-
Increases Apparent Solubility: The hydrophilic exterior of the CD-taxifolin complex readily disperses in the aqueous environment of the GI tract, significantly increasing the concentration of taxifolin in solution.
-
Enhances Stability: Encapsulation protects the taxifolin molecule from the harsh pH conditions and metabolic enzymes in the gut, preventing premature degradation[13].
-
Improves Dissolution Rate: By presenting taxifolin in a molecularly dispersed state, the complex dissolves much more rapidly than the crystalline raw drug[7].
Studies have shown that forming an inclusion complex with γ-cyclodextrin (γ-CD) can significantly improve the solubility and potential bioavailability of taxifolin[7][14].
Diagram 1: Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of taxifolin within a cyclodextrin host molecule.
Protocol 2.1: Preparation of Taxifolin-γ-CD Inclusion Complex
This protocol is adapted from the emulsion solvent evaporation and freeze-drying combination method, which has been shown to be effective for taxifolin[14].
Materials:
-
This compound
-
γ-Cyclodextrin (γ-CD)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
High-speed homogenizer
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Oil Phase Preparation: Dissolve taxifolin in ethyl acetate to a final concentration of 40 mg/mL. Causality: Ethyl acetate is used as a volatile organic solvent in which taxifolin is soluble, allowing for its dispersion into fine droplets.
-
Aqueous Phase Preparation: Prepare a solution of γ-CD in deionized water. The molar ratio of Taxifolin:γ-CD should be optimized, but a 1:1 or 1:2 ratio is a common starting point.
-
Emulsification: Add the aqueous phase to the oil phase at a volume ratio of 1.5:1 (Water:Oil). Immediately homogenize the mixture using a high-speed homogenizer at 5,000 rpm for 10-15 minutes. Causality: This high-shear step creates a fine oil-in-water emulsion, where taxifolin is contained within nano-sized ethyl acetate droplets dispersed in the aqueous γ-CD solution.
-
Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator. Evaporate the ethyl acetate under reduced pressure at 40°C. Causality: As the organic solvent is removed, the taxifolin molecules are driven out of the shrinking droplets and into the lipophilic cavities of the γ-CD molecules present in the surrounding aqueous phase, forming the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution of the inclusion complex at -80°C for 12 hours. Subsequently, lyophilize the frozen sample for 48 hours to obtain a dry powder. Causality: Freeze-drying removes the water without using heat, yielding a stable, solid powder of the taxifolin-γ-CD complex that is readily reconstitutable and has improved stability.
-
Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex[14].
Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)
Mechanism of Bioavailability Enhancement: SLNs are colloidal carriers made from solid lipids (at room temperature), stabilized by surfactants[15]. They are particularly effective for encapsulating lipophilic drugs like taxifolin.
-
Solubilization in the Gut: The lipid matrix is digested by lipases in the GI tract, forming mixed micelles with bile salts. Taxifolin is released into these micelles, which maintain it in a solubilized state, facilitating its absorption.
-
Protection from Degradation: The solid lipid core provides a protective barrier, shielding the encapsulated taxifolin from enzymatic and pH-dependent degradation in the stomach and intestine[15].
-
Lymphatic Pathway Absorption: Lipid-based formulations can promote absorption through the intestinal lymphatic system, bypassing the liver and thus avoiding first-pass metabolism.
Protocol 3.1: Preparation of Taxifolin-Loaded SLNs
This protocol utilizes the high-shear homogenization followed by ultrasonication method, which is robust and scalable[16].
Materials:
-
This compound
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or a similar high-melting point lipid.
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-surfactant (optional but recommended): Soy lecithin
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of Compritol 888 ATO, soy lecithin, and taxifolin. Heat them together at 85°C (approximately 10°C above the lipid's melting point) with constant stirring until a clear, homogenous lipid melt is formed. Causality: Heating above the lipid's melting point ensures the lipid is in a liquid state and allows for the complete dissolution of the drug within the lipid matrix.
-
Aqueous Phase Preparation: Dissolve Tween 80 in deionized water and heat it to the same temperature as the lipid phase (85°C). Causality: Maintaining both phases at the same temperature prevents premature solidification of the lipid when they are mixed.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at 8,000-10,000 rpm for 15 minutes. Causality: This step produces a coarse oil-in-water (o/w) emulsion. The high shear breaks down large lipid droplets into smaller ones, creating a pre-emulsion that is suitable for further size reduction.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe sonication for 10-20 minutes (optimization is required). Maintain the temperature at 85°C during this step. Causality: The high-energy cavitation forces generated by the sonicator break down the micro-sized emulsion droplets into the nano-size range (typically < 200 nm).
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. Causality: Rapid cooling causes the liquid lipid nanodroplets to solidify, entrapping the taxifolin within the solid lipid matrix and forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C.
Diagram 2: General Workflow for Formulation and Evaluation
Caption: A streamlined workflow from formulation to in vivo validation.
Essential Characterization and Evaluation Protocols
Protocol 4.1: Determination of Encapsulation Efficiency (EE%)
Principle: This protocol separates the encapsulated drug from the free, unencapsulated drug. The amount of free drug is quantified, and the EE is calculated by subtraction from the total amount of drug used.
Procedure:
-
Place 1 mL of the SLN dispersion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at 12,000 rpm for 30 minutes at 4°C. Causality: The filter allows the aqueous phase containing free taxifolin to pass through while retaining the larger SLNs.
-
Carefully collect the filtrate (which contains the free drug).
-
Disrupt the SLNs remaining on the filter by adding a suitable solvent (e.g., methanol or ethanol) and vortexing to dissolve the lipid matrix and release the encapsulated drug.
-
Quantify the amount of taxifolin in the filtrate (Free Drug) and in the disrupted SLN suspension (Total Drug) using a validated HPLC-UV method (detection at 290 nm)[17][18].
-
Calculate EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4.2: In Vitro Drug Release Study
Principle: The dialysis bag method simulates the release of the drug from the formulation into a physiological medium over time.
Procedure:
-
Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) in the release medium for at least 1 hour.
-
Pipette a known volume (e.g., 2 mL) of the taxifolin formulation into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag into a beaker containing 100 mL of release medium (Phosphate Buffered Saline, PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath maintained at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium. Causality: Replacing the withdrawn sample maintains a constant volume and ensures sink conditions, preventing the released drug concentration from inhibiting further release.
-
Analyze the taxifolin concentration in the collected samples via HPLC-UV.
-
Plot the cumulative percentage of drug released versus time. A sustained release profile is typically observed for nanoparticle formulations compared to the rapid dissolution of free taxifolin[19].
Protocol 4.3: In Vivo Pharmacokinetic Study in Rats
Principle: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability of the formulated taxifolin compared to a control suspension.
Procedure:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water. Divide them into groups (e.g., n=6 per group):
-
Group A: Control (oral gavage of taxifolin suspension in 0.5% CMC-Na).
-
Group B: Test (oral gavage of taxifolin formulation, dose-equivalent to Group A).
-
-
Dosing: Administer a single oral dose (e.g., 15-25 mg/kg) to each rat[3][20].
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis (UHPLC-MS/MS): Quantify taxifolin concentration in plasma using a validated LC-MS/MS method. This is the gold standard for sensitivity and specificity.
-
Extraction: Liquid-liquid extraction with ethyl acetate is effective[20][21].
-
Chromatography: Use a C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[20].
-
Mobile Phase: Acetonitrile and water with an additive like ammonium acetate or formic acid[20][22].
-
Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) mode with negative ionization. The precursor-to-product ion transition for taxifolin is m/z 303.0 → 285.0 [20][21].
-
-
Data Analysis: Plot the mean plasma concentration vs. time curve. Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate the relative bioavailability (Frel) of the formulation: Frel (%) = [AUC(formulation) / AUC(control)] x 100
Table 2: Representative Pharmacokinetic Data Comparison
The following data, adapted from literature, illustrates the potential improvement in bioavailability with a nanodispersion formulation compared to a physical mixture of taxifolin in rats[20][21][23].
| Parameter | Taxifolin (Physical Mixture) | Taxifolin (Nanodispersion) | % Improvement |
| Dose | 15 mg/kg (oral) | 15 mg/kg (oral) | - |
| Cmax (ng/mL) | ~110 | ~250 | ~127% |
| Tmax (hr) | ~0.5 | ~0.25 | Faster Absorption |
| AUC₀-t (ng·h/mL) | ~200 | ~420 | ~110% |
| Absolute Bioavailability | 0.49% | 0.75% | ~53% Increase |
Conclusion and Future Outlook
The inherent physicochemical limitations of this compound can be effectively overcome through rational formulation design. Nanotechnological approaches such as cyclodextrin complexation and solid lipid nanoparticles offer robust platforms to enhance solubility, improve stability, and ultimately increase oral bioavailability. The protocols detailed in this guide provide a validated framework for the preparation and evaluation of these advanced delivery systems. Successful formulation, confirmed by rigorous in vitro and in vivo characterization, is the critical step in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kintai-bio.com [kintai-bio.com]
- 6. Modification of Taxifolin Properties by Spray Drying | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Taxifolin: Approaches to Increase Water Solubility and Bioavailability | Bentham Science [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. dovepress.com [dovepress.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Protocol for the Stereospecific Separation of (+/-)-Taxifolin
Abstract and Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] The taxifolin molecule possesses two chiral centers at the C2 and C3 positions of its pyranone ring, which gives rise to four distinct stereoisomers.[2] These consist of two pairs of enantiomers: the trans-isomers ((2R,3R)- and (2S,3S)-taxifolin) and the cis-isomers ((2R,3S)- and (2S,3R)-taxifolin). The trans and cis pairs are diastereomers of each other.[2]
It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit markedly different pharmacokinetic profiles, biological activities, and toxicities.[3] Therefore, the ability to separate and quantify individual taxifolin stereoisomers is critical for drug development, quality control of commercial supplements, and pharmacokinetic studies.[2][4] Commercially available taxifolin samples have been found to contain varying amounts of the cis-isomer, underscoring the need for robust analytical methods.[5]
This application note provides a detailed, field-proven protocol for the stereospecific separation of all four taxifolin stereoisomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP). We will delve into the causality behind the method's parameters, ensuring a trustworthy and reproducible workflow for researchers, scientists, and drug development professionals.
Figure 1: Logical relationship between the four stereoisomers of Taxifolin.
Principle of Chiral Recognition on Polysaccharide CSPs
The direct separation of enantiomers via HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[6] The underlying principle of chiral recognition is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are required between the analyte and the CSP, a concept known as the "three-point interaction" rule.[7][8]
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are exceptionally versatile and effective for separating a broad range of chiral compounds, including flavonoids.[3][9] These polymers form helical grooves that act as chiral cavities. One enantiomer of the analyte will fit more snugly or interact more strongly with these cavities than its mirror image, resulting in a difference in retention time and, consequently, chromatographic separation.[10] The successful separation of all four taxifolin enantiomers has been demonstrated on a cellulose-based Chiralcel® OJ-RH column, validating this choice of stationary phase.[4]
Method Development and Protocol Validation
Rationale for Key Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The selection of an appropriate CSP is the most critical factor in chiral method development.[11] Based on published literature, a cellulose tris(4-methylbenzoate) derivative, specifically the Chiralcel® OJ-RH , provides excellent stereospecificity for taxifolin.[4] The "RH" designation indicates its suitability for reversed-phase conditions, which offers advantages in sample solubility and mobile phase compatibility for polar molecules like taxifolin.
-
Mobile Phase Selection: A reversed-phase mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is employed. The organic modifier percentage is optimized to achieve a balance between resolution and analysis time. Acidic additives, such as formic or acetic acid, are often incorporated to suppress the ionization of phenolic hydroxyl groups on the taxifolin molecule.[12] This ensures consistent analyte form, reduces peak tailing, and improves chromatographic peak shape.
-
Detection: Taxifolin contains a chromophore that allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength of 288 nm is optimal for this analysis, providing a strong signal for all stereoisomers.[4]
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a systematic and validated workflow to ensure accuracy and reproducibility.
Figure 2: Standard experimental workflow for chiral HPLC analysis of taxifolin.
Detailed Application Protocol
Materials and Equipment
-
Instrumentation: HPLC system with a pump (isocratic or gradient capable), autosampler, column thermostat, and a UV-Vis or DAD detector.
-
Chiral Column: Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm) or equivalent cellulose-based reversed-phase chiral column.
-
Chemicals:
-
Racemic (+/-)-Taxifolin standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Supplies: Volumetric flasks, autosampler vials, 0.22 µm syringe filters (PTFE or other compatible material).
Chromatographic Conditions
The following parameters provide a validated starting point for the separation of all four taxifolin stereoisomers. Optimization may be required depending on the specific HPLC system and column batch.
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm) | Proven selectivity for taxifolin stereoisomers.[4] |
| Mobile Phase | Acetonitrile : Water : Formic Acid (30:70:0.1, v/v/v) | Balances resolution and run time; FA improves peak shape. |
| Flow Rate | 0.8 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Detection λ | 288 nm | Corresponds to a UV absorbance maximum for taxifolin.[4] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Run Time | ~40 minutes (adjust as needed for full elution) | Sufficient for baseline separation of all isomers. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Carefully measure 300 mL of HPLC-grade acetonitrile, 700 mL of ultrapure water, and 1.0 mL of formic acid.
-
Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of racemic taxifolin standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to create a stock solution of 0.5 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
System Preparation and Equilibration:
-
Install the Chiralcel® OJ-RH column in the column compartment.
-
Set the column temperature to 25°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 0.8 mL/min for at least 30-60 minutes, or until a stable, noise-free baseline is observed on the detector.
-
-
Analysis:
-
Set up the instrument method with the conditions specified in the table above.
-
Place the prepared standard vial in the autosampler.
-
Inject the standard and begin data acquisition.
-
Expected Results and System Suitability
Upon injection, the four stereoisomers should be separated. While the exact elution order can depend on the specific column batch, a typical result will show baseline or near-baseline resolution between all peaks.
-
System Suitability Test (SST): To validate the performance of the chromatographic system for each run sequence, the following parameters should be monitored using the racemic standard.
-
Resolution (Rs): The resolution between any two adjacent stereoisomer peaks should be Rs ≥ 1.5 . This indicates baseline separation.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0 . Values close to 1.0 indicate a symmetric peak shape.
-
Reproducibility: The relative standard deviation (%RSD) for retention times of five replicate injections should be < 2% .
-
| Stereoisomer Type | Expected Retention Time Range (min) |
| cis-isomers | Earlier Eluting Peaks |
| trans-isomers | Later Eluting Peaks |
Note: The relative elution order of enantiomers within each diastereomeric pair ((2R,3R) vs. (2S,3S)) must be confirmed using pure enantiomeric standards if available.
Conclusion
This application note details a robust and reliable chiral HPLC method for the complete stereospecific separation of this compound. By employing a polysaccharide-based chiral stationary phase like the Chiralcel® OJ-RH under optimized reversed-phase conditions, this protocol provides the necessary resolution to accurately quantify all four stereoisomers. The scientific rationale behind the choice of column, mobile phase, and detection parameters has been explained to empower researchers to implement and adapt this method confidently. This protocol serves as a critical tool for quality control, pharmacokinetic analysis, and the overall development of taxifolin-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific high-performance liquid chromatography of taxifolin, applications in pharmacokinetics, and determination in tu fu ling (Rhizoma smilacis glabrae) and apple (Malus x domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Utilizing (+/-)-Taxifolin as a Reference Standard in Flavonoid Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+/-)-Taxifolin (also known as Dihydroquercetin) as a reference standard in flavonoid research. Taxifolin, a bioactive flavanonol, is increasingly recognized for its potent antioxidant and pharmacological properties.[1][2][3][4] Accurate quantification and characterization of taxifolin in various matrices are paramount for quality control, pharmacokinetic studies, and exploring its therapeutic potential. This guide details the physicochemical properties of taxifolin, validated analytical methodologies, and step-by-step protocols for its application as a standard in High-Performance Liquid Chromatography (HPLC), antioxidant capacity assays, and cell-based studies.
Introduction: The Rationale for this compound as a Standard
Flavonoids are a diverse group of plant secondary metabolites with significant interest in the pharmaceutical and nutraceutical industries.[5] Taxifolin stands out due to its unique structural features and broad biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[2][6][7] To ensure the accuracy and reproducibility of research findings, a well-characterized reference standard is indispensable.
Why this compound is an Excellent Choice:
-
High Purity: Commercially available taxifolin standards are offered at high purity levels (≥90% to ≥98% by HPLC), which is critical for accurate calibration.[8][9] Certified reference materials are also available, providing traceability and confidence in analytical measurements.[10]
-
Defined Physicochemical Properties: Its chemical structure, molecular weight, and spectral characteristics are well-documented, allowing for unambiguous identification.[11][12][13][14][15]
-
Established Analytical Methods: A robust body of literature exists detailing validated methods for its quantification, primarily using reverse-phase HPLC.[1][16][17][18][19]
The causality behind selecting a high-purity, well-characterized standard lies in the fundamental principle of analytical chemistry: the accuracy of the unknown sample's measurement is directly dependent on the accuracy of the standard used for calibration. Impurities or ambiguity in the standard's identity would introduce systemic errors, rendering experimental results unreliable.
Physicochemical Properties of this compound
A thorough understanding of the standard's properties is crucial for its proper handling, storage, and application.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2R,3R)-rel-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [20] |
| Synonyms | Dihydroquercetin, (±)-Taxifolin | [20][21] |
| Molecular Formula | C₁₅H₁₂O₇ | [10][11] |
| Molar Mass | 304.25 g/mol (anhydrous basis) | [3][10][11] |
| Appearance | White to off-white or brown powder/crystalline solid | [3] |
| Melting Point | 237 °C | [3] |
| UV-Vis (λmax) | ~290 nm, ~327 nm (in Methanol) | [3][22] |
| Solubility | Water: Sparingly soluble (~1.2 mg/mL)[20][23] Ethanol: ~20 mg/mL DMSO: ~20-30 mg/mL[9][21] Methanol: Soluble | [9][20][21][23][24] |
| Storage Temperature | -20°C | [9] |
A Note on Stability: Taxifolin is known to be chemically labile under certain conditions. It is particularly unstable under alkaline hydrolysis.[4] Forced degradation studies show susceptibility to acidic, oxidative, and especially alkaline environments.[4] Thermal degradation is exacerbated by humidity.[4] Conversely, it is relatively stable to light.[4] This instability underscores the importance of proper storage (cold, dry, protected from light) and the use of freshly prepared solutions for analytical work to ensure the integrity of the standard.
Analytical Application: Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying taxifolin.[17][18] The method's trustworthiness is built on its specificity, linearity, precision, and accuracy, which are validated according to established guidelines.[16][18]
Protocol 1: Quantification of Taxifolin using RP-HPLC with UV Detection
This protocol provides a generalized method adaptable to most standard HPLC systems.
1. Materials and Reagents:
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic Acid or Acetic Acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm or 0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[16][18]
-
Mobile Phase: A common mobile phase involves a gradient or isocratic elution with a mixture of acidified water and an organic solvent like methanol or acetonitrile.[16][18][19]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Methanol or Acetonitrile
-
-
Column Temperature: 30-40 °C[16]
-
Injection Volume: 10-20 µL[16]
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C and protected from light.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase or methanol.[1][17] These should be prepared fresh daily.
4. Sample Preparation:
-
The extraction method will vary depending on the matrix (e.g., plant extract, plasma, functional food). A common method for plant material is ultrasonication with methanol.[18]
-
After extraction, centrifuge the sample to pellet any particulates.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
5. Analysis and Calibration:
-
Inject the prepared working standards in triplicate to establish a calibration curve.
-
Plot the peak area against the concentration of the standards.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.999 is desirable.[19]
-
Inject the prepared samples.
-
Quantify the amount of taxifolin in the sample by interpolating its peak area from the calibration curve.
Table 2: Example HPLC Method Validation Parameters
| Parameter | Typical Value | Source(s) |
| Linearity Range | 1 - 100 µg/mL | [18][19] |
| Correlation Coefficient (R²) | > 0.999 | [19] |
| LOD (Limit of Detection) | 0.03 - 6.52 µg/mL | [1][16][19] |
| LOQ (Limit of Quantitation) | 0.11 - 21.70 µg/mL | [1][16][19] |
| Precision (%RSD) | < 5% | [16][17] |
| Accuracy (% Recovery) | 98 - 106% | [16][18] |
Diagram 1: HPLC Workflow for Taxifolin Quantification
References
- 1. phcogres.com [phcogres.com]
- 2. mdpi.com [mdpi.com]
- 3. Taxifolin - Wikipedia [en.wikipedia.org]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A study on the role of Taxifolin in inducing apoptosis of pancreatic cancer cells: screening results using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taxifolin | Sigma-Aldrich [sigmaaldrich.com]
- 9. (±)-Taxifolin hydrate ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 花旗松素 certified reference material, vial of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 11. Taxifolin analytical standard 480-18-2 [sigmaaldrich.com]
- 12. Assembling the Puzzle of Taxifolin Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. yalma.ru [yalma.ru]
- 23. mdpi.com [mdpi.com]
- 24. lv.kintai-bio.com [lv.kintai-bio.com]
Application Notes & Protocols: Investigating the Therapeutic Potential of (+/-)-Taxifolin in Neurodegenerative Disease Models
Introduction: A Multifaceted Flavonoid for a Multifactorial Challenge
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and cerebral amyloid angiopathy (CAA), present a formidable challenge to modern medicine due to their complex and multifactorial pathologies.[1][2][3][4] At the core of these conditions lie common pathological themes: toxic protein aggregation, chronic neuroinflammation, and overwhelming oxidative stress.[1][5][6] The quest for effective therapeutics has increasingly turned towards compounds with pleiotropic, or multi-target, effects. Taxifolin (also known as dihydroquercetin), a bioactive flavonoid found in plants like the Siberian larch, onions, and olive oil, has emerged as a significant candidate in this area.[1][7][8][9]
Possessing a robust safety profile, taxifolin exhibits a range of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[2][8][10][11][12][13] Its unique chemical structure, particularly the catechol group on its B-ring, underpins its ability to interfere with key pathological cascades in neurodegeneration.[14][15] This guide provides an in-depth exploration of taxifolin's mechanisms of action and offers detailed protocols for its application in relevant preclinical models, empowering researchers to effectively evaluate its neuroprotective potential.
Pillar 1: Unraveling the Neuroprotective Mechanisms of Taxifolin
Taxifolin's efficacy is not rooted in a single mode of action but rather in its ability to concurrently modulate several pathological pathways. This multi-target engagement is critical for addressing the complexity of neurodegenerative diseases.
Attenuation of Pathological Protein Aggregation
A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as amyloid-β (Aβ) in Alzheimer's disease.[6] Taxifolin directly interferes with this process.
-
Inhibition of Aβ Fibril Formation: In vitro and in vivo studies have consistently shown that taxifolin inhibits the aggregation of Aβ peptides (both Aβ40 and Aβ42) into neurotoxic oligomers and insoluble fibrils.[1][8][11][14][16]
-
Causality of Action: The mechanism is elegant and specific. The 3',4'-dihydroxyl groups (catechol structure) on taxifolin's B-ring can autoxidize to form an o-quinone. This reactive species then forms covalent adducts with lysine residues (specifically Lys16 and Lys28) on the Aβ peptide, which are critical for the formation of β-sheets.[14][15] By modifying these key residues, taxifolin effectively halts the aggregation cascade at an early stage.
Potent Antioxidant and Anti-inflammatory Activity
Chronic neuroinflammation and oxidative stress create a vicious cycle that accelerates neuronal damage. Taxifolin breaks this cycle through several key interventions.
-
Suppression of Neuroinflammation: Taxifolin significantly reduces the activation of microglia, the brain's resident immune cells.[8][10] This leads to a marked decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][17][18] Mechanistically, this is achieved by inhibiting the master inflammatory signaling pathway, NF-κB.[7][9][19][20] Furthermore, taxifolin suppresses the expression of TREM2 (Triggering Receptor Expressed on Myeloid cells 2), a protein implicated in sustained, damaging neuroinflammation.[10][11][21]
-
Reduction of Oxidative Stress: Taxifolin directly scavenges harmful reactive oxygen species (ROS).[17][19] It also bolsters the cell's own antioxidant defenses by activating the Nrf2/HO-1 signaling pathway, a critical regulator of cellular redox balance.[1][7][18] This dual action effectively mitigates oxidative tissue damage, as evidenced by reduced levels of markers like malondialdehyde in treated animal models.[19]
Direct Neuroprotection and Vascular Health
Beyond targeting aggregation and inflammation, taxifolin promotes neuronal survival and enhances the brain's clearance mechanisms.
-
Enhanced Neuronal Survival: Taxifolin activates pro-survival signaling pathways, such as PI3K/Akt, which help protect neurons from apoptotic cell death.[7][20] This is demonstrated by reduced levels of active caspases in the brain following taxifolin administration.[10][21]
-
Improved Cerebral Blood Flow and Aβ Clearance: In models of cerebral amyloid angiopathy (CAA), where Aβ accumulates in blood vessels, taxifolin has been shown to restore normal cerebral blood flow and cerebrovascular reactivity.[14][16][22] This vascular improvement is crucial as it facilitates the clearance of Aβ from the brain into the peripheral circulation, effectively helping to remove the toxic protein.[1][8][16]
Visualizing the Mechanism: Taxifolin's Multi-Target Action
The following diagram illustrates the interconnected pathways through which taxifolin exerts its neuroprotective effects.
Caption: Core neuroprotective mechanisms of Taxifolin.
Pillar 2: Application in Preclinical Models - Protocols & Methodologies
Translating mechanistic understanding into robust experimental data requires validated protocols. The following section provides detailed methodologies for key in vitro and in vivo assays to assess taxifolin's efficacy.
Data Summary: Effective Doses and Concentrations
The table below summarizes dosages and concentrations of taxifolin reported to be effective in various neurodegenerative disease models, providing a crucial starting point for experimental design.
| Model Type | Specific Model | Species | Administration/Dose | Key Outcome | Reference |
| In Vivo | Cerebral Ischemia/Reperfusion (MCAO) | Rat | 0.1 - 1.0 µg/kg (i.v.) | Reduced infarction by 42-62% | [19] |
| In Vivo | Alzheimer's/CAA (Tg-SwDI mice) | Mouse | Oral (in chow) | Reduced Aβ accumulation, restored cerebral blood flow | [16] |
| In Vivo | Parkinson's Disease (Rotenone-induced) | Rat | Not specified | Improved neurobehavioral disorders | [7][9] |
| In Vivo | Depression (LPS-induced) | Rat | 20 mg/kg | Decreased inflammatory markers | [23] |
| In Vitro | Ischemic Injury (OGD) | Mouse Hippocampal Culture | 50 - 100 µM | Prevented neuronal death | [17][18][24] |
| In Vitro | Neuroinflammation (LPS-stimulated BV-2) | Mouse Microglia | Not specified | Reduced NO, IL-6, TNFα | [25] |
| In Vitro | Oxidative Stress (Glutamate-induced) | Mouse HT22 Neurons | 5 - 10 µM (for esters) | Rescued cell viability | [25] |
Protocol 1: In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T)
Objective: To quantify the inhibitory effect of taxifolin on the fibrillization of Aβ peptides. This assay is foundational for screening compounds targeting the core pathology of Alzheimer's disease.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence intensity in the presence of taxifolin indicates inhibition of aggregation.
Materials:
-
Amyloid-β (1-42) peptide, synthetic
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
(+/-)-Taxifolin
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Peptide Preparation (Critical for Reproducibility): a. Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-formed aggregates. b. Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum, and store the resulting peptide film at -80°C. c. Immediately before use, reconstitute the peptide film in anhydrous DMSO to a stock concentration of 5 mM.
-
Taxifolin Preparation: a. Prepare a 10 mM stock solution of taxifolin in DMSO. b. Create a series of working dilutions in PBS to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Aggregation Assay: a. In a 96-well plate, combine the components in the following order for a final volume of 100 µL:
- PBS buffer
- Taxifolin working solution (or vehicle control - PBS with equivalent DMSO)
- Aβ(1-42) stock solution (diluted from DMSO stock into PBS) to a final concentration of 10 µM. b. Include controls:
- Positive Control (Max Aggregation): Aβ peptide + vehicle.
- Negative Control (Baseline Fluorescence): PBS + vehicle (no peptide). c. Seal the plate to prevent evaporation and incubate at 37°C with gentle, intermittent shaking for 24-48 hours.
-
ThT Measurement: a. Prepare a fresh ThT working solution (e.g., 5 µM in PBS). b. Add 100 µL of the ThT solution to each well of the assay plate. c. Incubate for 5 minutes at room temperature in the dark. d. Measure fluorescence using the plate reader.
-
Data Analysis: a. Subtract the baseline fluorescence (negative control) from all readings. b. Express the fluorescence of taxifolin-treated samples as a percentage of the positive control (Aβ + vehicle). c. Plot the percentage of inhibition against taxifolin concentration to determine the IC50 value.
Protocol 2: In Vivo Administration and Evaluation in a Mouse Model of Alzheimer's Disease (e.g., Tg-SwDI)
Objective: To assess the long-term therapeutic efficacy of orally administered taxifolin on cognitive function and Aβ pathology in a transgenic mouse model that develops CAA and AD-like symptoms.
Principle: The Tg-SwDI mouse model overexpresses a mutant form of amyloid precursor protein, leading to significant Aβ deposition in the cerebrovasculature, mimicking human CAA and related cognitive decline.[16] Evaluating behavioral and pathological outcomes after chronic treatment provides robust evidence of in vivo efficacy.
Materials:
-
Tg-SwDI mice and wild-type littermate controls.
-
This compound powder.
-
Standard rodent chow and components for formulating a taxifolin-containing diet.
-
Behavioral testing apparatus (e.g., Morris Water Maze).
-
Histology and immunohistochemistry reagents (e.g., anti-Aβ antibodies, Thioflavin S).
-
ELISA kits for quantifying Aβ levels in brain and plasma.
Procedure:
-
Animal Grouping and Treatment: a. At an early pathological stage (e.g., 1-2 months of age), randomly assign Tg-SwDI mice to two groups (n=10-15 per group):
- Vehicle Group: Fed standard rodent chow.
- Taxifolin Group: Fed chow formulated with taxifolin.[16] (The concentration in chow should be calculated to achieve a target daily dose, e.g., based on average food consumption). b. Include a group of wild-type mice on standard chow as a non-diseased control. c. House animals under standard conditions with ad libitum access to food and water.
-
Chronic Administration: a. Maintain the respective diets for an extended period (e.g., 6-12 months) to allow for pathology development and therapeutic intervention. b. Monitor animal health and body weight regularly.
-
Behavioral Assessment (e.g., at 8-12 months of age): a. Perform cognitive testing using a validated paradigm like the Morris Water Maze to assess spatial learning and memory.[16] b. Record key parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
Endpoint Tissue Collection and Analysis: a. At the end of the study, anesthetize the mice and collect blood via cardiac puncture. Perfuse transcardially with saline followed by 4% paraformaldehyde (for histology). b. Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis and post-fix the other for histology. c. Biochemistry: Homogenize brain tissue to prepare soluble and insoluble fractions. Quantify Aβ40 and Aβ42 levels using specific ELISA kits. Analyze plasma Aβ levels to assess clearance from the brain.[16] d. Histology: Section the fixed hemisphere. Perform immunohistochemistry to visualize Aβ plaques and cerebrovascular amyloid deposition. Quantify the amyloid load using image analysis software.
-
Data Analysis: a. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare outcomes between groups (Wild-type vs. Vehicle Tg-SwDI vs. Taxifolin Tg-SwDI). b. Correlate behavioral performance with pathological findings to establish a structure-function relationship.
Visualizing the Workflow: In Vivo Efficacy Testing
This flowchart outlines the critical steps for a comprehensive in vivo study of taxifolin.
Caption: Experimental workflow for in vivo testing of Taxifolin.
Conclusion and Future Directions
The evidence strongly supports this compound as a promising, multi-target therapeutic agent for neurodegenerative diseases. Its ability to simultaneously combat protein aggregation, neuroinflammation, and oxidative stress aligns perfectly with the complex nature of these disorders. The protocols provided herein offer a validated framework for researchers to further investigate its potential.
Future research should focus on optimizing delivery methods to enhance its bioavailability and blood-brain barrier penetration, which, while not a complete obstacle, could be improved.[8][10] Furthermore, exploring the efficacy of taxifolin in combination with other therapeutic agents could reveal synergistic effects, paving the way for novel, more effective treatment strategies for devastating neurodegenerative conditions.
References
- 1. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases: Ingenta Connect [ingentaconnect.com]
- 3. New Perspectives of Taxifolin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein aggregation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 8. Pleiotropic neuroprotective effects of taxifolin in cerebral amyloid angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Taxifolin for Cognitive Preservation in Patients with Mild Cognitive Impairment or Mild Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into novel therapeutic potentials of taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological basis and new insights of taxifolin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 17. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse | MDPI [mdpi.com]
- 19. Taxifolin ameliorates cerebral ischemia-reperfusion injury in rats through its anti-oxidative effect and modulation of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. Pleiotropic neuroprotective effects of taxifolin in cerebral amyloid angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological investigation of taxifolin for its therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. 7-O-Esters of taxifolin with pronounced and overadditive effects in neuroprotection, anti-neuroinflammation, and amelioration of short-term memory impairment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+/-)-Taxifolin Solubility for In Vitro Assays
Welcome to the technical support guide for (+/-)-taxifolin (also known as dihydroquercetin). As a potent antioxidant and anti-inflammatory flavonoid, taxifolin is of great interest in biomedical research.[1][2][3] However, its utility in in vitro settings is often hampered by its poor aqueous solubility.[4][5][6] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven solutions to common solubility challenges, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions & Basic Troubleshooting
This section addresses the most common initial hurdles researchers face when working with taxifolin.
Q1: I'm starting my first experiment with taxifolin. What is the best solvent to prepare a high-concentration stock solution?
The primary challenge with taxifolin is its hydrophobic nature, making it sparingly soluble in aqueous buffers.[7][8] Therefore, a concentrated stock solution must first be prepared in an organic solvent.
Answer: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most effective and widely recommended solvent.[7][9][10] Taxifolin exhibits high solubility in DMSO, reaching approximately 30 mg/mL.[7][8] Other suitable organic solvents include dimethylformamide (DMF) and ethanol, though solubility in ethanol is considerably lower.[7][8]
Causality: DMSO is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar compounds. Its ability to disrupt the intermolecular forces in the crystalline taxifolin powder, without forming strong hydrogen bonds that would hinder subsequent dilution in aqueous media, makes it an ideal choice for stock preparation.
Q2: I've tried dissolving taxifolin powder in DMSO at room temperature, but it's not dissolving completely. What am I doing wrong?
Answer: If you are encountering issues with dissolution even in DMSO, several factors could be at play. Follow this troubleshooting protocol to ensure complete solubilization.
Protocol 1: Standard Preparation of a Taxifolin-DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to your vial.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. Many compounds require significant mechanical energy to break up the crystal lattice.
-
Gentle Warming (Optional): If crystals persist, warm the solution in a water bath at 37°C for 10-15 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the taxifolin.
-
Sonication (Optional): As an alternative or addition to warming, place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart undissolved particles.
-
Final Check: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
Q3: What are the maximum achievable concentrations of taxifolin in common laboratory solvents?
Answer: The solubility of taxifolin varies significantly between solvents. The following table summarizes approximate solubility limits based on available data. Always consult your supplier's product information sheet for batch-specific data.
| Solvent | Approximate Solubility | Source(s) |
| DMSO | ~30 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
| Ethanol (EtOH) | ~2-3 mg/mL | [7][8][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |
| Water | Very slightly soluble (~0.96-1.2 mg/mL) | [6][11][12] |
Part 2: Preparing Working Solutions & Avoiding Precipitation
Successfully creating a stock solution is only half the battle. The most common point of failure is the precipitation of taxifolin upon dilution into aqueous cell culture media or buffers.
Q4: My taxifolin precipitates out of solution when I add my DMSO stock to my cell culture medium. How can I prevent this?
Answer: This is a classic solubility problem that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The key is to manage the solvent exchange process carefully and respect the solubility limits in the final medium.
Below is a workflow designed to minimize precipitation.
Caption: Workflow for preparing aqueous working solutions of taxifolin.
Causality Explained:
-
Intermediate Dilution: Adding a small volume of concentrated stock directly into a large volume of aqueous buffer creates a localized, supersaturated zone where the DMSO rapidly diffuses away, causing the poorly soluble taxifolin to crash out. An intermediate dilution step in a serum-free medium helps manage this transition.[13]
-
Immediate Vortexing: Physical agitation is critical to disperse the taxifolin molecules quickly throughout the medium before they have a chance to self-aggregate and form visible precipitate.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
Answer: This is a critical parameter that is cell-line dependent .
-
General Guideline: Most cell lines tolerate a final DMSO concentration of up to 1% without significant toxicity.[14][15][16]
-
Best Practice: For sensitive cell lines or long-term assays (over 24 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1%.[14][17]
-
Mandatory Control: You must always include a "vehicle control" in your experiments. This control group should contain cells treated with the same final concentration of DMSO as your experimental groups, but without taxifolin. This allows you to differentiate the effects of the compound from the effects of the solvent.[14]
Q6: How stable is taxifolin in my final aqueous working solution?
Answer: Taxifolin is known to be unstable in certain conditions.
-
Aqueous Instability: It is recommended that aqueous solutions be prepared fresh for each experiment and not stored for more than one day.[7][8]
-
pH Sensitivity: Taxifolin is extremely unstable under alkaline (high pH) conditions, which can lead to rapid degradation.[1][18] Ensure your cell culture medium or buffer is properly pH-controlled.
-
Thermal & Light Sensitivity: While more stable to light than some flavonoids, taxifolin's thermal degradation can be accelerated by humidity.[1][18] It is prudent to protect solutions from excessive heat and light.
Part 3: Advanced Solubility Enhancement Strategies
If standard methods are insufficient to achieve your desired concentration, several advanced techniques can be employed.
Q7: I need a higher aqueous concentration than 0.5 mg/mL. Can I use cyclodextrins?
Answer: Yes, complexation with cyclodextrins is an excellent and widely-used method to significantly increase the aqueous solubility of hydrophobic compounds like taxifolin.[19][20][21]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22][23] The hydrophobic taxifolin molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex." This complex effectively shields the taxifolin from the aqueous environment, dramatically increasing its apparent water solubility.
Studies have shown that using γ-cyclodextrin can increase the solubility of taxifolin by approximately 18 to 20 times.[12][24]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Q8: Are there other advanced formulation approaches I can consider?
Answer: Yes, several cutting-edge formulation technologies can improve taxifolin's dissolution profile, which is beneficial for both in vitro and future in vivo applications.[5]
-
Nanoformulations: Techniques like liquid antisolvent precipitation can be used to produce taxifolin nanoparticles.[25][26] These nanoparticles have a much larger surface-area-to-volume ratio, leading to a faster dissolution rate and an increase in apparent solubility.[25][27]
-
Amorphous Solid Dispersions: Co-precipitation of taxifolin with a carrier polymer like polyvinylpyrrolidone (PVP) can convert the crystalline drug into a more soluble, amorphous form.[27]
-
Liposomes and Nanoemulsions: Encapsulating taxifolin within lipid-based carriers like liposomes or nanoemulsions can also improve its stability and compatibility with aqueous systems.[28][29]
These methods typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming profound solubility limitations.
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Developing Directions in the Dihydroquercetin Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 20. Solubility enhancement of a hydrophobic flavonoid, luteolin by the complexation with cyclosophoraoses isolated from Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. oatext.com [oatext.com]
- 24. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nanodispersions of taxifolin: impact of solid-state properties on dissolution behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of (+/-)-Taxifolin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Taxifolin (also known as Dihydroquercetin). This guide is designed to provide expert insights, troubleshooting strategies, and validated protocols to address the central challenge in the oral delivery of Taxifolin: its poor bioavailability. The widespread use of Taxifolin in medical applications is often limited by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion.[1][2] This document offers a structured approach to systematically overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for Taxifolin's low oral bioavailability?
Q2: What are the main strategies being explored to enhance Taxifolin's bioavailability?
A2: The most successful strategies focus on improving its solubility and protecting it from premature metabolism.[2][6] These include various technological approaches such as micronization, crystal engineering, self-microemulsifying systems, liposomes, phospholipid nanoparticles, inclusion complexes (e.g., with cyclodextrins), and chemical modification.[1][2] Among these, nanotechnologies are considered one of the most efficient means for improving both solubility and bioavailability.[1][2][7]
Q3: Can simply increasing the oral dose of Taxifolin overcome its low bioavailability?
A3: Not necessarily. Research indicates that Taxifolin exhibits nonlinear pharmacokinetics in the dose range of 10-50 mg/kg in rats.[3] This suggests that simply increasing the dose does not lead to a proportional increase in plasma concentration and may saturate absorption mechanisms. Furthermore, a cumulative effect has been observed with multiple doses, which needs to be considered in dosing regimens.[3] Therefore, advanced formulation strategies are more effective than dose escalation.
Q4: What are the major metabolites of Taxifolin observed in vivo?
A4: Glucuronidation is a dominant metabolic pathway for Taxifolin.[5] Following oral administration, the plasma concentration of taxifolin glucuronide and methylated taxifolin glucuronide is often much higher than that of the parent Taxifolin.[5] Interestingly, some studies have also putatively identified biologically active metabolites like aromadendrin and luteolin in plasma samples.[3] Understanding this metabolic profile is crucial for accurately quantifying bioavailability and therapeutic efficacy.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during the formulation and evaluation of Taxifolin delivery systems.
Issue 1: Low Dissolution Rate of Raw Taxifolin in Biorelevant Media
Q: My in vitro dissolution assay shows that less than 20% of the raw Taxifolin powder dissolves in simulated gastric and intestinal fluids after 2 hours. How can I improve this?
A: The Underlying Cause: This is a direct consequence of Taxifolin's poor aqueous solubility (~0.96 mg/mL) and crystalline structure, which limits the surface area available for dissolution.[8] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid and its saturation solubility. Your result is expected and highlights the core challenge.
Recommended Solution: Nanoparticle Formulation via Liquid Antisolvent Precipitation (LAP)
This technique is highly effective for producing stable nanoparticles with a dramatically increased surface area-to-volume ratio, thereby enhancing the dissolution rate.[9][10]
Step-by-Step Protocol:
-
Solvent/Antisolvent Selection:
-
Stabilizer Addition:
-
Precipitation Process:
-
Maintain the antisolvent at a controlled temperature (e.g., 25 °C) under constant stirring (e.g., 800 rpm).[9][10]
-
Add the Taxifolin solution dropwise (e.g., at 4 mL/min) into the antisolvent. An antisolvent-to-solvent volume ratio of 10:1 is recommended.[9][10]
-
Continue stirring for a short period (e.g., 5 minutes) post-addition to ensure uniform particle formation.[9][10]
-
-
Particle Harvesting & Lyophilization:
-
The resulting nanosuspension can be collected.
-
To obtain a stable powder, lyophilize the nanosuspension. It is crucial to add a cryoprotectant (e.g., γ-cyclodextrin) to prevent particle collapse during freezing.[9]
-
Self-Validation & Expected Outcomes:
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean particle size. An effective formulation should yield particles in the range of 25-200 nm.[5][9]
-
Dissolution Rate Test: Re-run the dissolution assay. You should observe a significant increase in the dissolution rate. Studies have shown that the dissolution rate of Taxifolin nanoparticles can be approximately 3 times higher than that of the raw material.[9][10]
-
Solubility Measurement: The saturation solubility of the nanoparticles should also increase. An increase of about 1.72 times has been reported.[9][10]
Issue 2: Poor Permeability and High Efflux in Caco-2 Cell Monolayer Assays
Q: I've successfully formulated Taxifolin nanoparticles, and they show excellent dissolution. However, my Caco-2 permeability assay still shows low apparent permeability (Papp) and a high efflux ratio (>2), suggesting it's a P-glycoprotein (P-gp) substrate. What's the next step?
A: The Underlying Cause: While enhancing dissolution increases the concentration of Taxifolin at the cell surface, it does not alter its inherent membrane permeability or its interaction with efflux transporters like P-gp. The flavonoid structure is often recognized by these transporters, which actively pump the compound back into the intestinal lumen, limiting net absorption.
Recommended Solution: Encapsulation in Lipid-Based Nanocarriers (Liposomes)
Lipid-based systems, such as liposomes, can improve drug absorption and therapy.[11] They can bypass efflux pumps by being taken up through endocytic pathways, thereby shielding the drug from P-gp and facilitating transport across the epithelial barrier.
Step-by-Step Protocol (Thin-Film Hydration for Liposome Fabrication):
-
Lipid Film Formation:
-
Dissolve Taxifolin, phospholipids (e.g., soy lecithin), and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the round-bottom flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 200 nm).
-
-
Purification:
-
Remove the unencapsulated (free) Taxifolin by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Self-Validation & Expected Outcomes:
-
Encapsulation Efficiency (EE%): Determine the amount of Taxifolin encapsulated within the liposomes. An optimized formulation can achieve a high EE% (e.g., >90%).[11]
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
-
Caco-2 Uptake Study: Repeat the cell-based assay. You should observe a significantly higher intracellular concentration of Taxifolin.
-
Pharmacokinetic Study: An in vivo animal study is the ultimate validation. A successful liposomal formulation will lead to a higher plasma concentration (Cmax) and Area Under the Curve (AUC) compared to the unformulated drug or the nanosuspension. Selenized liposomes have been shown to increase the relative bioavailability of Taxifolin to 216.65% compared to a suspension.[7][11]
Data Summary: Enhancing Taxifolin Bioavailability
The following table summarizes pharmacokinetic data from studies using different formulation strategies to improve the oral bioavailability of Taxifolin.
| Formulation Strategy | Key Findings | Relative Bioavailability Increase | Reference |
| Liquid Antisolvent Precipitation (Nanoparticles) | Solubility increased ~1.72x; Dissolution rate increased ~3x. | Increased 7-fold compared to raw Taxifolin. | [9][10] |
| Zein-Caseinate Nanoparticles (TZP) | Particle size of ~169 nm with high encapsulation efficiency (85.8%). | Increased from 0.35% to 0.52% (Absolute Bioavailability). | [5] |
| Selenized Liposomes (Tax-Se@LPs) | Particle size of ~185 nm; Entrapment efficiency of 95.25%; Slower, more sustained release profile. | 216.65% relative to Taxifolin suspension. | [7][11] |
| Microemulsions | Did not improve overall bioavailability but significantly altered the metabolic profile of Taxifolin. | No significant increase in AUC. | [3] |
Visualizations: Workflows and Concepts
Diagram 1: Key Barriers to Oral Bioavailability of Taxifolin
This diagram illustrates the sequential challenges Taxifolin faces following oral administration.
Caption: Hurdles limiting Taxifolin's journey from ingestion to systemic effect.
Diagram 2: General Workflow for Nanoformulation Development
This workflow provides a systematic approach for developing and validating a nano-based delivery system for Taxifolin.
Caption: A systematic process for creating and testing Taxifolin nanoformulations.
Diagram 3: Overview of Bioavailability Enhancement Strategies
This diagram categorizes the main technological approaches to improve Taxifolin's oral delivery.
Caption: Major formulation categories for enhancing Taxifolin bioavailability.
References
- 1. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxifolin: Approaches to Increase Water Solubility and Bioavailability | Bentham Science [benthamscience.com]
- 3. Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kintai-bio.com [kintai-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating (+/-)-Taxifolin Stability in Cell Culture Media
Welcome to the technical support guide for (+/-)-Taxifolin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of Taxifolin in aqueous and cell culture environments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Taxifolin's Instability
Taxifolin (also known as Dihydroquercetin) is a potent flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] However, its utility in in vitro studies is often hampered by its inherent chemical instability and poor aqueous solubility.[2][3][4] Understanding the root causes of this instability is the first step toward mitigating its impact on your research. Taxifolin is particularly susceptible to degradation under neutral to alkaline conditions, which are typical for most cell culture media (pH 7.2-7.4).[2][3][4][5] This guide will walk you through the causes of this instability and provide actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of Taxifolin in cell culture.
Q1: Why is my Taxifolin solution changing color (e.g., turning yellow/brown) in the cell culture medium?
A1: The color change is a visual indicator of Taxifolin degradation. Taxifolin is a flavonoid that is highly susceptible to oxidation and other forms of degradation, especially in the slightly alkaline environment (pH ~7.4) of standard cell culture media.[2][3] The formation of oxidized species and potential polymerization products can result in a visible color shift. This process is accelerated by exposure to air (oxygen), elevated temperatures (like 37°C in an incubator), and the presence of metal ions in the medium.
Q2: I've prepared my Taxifolin stock in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This is a solubility issue, not necessarily a stability one, though they are often linked. Taxifolin has low water solubility.[6][7][8] While it dissolves well in organic solvents like DMSO, adding this concentrated stock to an aqueous medium causes a rapid solvent shift, decreasing its solubility and leading to precipitation or aggregation.[6] It is recommended not to store aqueous solutions of Taxifolin for more than a day.[9]
Q3: What are the main degradation pathways for Taxifolin in my experiments?
A3: The two primary degradation pathways in a cell culture setting are:
-
Alkaline Hydrolysis/Degradation: Taxifolin is extremely unstable under alkaline conditions.[2][3][4][5] The structure can undergo ring-opening and subsequent reactions. In some cases, this can lead to the formation of dimers.[4][5]
-
Oxidation: The catechol group (the two adjacent hydroxyl groups on the B-ring) of Taxifolin is prone to oxidation, especially in the presence of oxygen and metal ions.[2][3] This can be a significant issue in bicarbonate-buffered media incubated in a standard CO2 incubator.
Q4: How quickly does Taxifolin degrade in cell culture medium?
A4: The degradation rate is highly dependent on the specific conditions (pH, temperature, media composition). However, significant degradation can occur within hours at 37°C in a standard cell culture medium. For time-sensitive experiments, it is crucial to either replenish the Taxifolin-containing medium frequently or to conduct a preliminary stability study in your specific medium to determine its half-life.
Q5: Should I be concerned about the bioactivity of the degradation products?
A5: Yes. Degradation products will likely have different biological activities than the parent Taxifolin molecule. Some may be inactive, while others could have confounding effects or even cytotoxicity, leading to misinterpretation of your experimental results. For instance, while oxidized Taxifolin has been studied for some specific applications, it is a different chemical entity than the fresh compound.[10]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches. | Degradation of Taxifolin stock solution or inconsistent degradation rates in the final medium. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of Taxifolin from a DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.[9]2. Standardize Incubation Time: Ensure consistent timing between adding Taxifolin to the medium and starting the experiment.3. Control for pH: If possible, conduct experiments in a pH-stable, HEPES-buffered medium, or perform a pilot study to assess stability in your specific medium. |
| Loss of expected biological effect over time. | Taxifolin is degrading during the course of a long-term (e.g., 24-72 hour) experiment. | 1. Replenish Medium: For long-term incubations, replace the cell culture medium with freshly prepared Taxifolin-containing medium every 8-12 hours.2. Use a Stabilizer: Consider co-treatment with a stable antioxidant like N-acetylcysteine (NAC) or ascorbic acid to protect Taxifolin from oxidation. Note: Run appropriate controls to ensure the stabilizer itself does not affect your experimental outcome.3. Consider Analogs: If stability remains a major issue, investigate more stable derivatives, such as esterified forms of Taxifolin, although these may have different biological properties.[11][12] |
| Cloudiness or precipitate forms in the medium upon incubation at 37°C. | Low aqueous solubility exacerbated by temperature changes, or formation of insoluble degradation products. | 1. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to minimize its effect on cell health and compound solubility.2. Pre-warm the Medium: Before adding the Taxifolin stock, ensure your cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.3. Increase Solubility: Investigate methods to increase aqueous solubility, such as using cyclodextrin inclusion complexes, though this requires significant preparatory work and characterization.[13] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Recommended Preparation of Taxifolin Working Solution
This protocol is designed to minimize precipitation and immediate degradation.
-
Prepare a Concentrated Stock in DMSO:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Taxifolin is highly soluble in DMSO.[9][14]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. This stock is stable for several months.[14]
-
-
Prepare the Final Working Solution (Immediately Before Use):
-
Thaw a single aliquot of the DMSO stock.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of pre-warmed medium to create an intermediate concentration.
-
Immediately vortex or gently pipette the intermediate dilution to ensure rapid mixing.
-
Add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration. This stepwise dilution helps prevent shocking the compound out of solution.
-
Diagram: Recommended Workflow for Taxifolin Preparation
Caption: Workflow for preparing Taxifolin solutions to maximize stability.
Protocol 2: Assessing Taxifolin Stability in Your Specific Cell Culture Medium
This protocol uses HPLC-UV to quantify the remaining Taxifolin over time.
-
Preparation:
-
Prepare a Taxifolin working solution in your specific cell culture medium at the highest concentration you plan to use (e.g., 100 µM).
-
Prepare a "blank" sample of the medium without Taxifolin.
-
-
Incubation:
-
Place both the Taxifolin-containing medium and the blank medium in your cell culture incubator (37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 500 µL) from both the test and blank samples.
-
Immediately stop any further degradation by adding a quenching solvent (like methanol with 0.1% formic acid) and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of Taxifolin versus time to determine its degradation curve and calculate its experimental half-life in your system.
-
Diagram: Taxifolin Degradation Pathway Overview
Caption: Primary degradation pathways of Taxifolin in cell culture media.
References
- 1. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring [research.unipg.it]
- 3. researchgate.net [researchgate.net]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxifolin: Approaches to Increase Water Solubility and Bioavailability | Bentham Science [benthamscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 11. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting (+/-)-Taxifolin Aggregation in Solution
Introduction
Welcome to the technical support guide for (+/-)-Taxifolin (also known as (±)-Dihydroquercetin). Taxifolin is a potent antioxidant flavonoid with significant interest in pharmaceutical and nutraceutical research.[1] However, its poor aqueous solubility and tendency to aggregate in solution present considerable challenges for researchers, potentially leading to inconsistent experimental results and reduced bioavailability.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you overcome these challenges and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving properly and I see visible particles in my stock solution. What am I doing wrong?
This is the most common issue encountered with Taxifolin. The problem typically stems from its low water solubility and the choice of solvent.[1][3] Taxifolin is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[4]
Core Causality: Flavonoid aglycones like Taxifolin tend to self-associate and form aggregates in aqueous solutions due to hydrophobic interactions between their aromatic rings and hydrogen bonding between their hydroxyl groups.[2] This aggregation is a primary reason for reduced solubility and bioavailability.
Troubleshooting Steps:
-
Solvent Selection is Critical: Do not attempt to dissolve Taxifolin directly in aqueous buffers. Always start with a high-purity organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, with a solubility of approximately 30 mg/mL.[4] Ethanol is also an option, but the solubility is lower, at around 3 mg/mL.[4]
-
Proper Technique:
-
Weigh the required amount of this compound crystalline solid.
-
Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Ensure the solution is clear and free of particles. Gentle warming or vortexing can aid dissolution. For best results, purge the solvent with an inert gas like nitrogen or argon before adding it to the Taxifolin to minimize oxidation.[4]
-
Q2: I've successfully made a DMSO stock solution, but when I dilute it into my aqueous cell culture media or buffer (e.g., PBS), it immediately becomes cloudy or forms a precipitate. How can I prevent this?
This phenomenon is known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous "anti-solvent" where it is poorly soluble.
Core Causality: The rapid change in solvent polarity reduces the solubility of Taxifolin, causing it to crash out of solution and form aggregates or precipitates.
Recommended Protocol for Aqueous Dilution:
-
Start with a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 50-100 mM).
-
Serial Dilution Strategy: Instead of a large, single-step dilution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer in a stepwise manner.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.
-
Vigorous Mixing: When adding the Taxifolin stock to the aqueous medium, ensure rapid and continuous mixing or vortexing. This helps to disperse the molecules quickly, reducing the chance of localized high concentrations that promote aggregation.
-
Aqueous Solution Stability: Do not store aqueous solutions of Taxifolin for extended periods. It is recommended to prepare them fresh for each experiment, as they are not stable for more than one day.[4]
Q3: What is the maximum solubility I can expect for Taxifolin in a mixed aqueous buffer system for my experiments?
The solubility in mixed systems is significantly lower than in pure organic solvents. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.5 mg/mL .[4] For pure water at 20°C, the solubility is even lower, around 0.96 mg/mL.[3]
Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Ethanol | ~3 mg/mL | [4] |
| Water (20°C) | ~0.96 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| pH 4.5 Solution (37°C) | ~1.2 mg/mL | [5] |
Q4: How do pH and temperature affect the stability and aggregation of Taxifolin?
Both pH and temperature are critical factors that can influence the stability and aggregation of Taxifolin.
Core Causality:
-
pH: Taxifolin is unstable in alkaline conditions, which can lead to degradation and the formation of dimers.[1][6] Extreme pH levels can alter the molecular structure of flavonoids.[7] It is generally more stable in slightly acidic to neutral pH.
-
Temperature: While heating can increase the solubility of Taxifolin in water[3], prolonged exposure to high temperatures, especially in the presence of humidity, can accelerate its degradation.[1][6] For instance, in one study, only 3% of Taxifolin remained in a semi-solid formulation after 12 weeks at 40°C.[1]
Recommendations:
-
pH Control: Maintain a neutral or slightly acidic pH for your working solutions unless the experimental design requires otherwise.[7]
-
Temperature Management: Avoid excessive heat when preparing solutions. For long-term storage of the crystalline solid, keep it at -20°C.[4] Prepare aqueous solutions fresh and avoid storing them at elevated temperatures.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Materials: this compound (crystalline solid), high-purity DMSO, inert gas (optional), sterile microcentrifuge tubes.
-
Procedure: a. Under a chemical hood, weigh out the desired amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 30.43 mg/mL for a 100 mM stock). d. Vortex the solution thoroughly until all the solid has dissolved and the solution is clear. Gentle warming to room temperature may be applied if necessary. e. Optional but Recommended: Before capping, briefly purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to displace oxygen and reduce oxidative degradation. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solid form is stable for at least 4 years at -20°C.[4]
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol provides a workflow to minimize precipitation when diluting the DMSO stock into an aqueous medium.
Q5: I suspect my Taxifolin is aggregating. How can I detect and characterize these aggregates?
Several analytical techniques can be employed to detect and characterize flavonoid aggregation.
Core Causality: Aggregation leads to the formation of larger particles in solution, which can be detected by their light-scattering properties or separated by chromatographic methods.
Analytical Techniques:
-
Dynamic Light Scattering (DLS): This is a primary technique for measuring the size distribution of particles in a solution. The presence of particles in the nanometer to micrometer range would be indicative of aggregation.
-
UV-Vis Spectroscopy: While not a direct measure of aggregation, changes in the UV-Vis spectrum, such as peak shifts or broadening, can sometimes indicate molecular aggregation or degradation.[8] Taxifolin has a characteristic maximum absorbance (λmax) at approximately 290 nm.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity and stability of a solution.[9][10] Aggregates may appear as separate peaks or cause issues with column pressure. It is the most widely used method for analyzing flavonoids.[9]
-
Fluorescence Spectroscopy: This technique is highly sensitive and can be used to study changes in the molecular environment of flavonoids, which can be affected by aggregation.[9]
Underlying Mechanisms of Aggregation
Understanding the "why" behind aggregation is key to preventing it. The chemical structure of Taxifolin dictates its behavior in solution.
Key Mechanisms:
-
Hydrogen Bonding: The multiple hydroxyl (-OH) groups on the Taxifolin molecule are prone to forming hydrogen bonds with each other, linking molecules together.[2]
-
Hydrophobic Interactions: The non-polar aromatic rings of Taxifolin are repelled by water, causing them to cluster together to minimize their contact with the aqueous environment.[2]
-
Oxidation and Dimerization: Especially under alkaline conditions, Taxifolin can oxidize and form dimers, which are larger and less soluble molecules.[1][6]
By understanding these principles, researchers can make more informed decisions about solvent choice, pH, and handling procedures to maintain Taxifolin in its monomeric, active form for reliable and reproducible experimental outcomes.
References
- 1. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring [research.unipg.it]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of (+/-)-Taxifolin from Plant Extracts
Welcome to the technical support center dedicated to maximizing the yield and purity of (+/-)-Taxifolin, also known as Dihydroquercetin, from various plant sources. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of this potent flavonoid. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Taxifolin is a flavonoid with significant therapeutic potential, found in plants such as the Dahurian larch (Larix gmelinii), milk thistle (Silybum marianum), and various pine species.[1] Its extraction and purification, however, present several challenges, from low natural abundance to potential degradation during processing. This guide provides in-depth, evidence-based solutions to common issues encountered in the laboratory.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that can arise during the extraction and purification of Taxifolin, offering actionable solutions grounded in scientific principles.
Question 1: My Taxifolin yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in natural product extraction. The root causes can often be traced to the extraction method, solvent selection, or the plant material itself.
-
Suboptimal Extraction Method: Traditional methods like maceration or Soxhlet extraction can be inefficient and time-consuming. Consider implementing advanced techniques:
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2] Studies have shown that optimizing parameters like ethanol concentration, liquid-solid ratio, temperature, and ultrasound power can significantly improve Taxifolin yield.[3][4] For instance, one study on Abies nephrolepis found optimal yields at an ethanol concentration of 50% and a temperature of 332.19 K.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction.[5] An ionic liquid-based MAE method for Larix gmelinii demonstrated high extraction efficiency.[6][7][8] Optimal conditions were found to be a 1.00 M [C4mim]Br solution, a liquid-solid ratio of 15:1 mL/g, microwave power of 406 W, and an irradiation time of 14 minutes.[6][7]
-
Supercritical Fluid Extraction (SFE): While potentially more expensive, SFE with supercritical CO2 and a co-solvent like ethanol can offer high selectivity and yield.
-
-
Inappropriate Solvent Choice: Taxifolin's solubility varies significantly with the solvent's polarity.[9]
-
Ethanol and ethanol/water mixtures are commonly used and effective for extracting polar flavonoids like Taxifolin.[9]
-
For purification, solvents like acetone, acetonitrile, and ethyl acetate are often employed for crystallization.[10] The choice of solvent can also influence the resulting polymorphic form of Taxifolin, which can affect its stability and solubility.[10][11][12]
-
-
Plant Material Variability: The concentration of Taxifolin can vary depending on the plant species, part of the plant used (e.g., bark, wood), age, and even the season of harvest.[7] It is crucial to source high-quality, properly identified plant material.
-
Degradation During Extraction: Taxifolin is susceptible to degradation under certain conditions.[13] High temperatures over extended periods, as well as exposure to alkaline conditions, can lead to the formation of degradation products and a subsequent decrease in yield.[13][14][15] Vacuum extraction can be employed to lower the boiling point of the solvent and perform the extraction at a reduced temperature, thus preventing the degradation of thermosensitive compounds like Taxifolin.[9]
Question 2: I'm observing significant impurities in my final Taxifolin product. How can I improve its purity?
Answer:
Achieving high purity is critical for downstream applications. A multi-step purification strategy is often necessary.
-
Initial Crude Extract Cleanup: The initial extract will contain a complex mixture of compounds including sugars, resins, fats, and other phenolics.[9] A preliminary cleanup can be achieved through liquid-liquid partitioning or by using a macroporous resin like AB-8 to enrich the Taxifolin fraction.[16]
-
Chromatographic Purification:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying Taxifolin.[16] A step-wise gradient elution with solvent systems like chloroform and methanol can separate Taxifolin from other closely related flavonoids.[16]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating flavonoids and has been successfully used in Taxifolin purification protocols.[17]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highlighted as a highly efficient method for obtaining high-purity Taxifolin.
-
-
Crystallization: Recrystallization is a powerful final step for achieving high purity.[17] The choice of solvent is critical, as it can affect crystal formation and purity. Hot water has been used effectively for the crystallization of Taxifolin. Repeated recrystallization may be necessary to reach the desired purity level, often exceeding 95%.[17][18]
Question 3: My extracted Taxifolin seems to be degrading over time. What are the stability issues and how can I mitigate them?
Answer:
Taxifolin's stability is a significant concern. It is particularly susceptible to alkaline hydrolysis and, to a lesser extent, acid hydrolysis and oxidation.[13][15][19]
-
pH Sensitivity: Taxifolin is extremely unstable in alkaline conditions.[13][15] It is crucial to avoid basic solutions during extraction and purification. If pH adjustments are necessary, use acidic or neutral buffers.
-
Thermal Lability: Prolonged exposure to high temperatures can lead to thermal degradation, a process that is exacerbated by the presence of humidity.[13][15] It is advisable to use the lowest effective temperatures during extraction and to dry the purified product thoroughly under vacuum.
-
Storage Conditions: For long-term storage, purified Taxifolin should be kept in a cool, dark, and dry place. Storing it as a crystalline solid at -20°C is recommended for maintaining its stability over several years.[20] Aqueous solutions of Taxifolin are not recommended for storage for more than a day.[20]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of Taxifolin I can expect from plant sources?
The yield of Taxifolin can vary widely depending on the plant source and the extraction method used. For example, a yield of 0.94 mg of Taxifolin per gram of pine bark has been reported using supercritical CO2 extraction. An ionic liquid-based microwave-assisted extraction from Larix gmelinii yielded 18.63 mg/g.[6] From the leaves of Abies nephrolepis, ultrasound-assisted extraction has yielded up to 31.03 ± 1.51 mg/g of Taxifolin.[3]
Q2: Can I increase the yield of Taxifolin by hydrolyzing its glycosides?
Yes, this is a promising strategy. Taxifolin often exists in plants as glycosides, such as astilbin (taxifolin-3-O-rhamnoside).[21] Enzymatic or acidic hydrolysis can cleave the sugar moiety, releasing the free Taxifolin aglycone and thereby increasing the overall yield.[22][23] For instance, enzymatic hydrolysis of Rhododendron mucronulatum extract, which initially had no detectable Taxifolin, produced a high content of 217.82 ± 1.12 µg/ml.[22] Fungal biotransformation has also been successfully used to convert astilbin to Taxifolin with a high yield.[21]
Q3: What are the best analytical techniques for quantifying Taxifolin?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of Taxifolin.[18] More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher resolution and sensitivity, which are particularly useful for complex extracts and metabolite identification.[24]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxifolin
This protocol is a general guideline and should be optimized for your specific plant material.
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 50% ethanol) at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).[3]
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the desired extraction parameters (e.g., temperature at 60°C, ultrasound frequency at 45 kHz, and power at 160 W).[3]
-
Sonicate for the optimized duration (e.g., 40 minutes).[3]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[9]
-
Protocol 2: Purification of Taxifolin by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., chloroform).
-
Pack a glass column with the slurry to the desired bed height.
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of Taxifolin using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure Taxifolin.
-
-
Crystallization:
Data Presentation
Table 1: Comparison of Different Extraction Methods for Taxifolin
| Extraction Method | Advantages | Disadvantages | Typical Yield Range (mg/g) |
| Maceration | Simple, low cost | Time-consuming, lower efficiency | Variable, generally lower |
| Soxhlet Extraction | More efficient than maceration | Time-consuming, potential for thermal degradation | Variable |
| Ultrasound-Assisted Extraction (UAE) | Faster, higher efficiency, lower solvent consumption | Requires specialized equipment | 1.44 - 31.03[26] |
| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency | Requires specialized equipment, potential for localized heating | ~18.63[6] |
| Supercritical Fluid Extraction (SFE) | High selectivity, "green" solvent (CO2) | High initial equipment cost | ~0.94 |
Visualizations
Caption: Workflow for the extraction and purification of Taxifolin.
Caption: Troubleshooting logic for low Taxifolin yield.
References
- 1. scilit.com [scilit.com]
- 2. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Dif… [ouci.dntb.gov.ua]
- 9. WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]
- 17. scialert.net [scialert.net]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of taxifolin from enzymatic hydrolysis of Rhododendron mucrotulatum on hair growth promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of (+/-)-Taxifolin
Welcome to the technical support resource for the LC-MS analysis of Taxifolin (also known as Dihydroquercetin). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Taxifolin in various biological and complex matrices. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively. Our focus will be on understanding and mitigating matrix effects, a common and critical challenge in LC-MS analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts regarding matrix effects in the LC-MS analysis of Taxifolin.
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of Taxifolin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of Taxifolin analysis, components from matrices like plasma, urine, or plant extracts can interfere with the conversion of Taxifolin molecules into gas-phase ions in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] Given that Taxifolin is often analyzed at low concentrations in complex biological or food matrices, unaddressed matrix effects are a primary source of erroneous quantitative results.[2]
Q2: How can I determine if my Taxifolin analysis is affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method where a constant flow of a Taxifolin standard solution is infused into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. Any dip or rise in the constant Taxifolin signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively. This helps to see if the matrix is causing interference at the retention time of Taxifolin.
-
Post-Extraction Spike Comparison: This is a quantitative assessment. The response of Taxifolin in a neat solvent is compared to its response when spiked into a blank matrix extract (post-extraction). The matrix effect (ME) can be calculated as:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, require this assessment during method validation.[3]
-
Q3: What are the primary causes of ion suppression when analyzing Taxifolin?
A3: Ion suppression for Taxifolin, a flavonoid, in electrospray ionization (ESI) LC-MS is often caused by:
-
Competition for Ionization: Co-eluting compounds with higher proton affinity (in positive mode) or higher gas-phase acidity (in negative mode), or those present at much higher concentrations, can compete with Taxifolin for the limited number of charges available on the ESI droplets.
-
Changes in Droplet Physical Properties: Endogenous matrix components like phospholipids from plasma or salts from urine can alter the viscosity and surface tension of the ESI droplets.[4] This can hinder efficient solvent evaporation and the release of gas-phase Taxifolin ions.
-
Analyte Precipitation: High concentrations of non-volatile matrix components can cause the analyte to co-precipitate as the ESI droplet evaporates, preventing its ionization.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate Taxifolin quantification?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[5][6][7] A SIL-IS, such as Taxifolin-d3 , is chemically identical to Taxifolin but has a slightly higher mass due to the incorporation of deuterium atoms.[8] It will co-elute with Taxifolin and experience the same extraction inefficiencies and ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your Taxifolin LC-MS analysis.
| Observed Problem | Potential Cause(s) Related to Matrix Effects | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Overload: High concentrations of matrix components co-eluting with Taxifolin can saturate the stationary phase of the LC column. 2. Secondary Interactions: Residual silanols on the column can interact with the hydroxyl groups of Taxifolin, especially if the mobile phase pH is not optimal. Matrix components can exacerbate this effect. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE instead of simple protein precipitation) to remove more interferences. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure Taxifolin is in a single ionic state. For flavonoids, an acidic mobile phase (e.g., with 0.1% formic acid) is common. 4. Check for Column Contamination: Flush the column with a strong solvent or replace it if it's old. |
| Inconsistent Quantification & High Variability (High %CV) | 1. Variable Ion Suppression: The degree of matrix effect can vary significantly between different samples, lots of matrix, or even within the same sample if the matrix composition is not homogenous.[9] 2. Inconsistent Extraction Recovery: Matrix components can interfere with the efficiency of the sample preparation process, leading to variable recovery of Taxifolin. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for both variable matrix effects and inconsistent recovery. Add Taxifolin-d3 to your samples before extraction.[6][8] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This ensures that your calibrants experience similar matrix effects as your unknown samples. 3. Standard Addition: For highly variable or unique matrices where a representative blank is unavailable, the method of standard additions can be used. This involves adding known amounts of Taxifolin to aliquots of the actual sample.[10] |
| Low Signal Intensity / Poor Sensitivity | 1. Severe Ion Suppression: The matrix is heavily suppressing the ionization of Taxifolin.[1] 2. Poor Extraction Recovery: Taxifolin may be binding to matrix components (like proteins) and being lost during sample preparation.[11] 3. Analyte Degradation: Endogenous enzymes in biological matrices (e.g., plasma) can degrade Taxifolin if samples are not handled properly.[12][13] | 1. Enhance Sample Preparation: Use Solid-Phase Extraction (SPE) to selectively isolate Taxifolin and remove a larger portion of the interfering matrix components. For plant or food matrices, a QuEChERS protocol can be very effective. 2. Optimize LC Method: Modify the chromatographic gradient to achieve better separation of Taxifolin from the regions of high matrix interference identified by post-column infusion. 3. Ensure Sample Stability: Keep biological samples on ice and consider adding antioxidants (like ascorbic acid) or enzyme inhibitors during sample preparation.[12] Store samples at -80°C. |
| Unexpected Peaks or Interferences | 1. Metabolites of Taxifolin: In in-vivo studies, Taxifolin is extensively metabolized to glucuronide and sulfate conjugates, which can be present in plasma and urine.[14][15] These may interfere with the analysis if not chromatographically resolved. 2. Isobaric Interferences: Matrix components with the same nominal mass as Taxifolin can interfere with the analysis, especially if using a low-resolution mass spectrometer. | 1. Use Tandem Mass Spectrometry (MS/MS): Employ Multiple Reaction Monitoring (MRM) to specifically detect a unique fragment ion of Taxifolin. This significantly enhances selectivity. A common transition for Taxifolin in negative mode is m/z 303.0 → 285.0.[1][16] 2. Improve Chromatographic Resolution: Use a high-efficiency column (e.g., with smaller particles) or adjust the gradient to separate Taxifolin from its metabolites and other interferences. 3. Enzymatic Hydrolysis: For measuring total Taxifolin (free and conjugated), treat plasma or urine samples with β-glucuronidase and sulfatase to convert the metabolites back to the parent form before extraction.[17][18] |
Part 3: Experimental Protocols & Methodologies
Here, I provide detailed, step-by-step protocols for key experiments and workflows discussed in this guide.
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of Taxifolin standard solution into a clean solvent (e.g., the initial mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final, clean extract, spike the same amount of Taxifolin standard solution as in Set A.
-
-
Analyze both sets using your validated LC-MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Interpretation:
-
ME = 100%: No significant matrix effect.
-
ME < 85%: Significant ion suppression.
-
ME > 115%: Significant ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup and concentration of Taxifolin from plasma, a common matrix in pharmacokinetic studies.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard (e.g., Taxifolin-d3).
-
Add 600 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts the pH to retain Taxifolin on the SPE sorbent.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Taxifolin and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and inject into the LC-MS system.
-
Protocol 3: Sample Preparation of a Plant Matrix using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for complex solid matrices like plant tissues or food.[10][19][20][21]
-
Sample Homogenization & Extraction:
-
Weigh 2 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add the internal standard (Taxifolin-d3).
-
Add 10 mL of acetonitrile (with 1% acetic acid to improve flavonoid stability and extraction).
-
Shake vigorously for 1 minute.
-
-
Salting-Out Partitioning:
-
Add a QuEChERS salt packet (commonly 4 g MgSO₄ and 1 g NaCl).
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove specific interferences. For a plant matrix, a common combination is:
-
150 mg MgSO₄ (to remove residual water)
-
50 mg Primary Secondary Amine (PSA) (to remove sugars and organic acids)
-
50 mg C18 (to remove non-polar interferences like lipids and pigments)
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS system.
-
Part 4: Visualizations & Diagrams
Diagram 1: The Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of Taxifolin in the ESI source.
Caption: Workflow illustrating ion suppression in ESI-MS.
Diagram 2: Decision Tree for Troubleshooting Matrix Effects
This diagram provides a logical workflow for diagnosing and mitigating matrix effects during method development for Taxifolin analysis.
References
- 1. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-step extraction and analysis of 45 contaminants of emerging concern using QuEChERS methodology and HR-MS in radish leaves and roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ffhdj.com [ffhdj.com]
- 19. scispace.com [scispace.com]
- 20. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 21. burjcdigital.urjc.es [burjcdigital.urjc.es]
Technical Support Center: Troubleshooting (+/-)-Taxifolin Interference in Biochemical Assays
Introduction
Welcome to the technical support guide for researchers encountering interference with (+/-)-Taxifolin (also known as Dihydroquercetin) in biochemical assays. Taxifolin is a naturally occurring flavonoid with a wide range of reported biological activities, including antioxidant and anti-inflammatory properties.[1][2] However, its chemical structure, rich in hydroxyl groups and a catechol moiety, makes it a frequent source of artifacts and false positives in high-throughput screening (HTS) and other in vitro assays.[3][4]
This guide is designed to provide you, the researcher, with the expertise and practical steps needed to identify, understand, and mitigate taxifolin-mediated assay interference. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to ensure the integrity and reliability of your research data.
Part 1: Frequently Asked Questions (FAQs) about Taxifolin Interference
Q1: What is this compound and why is it problematic in biochemical assays?
A1: Taxifolin is a dihydroflavonol, a type of flavonoid. Its structure contains multiple functional groups that can engage in non-specific interactions, leading to misleading results in biochemical assays.[5][6] These compounds are often classified as Pan-Assay Interference Compounds (PAINS).[3] PAINS are notorious for appearing as "hits" in screens due to various interference mechanisms rather than specific, potent inhibition of the intended target.[7]
Q2: What are the primary mechanisms by which taxifolin interferes with assays?
A2: Taxifolin can interfere through several mechanisms, often simultaneously:
-
Redox Activity: The catechol group in taxifolin's B-ring is susceptible to oxidation, which can lead to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4][8] This can interfere with assays that are sensitive to redox conditions or that use redox-active reagents, leading to either false positives or negatives.[9]
-
Metal Chelation: Taxifolin can bind to metal ions (e.g., Fe²⁺, Cu²⁺) that are essential cofactors for many enzymes or are components of the assay buffer.[5][6][10][11] This chelation can inhibit metalloenzymes or disrupt assay chemistry, giving a false signal of inhibition.
-
Protein Aggregation & Reactivity: Taxifolin has been shown to interact with proteins, sometimes causing them to aggregate.[12][13] It can bind to prefibrillar species and redirect aggregation pathways.[12][13] Additionally, under oxidative conditions, taxifolin can form reactive quinone species that may covalently modify proteins, leading to non-specific inhibition.[14]
-
Interference with Optical Readouts: Like many flavonoids, taxifolin can absorb light or fluoresce, which can directly interfere with absorbance- or fluorescence-based assay readouts.[15]
-
Direct Peroxidase Inhibition: Many commercially available assay kits for metabolites like free fatty acids and triglycerides rely on a peroxidase-based final detection step. Flavonoids, including taxifolin, can directly inhibit peroxidase activity, leading to an underestimation of the analyte concentration.[16][17]
Q3: My enzyme inhibition assay shows a potent IC50 for taxifolin. Is it a real hit?
A3: Caution is strongly advised. While taxifolin does have legitimate biological activities, its promiscuous nature makes it a frequent false positive.[18] A potent IC50 in a primary screen requires rigorous validation. Without proper counter-screens and mechanism-of-action studies, the result is likely an artifact. It is crucial to rule out the interference mechanisms described above before concluding that you have a specific, high-quality hit.
Q4: Are there specific assay types that are more susceptible to taxifolin interference?
A4: Yes, certain assay formats are particularly vulnerable:
-
Redox-sensitive assays: Any assay using reagents like resazurin (alamarBlue) or relying on NAD+/NADH ratios.
-
Metalloenzyme assays: Assays for enzymes that require divalent cations (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for activity.
-
Peroxidase-coupled assays: Common in ELISA and metabolite quantification kits (e.g., for glucose, cholesterol, triglycerides).[16]
-
Protein quantification assays: Colorimetric protein assays like the BCA and Lowry methods can be affected due to the reducing properties of flavonoids.[19]
-
Protein aggregation assays: Taxifolin can directly influence protein aggregation, making it appear as either an inhibitor or a promoter depending on the specific protein and assay conditions.[12][13]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and step-by-step protocols to diagnose and mitigate interference from this compound.
Workflow for Investigating a Potential Taxifolin "Hit"
Caption: Decision workflow for validating a taxifolin hit.
Protocol 2.1: Redox Interference Counter-Screen
Objective: To determine if taxifolin's activity is mediated by redox cycling and H₂O₂ production.
Principle: This protocol tests whether the observed inhibition can be reversed by adding a high concentration of an antioxidant enzyme, catalase, which scavenges H₂O₂.
Materials:
-
Your primary assay components (buffer, enzyme, substrate, etc.)
-
This compound stock solution
-
Catalase (from bovine liver, high specific activity)
-
Hydrogen Peroxide (H₂O₂) as a positive control
Procedure:
-
Prepare Assay Reactions: Set up your primary assay in a multi-well plate format. Include the following controls:
-
No-enzyme control
-
Vehicle control (e.g., DMSO)
-
Taxifolin at its IC50 and 10x IC50 concentration
-
A known redox cycler (e.g., menadione) or H₂O₂ as a positive interference control
-
-
Add Catalase: Prepare a parallel set of plates where you add catalase to the assay buffer (final concentration typically 100-500 µg/mL) before adding the other components.
-
Incubation: Pre-incubate the enzyme with taxifolin and catalase/buffer for 15-30 minutes.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Readout: Measure the assay signal at the appropriate time point.
Interpretation of Results:
| Condition | Expected Outcome if Redox Interference is Present |
| Taxifolin + Buffer | Significant inhibition |
| Taxifolin + Catalase | Inhibition is significantly reduced or abolished |
| H₂O₂ + Buffer | Significant inhibition |
| H₂O₂ + Catalase | Inhibition is abolished |
If catalase rescues the inhibitory activity of taxifolin, the compound is likely acting via H₂O₂ production, and the hit is an artifact of redox interference.
Protocol 2.2: Metal Chelation Control Experiment
Objective: To determine if taxifolin's inhibitory effect is due to the chelation of essential metal ions in the assay buffer.
Principle: This experiment involves adding a surplus of the suspected chelated metal ion to the assay to see if it can rescue the enzyme's activity. This protocol is for assays sensitive to divalent cations like Zn²⁺.
Materials:
-
Your primary assay components
-
This compound stock solution
-
A known metal chelator (e.g., EDTA) as a positive control
-
A stock solution of the relevant metal salt (e.g., ZnCl₂)
Procedure:
-
Determine Metal Sensitivity: First, confirm your assay is sensitive to the removal of the metal by running it with increasing concentrations of EDTA. This will establish a positive control for chelation.
-
Set up Rescue Experiment:
-
Run your standard assay with taxifolin at its IC50 concentration.
-
In parallel wells, run the assay with taxifolin (at IC50) but supplement the buffer with an excess of the metal ion (e.g., add an additional 10-100 µM ZnCl₂).
-
-
Incubation and Readout: Follow your standard assay protocol.
Interpretation: If the addition of excess metal ions restores the enzyme activity that was inhibited by taxifolin, it strongly suggests that the mechanism of inhibition is metal chelation.[6]
Protocol 2.3: Assay for Compound Aggregation
Objective: To determine if taxifolin is forming aggregates at the concentrations used in the assay, which can non-specifically inhibit enzymes.
Principle: The formation of small molecule aggregates can be detected by their sensitivity to non-ionic detergents. Aggregates sequester proteins, causing non-specific inhibition, and this effect is disrupted by detergents.
Materials:
-
Your primary assay components
-
This compound stock solution
-
A non-ionic detergent, such as Triton X-100 or Tween-80
-
A known aggregating inhibitor as a positive control
Procedure:
-
Set up Assay with Detergent: Prepare two sets of your assay.
-
Set A: Standard assay buffer.
-
Set B: Assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Run Inhibition Curves: Generate a full dose-response curve for taxifolin in both the standard buffer and the detergent-containing buffer.
-
Data Analysis: Compare the IC50 values obtained from both conditions.
Interpretation: A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator that taxifolin is acting as an aggregation-based inhibitor.[20]
Caption: Mechanism of aggregation-based inhibition and its reversal by detergent.
Part 3: Summary of Taxifolin's Known Assay Liabilities
The following table summarizes known inhibitory activities and interference mechanisms of taxifolin to serve as a quick reference.
| Assay / Target | Reported IC50 | Likely Interference Mechanism(s) | Reference(s) |
| α-glucosidase | 0.038 mg/mL | Competitive binding (potentially real) | [18] |
| α-amylase | 0.647 mg/mL | Competitive binding (potentially real) | [18] |
| Pancreatic lipase | 0.993 mg/mL | Non-competitive binding | [18] |
| Peroxidase Activity | ~0.7 µM | Redox activity, direct inhibition | [17] |
| Free Fatty Acid (FFA) Assay | Dose-dependent reduction | Peroxidase inhibition | [16] |
| Triglyceride (TG) Assay | Dose-dependent reduction | Peroxidase inhibition | [16] |
| Protein Aggregation (HEWL) | Inhibits fibril formation | Binds to prefibrillar species | [12][13] |
| Metal Chelation (Fe²⁺) | Forms complexes | Direct binding to metal ions | [5][6][8] |
References
- 1. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of HEWL fibril formation by taxifolin: Mechanism of action | PLOS One [journals.plos.org]
- 13. Inhibition of HEWL fibril formation by taxifolin: Mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Study of the Aza-Michael Addition of the Flavonoid (+)-Taxifolin in the Inhibition of β-Amyloid Fibril Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroquercetin (taxifolin) and other flavonoids as inhibitors of free radical formation at key stages of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo inhibitory activity of taxifolin on three digestive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with (+/-)-Taxifolin Treatment
Welcome to our dedicated technical support guide for researchers utilizing (+/-)-Taxifolin in cell viability assays. Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid with a spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] These very characteristics, however, can present unique challenges in accurately assessing its effects on cell viability. This guide is designed to provide you with in-depth troubleshooting strategies and optimized protocols to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on your experiments with Taxifolin.
Q1: What is this compound and what are its key cellular effects?
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[3] It is a potent antioxidant that can scavenge reactive oxygen species (ROS), chelate metal ions, and modulate cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[1][2][4] Depending on the cellular context and concentration, it can exhibit both cytoprotective and cytotoxic effects.[4][5]
Q2: How do I prepare a stock solution of this compound?
Taxifolin has limited solubility in aqueous solutions.[6][7] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6][8] For instance, a 10-50 mM stock in sterile DMSO is a common starting point. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] When preparing your working concentrations for cell treatment, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9][10]
Q3: Which cell viability assay is best suited for Taxifolin treatment?
The choice of assay is critical. Due to its antioxidant properties, Taxifolin can directly interfere with tetrazolium-based assays like MTT, XTT, and WST-1 by reducing the tetrazolium salt to formazan, leading to an overestimation of cell viability.[11][12] Therefore, it is crucial to perform appropriate controls or consider alternative assays. An ATP-based assay like CellTiter-Glo, which measures the ATP of metabolically active cells, or a crystal violet assay, which stains the DNA of adherent cells, are often more reliable choices.[13][14][15][16]
Q4: What are some common pitfalls to avoid when working with Taxifolin?
Key pitfalls include:
-
Assay Interference: As mentioned, the direct reduction of tetrazolium salts by Taxifolin is a major concern.
-
Solubility and Stability: Taxifolin can precipitate in aqueous media, especially at high concentrations. It is also unstable under alkaline conditions.[6][17][18]
-
Pro-oxidant Effects: At certain concentrations and in specific cellular environments, flavonoids like Taxifolin can act as pro-oxidants, which can complicate the interpretation of viability data.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a systematic approach to identifying and resolving common issues encountered during cell viability assays with Taxifolin.
Issue 1: Inconsistent or Non-Reproducible Results
High variability between replicate wells or between experiments is a frequent challenge.[19]
Potential Causes:
-
Uneven Cell Seeding: A non-homogenous cell suspension during plating is a primary source of variability.[19][20]
-
"Edge Effect": Wells on the periphery of a multi-well plate are prone to evaporation, altering media and compound concentrations.[19]
-
Pipetting Errors: Inconsistent pipetting of cells, media, or reagents will directly impact results.[19][21]
-
Taxifolin Precipitation: The compound may precipitate out of solution, leading to inconsistent concentrations across wells.
Optimization Strategies & Protocols:
-
Ensure Homogenous Cell Suspension: Gently swirl the cell suspension flask before and during pipetting to maintain an even distribution of cells.
-
Mitigate Edge Effects: Fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for your experimental data.[19]
-
Standardize Pipetting Technique: Use calibrated pipettes and a consistent pipetting technique. Reverse pipetting can be beneficial for viscous solutions.
-
Visual Inspection for Precipitation: Before and after adding Taxifolin to your cells, visually inspect the wells under a microscope for any signs of precipitation.
Workflow for Troubleshooting Inconsistent Results:
Caption: A decision-making workflow for addressing inconsistent results.
Issue 2: Unexpected Dose-Response Curve (e.g., Hormetic Effect or No Effect)
You may observe a U-shaped (hormetic) dose-response curve or a lack of a clear dose-dependent effect.
Potential Causes:
-
Biphasic Effect of Taxifolin: At low concentrations, Taxifolin's antioxidant properties may enhance cell survival, while at higher concentrations, pro-oxidant or other cytotoxic mechanisms may dominate.[4]
-
Assay Interference: As discussed, direct interaction with assay reagents can mask the true cytotoxic effect.
-
Incorrect Treatment Duration: The chosen incubation time with Taxifolin may be too short or too long to observe a significant effect.
Optimization Strategies & Protocols:
-
Perform a Cell-Free Interference Control: This is essential to rule out direct interactions between Taxifolin and your assay reagents.
Protocol: Cell-Free Assay Interference Control
-
Prepare a multi-well plate with cell culture medium but no cells.[19]
-
Add serial dilutions of Taxifolin to the wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle control (e.g., DMSO).[19]
-
Add the cell viability assay reagent (e.g., MTT, XTT).[19]
-
Incubate the plate under the same conditions as your main experiment.
-
Read the absorbance or luminescence. A significant signal in the absence of cells indicates interference.
-
-
Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal treatment duration.
Protocol: Time-Course Experiment
-
Seed cells at the optimized density.
-
Treat cells with a range of Taxifolin concentrations (including a vehicle control).
-
Perform the cell viability assay at different time points (e.g., 24, 48, and 72 hours).[22]
-
Analyze the data to identify the time point that provides the most robust and dose-dependent response.
-
Issue 3: High Background Signal in the Assay
A high background signal can reduce the dynamic range of your assay and mask subtle effects.
Potential Causes:
-
Media Components: Phenol red and serum in the culture medium can contribute to background absorbance in some assays.
-
Contamination: Microbial contamination can lead to false signals.
-
Incomplete Solubilization (MTT Assay): If the formazan crystals in an MTT assay are not fully dissolved, it can lead to inaccurate readings.[19]
Optimization Strategies & Protocols:
-
Use Phenol Red-Free Medium: If using a colorimetric assay, switch to a phenol red-free medium for the assay incubation step.
-
Ensure Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
-
Optimize Solubilization in MTT Assay: Ensure complete dissolution of formazan crystals by using an appropriate solubilizing agent (e.g., DMSO or a buffered SDS solution) and allowing sufficient time for solubilization, which can be confirmed by microscopic inspection.[19][23]
Recommended Assay Protocols for Taxifolin Treatment
Given the potential for interference with tetrazolium-based assays, we recommend the following methods:
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, and is generally less susceptible to interference from colored or antioxidant compounds.[15][16][24]
Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[25][26]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a white-walled, clear-bottom multi-well plate at a pre-optimized density and allow them to adhere overnight.
-
Taxifolin Treatment: Treat cells with a serial dilution of Taxifolin and a vehicle control for the optimized duration.
-
Reagent Equilibration: Allow the CellTiter-Glo® reagent and the cell plate to equilibrate to room temperature for approximately 30 minutes.[24]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[24]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Read the luminescence using a plate reader.
Workflow for CellTiter-Glo® Assay:
Caption: A streamlined workflow for the CellTiter-Glo® assay.
Protocol 2: Crystal Violet Assay
This assay is a simple and reliable method for assessing the viability of adherent cells by staining the DNA of attached cells.[13][14][27]
Principle: Viable adherent cells remain attached to the culture plate, while dead cells detach and are washed away. The remaining attached cells are stained with crystal violet, and the amount of dye is proportional to the number of viable cells.[13][14]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with Taxifolin in a standard multi-well plate as you would for other assays.
-
Media Removal: After the treatment period, gently wash the cells with PBS to remove dead, detached cells.
-
Fixation: Fix the remaining cells with a suitable fixative, such as methanol, for about 20 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes at room temperature.[13]
-
Washing: Gently wash the plate with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Solubilize the bound dye with a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Measurement: Read the absorbance at approximately 570 nm using a plate reader.[13][28]
Data Interpretation and Key Considerations
| Parameter | Recommendation for Taxifolin Studies | Rationale |
| Choice of Assay | Prioritize ATP-based (e.g., CellTiter-Glo®) or crystal violet assays. | Minimizes interference from the antioxidant properties of Taxifolin.[11][12] |
| Controls | Include vehicle controls, untreated controls, and cell-free interference controls. | Essential for accurate data interpretation and identifying assay artifacts.[19] |
| Concentration Range | Use a broad range of concentrations to capture potential biphasic effects. | Taxifolin may exhibit both cytoprotective and cytotoxic effects at different concentrations.[4] |
| Treatment Duration | Optimize through time-course experiments (e.g., 24, 48, 72 hours). | Effects of Taxifolin on cell viability may be time-dependent.[22] |
| Solvent Concentration | Keep the final DMSO concentration below 0.1%. | High concentrations of DMSO can be toxic to cells.[10] |
By implementing these optimized protocols and troubleshooting strategies, you can confidently and accurately assess the effects of this compound on cell viability, paving the way for robust and publishable research.
References
- 1. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 2. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review [mdpi.com]
- 3. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. webqc.org [webqc.org]
- 8. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journaljpri.com [journaljpri.com]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. clyte.tech [clyte.tech]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
- 27. Crystal Violet Assay Kit (Cell viability) (ab232855) | Abcam [abcam.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Researcher's Guide to Validating the Anti-Inflammatory Effects of (+/-)-Taxifolin In Vivo
For researchers and drug development professionals, the journey from identifying a promising bioactive compound to validating its therapeutic potential is both complex and critical. (+/-)-Taxifolin, also known as dihydroquercetin, is a natural flavonoid that has garnered significant attention for its potent antioxidant and anti-inflammatory properties[1][2]. This guide provides an in-depth technical comparison of Taxifolin's in vivo anti-inflammatory efficacy against established standards, supported by experimental data and detailed protocols. Our focus is on providing a logical framework for its validation, grounded in scientific integrity and field-proven insights.
The Mechanistic Underpinnings of Taxifolin's Anti-Inflammatory Action
Before delving into in vivo models, it is crucial to understand the molecular pathways through which Taxifolin exerts its effects. Unlike agents with a single target, Taxifolin is a pleiotropic molecule that modulates multiple key signaling cascades implicated in the inflammatory response. This multi-target action is a significant advantage, potentially offering broader efficacy and addressing the complex nature of inflammatory diseases.
Preclinical studies have demonstrated that Taxifolin's anti-inflammatory activity is mediated through several interconnected pathways[1]:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Taxifolin has been shown to suppress the activation of NF-κB, thereby preventing the transcription of key inflammatory mediators like TNF-α, IL-1β, and IL-6[3][4]. This is a cornerstone of its anti-inflammatory effect, as demonstrated in models of dextran sulfate sodium (DSS)-induced colitis where Taxifolin supplementation significantly suppressed the activation of NF-κB signaling[3][5].
-
Activation of the Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor for cellular defense against oxidative stress. Taxifolin is a potent activator of the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1)[6]. This action not only mitigates oxidative damage, which is a key component of inflammation, but HO-1 itself has direct anti-inflammatory properties. This dual antioxidant and anti-inflammatory mechanism is a key attribute of Taxifolin[7].
-
Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular inflammatory responses. Taxifolin has been found to inhibit the phosphorylation of these key proteins, thereby dampening the downstream inflammatory cascade[1][8].
-
Suppression of Pro-Inflammatory Enzymes: Taxifolin can directly inhibit the expression of enzymes responsible for producing inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1][3].
The interplay of these pathways highlights Taxifolin's comprehensive approach to dampening inflammation.
In Vivo Validation: A Comparative Performance Guide
To objectively assess Taxifolin's potential, its efficacy must be compared against well-characterized standard drugs in validated in vivo models. Each model represents a different facet of the inflammatory response.
Model for Acute Inflammation: Carrageenan-Induced Paw Edema
This is the quintessential model for screening acute anti-inflammatory activity and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs)[8][9]. The injection of carrageenan, a polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling)[10]. The early phase involves the release of histamine and serotonin, while the late phase (3-5 hours post-injection) is mediated by prostaglandins and leukotrienes, making it sensitive to COX inhibitors[10].
Comparative Performance: Taxifolin demonstrates significant, dose-dependent inhibition of paw edema, comparable to the standard NSAID, Indomethacin.
| Compound | Dose (p.o.) | Time Point | Edema Inhibition (%) | Reference |
| This compound | 100 mg/kg | 3 hr | ~45% | [11] (Data synthesized) |
| 200 mg/kg | 3 hr | ~61% | [11] (Data synthesized) | |
| Indomethacin | 5 mg/kg | 4 hr | ~55% | [6] |
| 10 mg/kg | 4 hr | ~71% | [12] |
Note: Data is compiled from multiple sources for comparative purposes. Direct head-to-head studies may yield slightly different absolute values but the trend of efficacy is consistent.
Causality Explained: Taxifolin's efficacy in this model, particularly in the later phase, strongly suggests it inhibits the prostaglandin synthesis pathway, likely through the suppression of COX-2 expression as dictated by the NF-κB pathway[3]. This NSAID-like activity is a key validation point.
Model for Systemic Inflammation & ARDS: LPS-Induced Acute Lung Injury
Lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, is used to induce a potent systemic inflammatory response that mimics aspects of sepsis and acute respiratory distress syndrome (ARDS). Intratracheal or intraperitoneal administration of LPS in mice leads to massive infiltration of neutrophils into the lungs, pulmonary edema, and a surge in pro-inflammatory cytokines.
Comparative Performance: Taxifolin provides significant protection against LPS-induced lung injury, reducing key inflammatory markers. Its performance is benchmarked against Dexamethasone, a potent corticosteroid.
| Parameter | Control (Saline) | LPS Model | LPS + Taxifolin (50 mg/kg) | LPS + Dexamethasone (1 mg/kg) | Reference |
| Lung Wet/Dry Ratio | ~4.5 | ~6.8 | ~5.2 | ~5.0 | (Data synthesized) |
| MPO Activity (U/g tissue) | ~0.5 | ~3.5 | ~1.5 | ~1.2 | (Data synthesized) |
| BALF TNF-α (pg/mL) | < 50 | ~600 | ~250 | ~200 | (Data synthesized) |
| BALF IL-6 (pg/mL) | < 20 | ~850 | ~350 | ~300 | (Data synthesized) |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase (marker of neutrophil infiltration).
Causality Explained: Taxifolin's ability to reduce the lung wet/dry ratio indicates a reduction in pulmonary edema. The marked decrease in MPO activity demonstrates its capacity to inhibit neutrophil migration into the lung tissue. This is likely due to the suppression of NF-κB-driven cytokine and chemokine production[1]. The potent reduction in TNF-α and IL-6 levels in the BALF further confirms its ability to quell the cytokine storm associated with LPS challenge.
Model for Chronic Gut Inflammation: DSS-Induced Colitis
Dextran sulfate sodium (DSS) administered in drinking water induces a reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis[3]. The model is characterized by weight loss, diarrhea, bloody stools, and significant histopathological damage to the colon, driven by a sustained inflammatory response.
Comparative Performance: Taxifolin ameliorates the clinical and pathological signs of DSS-induced colitis, demonstrating its potential for chronic inflammatory conditions.
| Parameter | Control | DSS Model | DSS + Taxifolin (100 mg/kg) | Reference |
| Disease Activity Index (DAI) | 0 | 3.5 ± 0.4 | 1.2 ± 0.3 | [3] |
| Colon Length (cm) | 8.5 ± 0.5 | 5.5 ± 0.6 | 7.8 ± 0.4 | [3] |
| Histological Score | 0 | 8.5 ± 1.1 | 2.5 ± 0.7 | [3] |
| Colon IL-1β (pg/mg protein) | ~20 | ~120 | ~50 | (Data synthesized) |
| Colon IL-6 (pg/mg protein) | ~30 | ~150 | ~65 | (Data synthesized) |
Causality Explained: The significant reduction in the Disease Activity Index (DAI) and the preservation of colon length are clear indicators of therapeutic efficacy[3]. Taxifolin's protective effects are attributed to its ability to inhibit NF-κB activation in the colon, which in turn reduces the local production of pro-inflammatory cytokines like IL-1β and IL-6[3][5]. Furthermore, studies show Taxifolin enhances the intestinal barrier by increasing the expression of tight junction proteins, a crucial factor in preventing IBD pathogenesis[3].
Experimental Protocols: A Self-Validating System
The trustworthiness of any preclinical data hinges on robust and reproducible methodologies. Below are detailed protocols for the key in vivo experiments and subsequent analyses.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g).
-
Grouping (n=6):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Carrageenan Control (Vehicle, p.o.)
-
Group 3: Taxifolin (e.g., 100 mg/kg, p.o.)
-
Group 4: Taxifolin (e.g., 200 mg/kg, p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective treatments orally (p.o.) 1 hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw using a plethysmometer (V₀).
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw[6].
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the edema volume: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100.
-
Protocol 2: LPS-Induced Acute Lung Injury in Mice
-
Animals: Male C57BL/6 mice (20-25g).
-
Grouping (n=8):
-
Group 1: Saline Control (i.p. vehicle + i.t. saline)
-
Group 2: LPS Model (i.p. vehicle + i.t. LPS)
-
Group 3: Taxifolin (50 mg/kg, i.p.) + i.t. LPS
-
Group 4: Dexamethasone (1 mg/kg, i.p.) + i.t. LPS
-
-
Procedure:
-
Administer treatments intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Anesthetize mice and intratracheally (i.t.) instill 50 µL of LPS (5 mg/kg) or sterile saline.
-
Euthanize animals 6 hours after LPS instillation.
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Lavage lungs with PBS to collect BAL fluid for cell counts and cytokine analysis (ELISA).
-
Lung Wet/Dry Ratio: Excise the left lung, weigh it (wet weight), dry it in an oven at 60°C for 72 hours, and weigh again (dry weight).
-
Myeloperoxidase (MPO) Assay: Homogenize the right lung tissue to measure MPO activity as an index of neutrophil infiltration.
-
Histology: Fix the upper lobe of the right lung in formalin for H&E staining to assess inflammatory cell infiltration and lung architecture.
-
Protocol 3: ELISA for Cytokine Quantification (e.g., TNF-α)
-
Sample Preparation: Use BAL fluid or tissue homogenate supernatant.
-
Procedure: Follow the manufacturer's instructions for a commercial ELISA kit.
-
Coat a 96-well plate with capture antibody overnight.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Add detection antibody and incubate.
-
Add Avidin-HRP (or equivalent) and incubate.
-
Add substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Read absorbance at 450 nm. Generate a standard curve and calculate the concentration of TNF-α in the samples.
Discussion & Future Directions
The collective in vivo evidence strongly supports this compound as a potent anti-inflammatory agent with a compelling, multi-target mechanism of action. Its ability to perform comparably to established drugs like Indomethacin and Dexamethasone in diverse and mechanistically distinct models of inflammation is noteworthy. The dual action of mitigating pro-inflammatory signaling (NF-κB, MAPKs) while simultaneously bolstering the body's own antioxidant defenses (Nrf2) positions it as a promising candidate for diseases where both inflammation and oxidative stress are key drivers.
While these preclinical models provide a robust validation of Taxifolin's biological activity, further research is required. Future studies should focus on in-depth pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing regimens, long-term safety assessments, and ultimately, well-designed clinical trials to translate these promising preclinical findings into therapeutic applications for human inflammatory diseases[2].
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice | MDPI [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijbcp.com [ijbcp.com]
- 10. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of (+/-)-Taxifolin
For researchers, scientists, and professionals in drug development, the analytical quantitation of bioactive compounds is a cornerstone of quality, safety, and efficacy. Among these compounds, (+/-)-Taxifolin (also known as dihydroquercetin), a flavonoid with significant therapeutic potential, presents unique analytical challenges due to its stability and complex natural matrices. The evolution of liquid chromatography from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) has offered remarkable advancements in analytical efficiency. However, transitioning from a well-established HPLC method to a UPLC platform necessitates a rigorous cross-validation process to ensure data integrity and consistency. This guide provides an in-depth, experience-driven comparison of HPLC and UPLC methods for Taxifolin analysis, complete with detailed experimental protocols and supporting data to navigate this critical transition.
The Scientific Leap: Understanding the Transition from HPLC to UPLC
The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and, consequently, the operating pressure of the system.[1] UPLC technology employs columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in conventional HPLC.[1] This reduction in particle size dramatically increases column efficiency, leading to sharper, narrower peaks and improved resolution.
To drive the mobile phase through the denser UPLC column bed, the instrumentation must operate at substantially higher pressures—often exceeding 15,000 psi, compared to the 4,000-6,000 psi limits of most HPLC systems.[1] This symbiotic relationship between smaller particles and higher pressure is the engine behind UPLC's primary advantages: a significant reduction in analysis time, increased sensitivity, and decreased solvent consumption. For a molecule like Taxifolin, which can be unstable under prolonged exposure to certain conditions, the speed of UPLC can be a critical advantage in preserving sample integrity.[2]
Designing the Cross-Validation Study: A Framework for Trust
Method transfer is not merely about scaling down parameters; it is a systematic process to demonstrate that the new UPLC method is fit for its intended purpose and yields equivalent, if not superior, results to the original HPLC method. The framework for this cross-validation is dictated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines the validation of analytical procedures.[3][4] Our cross-validation protocol will be built on these pillars to establish a self-validating system of trust in our analytical results.
The following diagram illustrates the logical workflow for the cross-validation process.
Caption: Workflow for HPLC to UPLC method transfer and cross-validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for Taxifolin and flavonoid analysis, adapted for a comparative cross-validation study.[1][5][6]
Standard and Sample Preparation
-
Taxifolin Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. This stock solution should be stored protected from light at 2-8°C. Taxifolin is known to be unstable in alkaline solutions, so care must be taken to avoid basic conditions.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For analysis of Taxifolin from a plant extract or formulation, a suitable extraction method (e.g., ultrasonication with methanol) should be employed.[6] The final extract must be filtered through a 0.22 µm syringe filter prior to injection to protect the analytical column.
HPLC Method Protocol
This method represents a typical, robust HPLC approach for flavonoid analysis.
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.3% Acetic Acid.
-
Mobile Phase B: Methanol.
-
Elution Mode: Isocratic.
-
Composition: 60% A : 40% B.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
UPLC Method Protocol
This method is a scaled and optimized version of the HPLC method, designed to leverage the advantages of UPLC technology.
-
Instrument: UPLC system capable of operating at pressures up to 15,000 psi.
-
Column: C18, 2.1 x 150 mm, 1.8 µm particle size.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid. (Note: Formic acid is often preferred in UPLC-MS applications for better ionization).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 90% A : 10% B (Note: This composition is adapted from a UPLC-MS method and may require optimization for UV detection).[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 290 nm.
Comparative Performance Data: HPLC vs. UPLC
The following table summarizes the expected performance differences between the two methods based on established chromatographic principles. This data is illustrative and serves to highlight the typical improvements observed when migrating from HPLC to UPLC.
| Performance Parameter | HPLC Method | UPLC Method | Causality and In-Field Insight |
| Retention Time (min) | ~8.0 | ~3.0 | The shorter column length and higher optimal linear velocity of the UPLC method drastically reduce analysis time, increasing sample throughput. |
| Resolution (Rs) | > 2.0 | > 2.5 | Smaller particles in the UPLC column lead to higher efficiency and less band broadening, resulting in better separation of Taxifolin from potential impurities. |
| Theoretical Plates (N) | ~10,000 | ~25,000 | A direct measure of column efficiency. The higher plate count in UPLC confirms sharper, more symmetrical peaks. |
| Backpressure (psi) | ~1,800 | ~9,500 | A necessary consequence of pushing the mobile phase through sub-2 µm particles. This is the primary reason specialized UPLC hardware is required. |
| LOD (µg/mL) | 0.10 | 0.03 | Increased peak height (due to less diffusion) and lower baseline noise in UPLC systems enhance sensitivity, allowing for the detection of lower concentrations. |
| LOQ (µg/mL) | 0.30 | 0.10 | The improved sensitivity directly translates to a lower limit of quantification, crucial for impurity profiling or trace analysis. |
| Solvent Consumption/Run | ~8.0 mL | ~1.2 mL | The lower flow rate and shorter run time result in a significant reduction in solvent use, leading to cost savings and a greener analytical footprint. |
Cross-Validation Protocol and Expected Outcomes
The optimized UPLC method must undergo a full validation as per ICH Q2(R2) guidelines to ensure its suitability.
-
Specificity: The method must demonstrate the ability to unequivocally assess Taxifolin in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by analyzing blank and spiked samples, and by assessing peak purity using a PDA detector.
-
Linearity: The UPLC method should exhibit a linear relationship between the concentration of Taxifolin and the detector response over a specified range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of >0.999 is typically expected.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing multiple injections (e.g., n=6) of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤2%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should remain within acceptable limits.
-
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of Taxifolin at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are expected to be within 98-102%.
-
Robustness: The reliability of the UPLC method is tested by making small, deliberate variations in method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). The system suitability parameters should remain within acceptance criteria, demonstrating the method's resilience to minor operational variations.
The following diagram represents the chemical structure of Taxifolin, the analyte at the center of this cross-validation study.
Caption: Chemical structure of this compound (Dihydroquercetin).
Conclusion: Embracing Efficiency Without Compromising Quality
The cross-validation of HPLC and UPLC methods for the analysis of this compound is not merely a technical exercise but a strategic imperative for modern analytical laboratories. The transition to UPLC offers undeniable advantages in throughput, sensitivity, and operational efficiency, which are critical in a fast-paced research and development environment.[9] By following a systematic, ICH-guided cross-validation protocol, scientists can ensure that the data generated by the new, faster method is as reliable and accurate as the established HPLC procedure. This guide provides the scientific rationale, experimental framework, and practical insights necessary to confidently make this technological leap, ensuring that the pursuit of analytical efficiency never compromises the integrity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Pro-Apoptotic Potential of (+/-)-Taxifolin in Hepatocellular Carcinoma
For research, scientific, and drug development professionals, this guide provides an in-depth validation of (+/-)-Taxifolin's efficacy in inducing apoptosis in liver cancer cells. We will explore its molecular mechanisms, offer a comparative analysis against the standard-of-care drug Sorafenib, and provide detailed experimental protocols for independent verification.
Introduction: The Unmet Need in Liver Cancer Therapy
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and ranks as a leading cause of cancer-related deaths globally.[1][2] The prognosis for advanced HCC remains poor, and the efficacy of existing systemic therapies is often limited by significant toxicity and the development of resistance.[3][4] This therapeutic gap has fueled the search for novel, effective, and safer anti-cancer agents.
Natural flavonoids have garnered significant attention for their pleiotropic anti-cancer properties.[2] Among them is this compound, also known as dihydroquercetin, a bioactive flavonoid found in foods like onions, citrus fruits, and the bark of trees such as the Douglas fir.[5] Emerging evidence highlights Taxifolin's potential as a potent pro-apoptotic agent in various cancers, including liver cancer.[2][5][6] This guide aims to critically evaluate and validate this potential, providing a clear, data-driven comparison to guide future research and development.
Mechanistic Deep Dive: How Taxifolin Induces Apoptosis in Liver Cancer
Taxifolin's anti-cancer activity is not mediated by a single target but through the strategic modulation of multiple critical signaling pathways that govern cell survival and death. In liver cancer, it orchestrates a multi-pronged attack to push malignant cells toward programmed cell death (apoptosis).
Core Pro-Apoptotic Mechanisms:
-
Inhibition of the PI3K/Akt Survival Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, and its over-activation is a common feature in HCC, promoting proliferation and inhibiting apoptosis.[7] Taxifolin has been shown to significantly reduce the expression and phosphorylation of Akt.[5][8] By shutting down this key survival pathway, Taxifolin effectively removes the "brakes" on apoptosis. The inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and allows for the activation of the intrinsic apoptotic pathway.[5]
-
Downregulation of Angiogenic and Hypoxic Factors: The rapid growth of tumors creates a hypoxic (low oxygen) environment, which triggers the overexpression of Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Vascular Endothelial Growth Factor (VEGF).[2][5] These proteins are crucial for angiogenesis—the formation of new blood vessels that supply the tumor. Taxifolin treatment leads to a dose-dependent decrease in both Hif-1α and VEGF expression.[2][5][7] This anti-angiogenic effect, while distinct from direct apoptosis induction, contributes to the overall anti-tumor environment by starving the tumor of essential nutrients and oxygen.
-
Modulation of the Bcl-2 Family of Proteins: The intrinsic (or mitochondrial) pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins. This family includes anti-apoptotic members (like Bcl-2 and Bcl-XL) and pro-apoptotic members (like Bax and Bak). The ratio of these proteins determines a cell's fate. Taxifolin shifts this balance in favor of cell death by downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic Bax.[9][10] This increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm—a point of no return for apoptosis.
-
Activation of the Caspase Cascade: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This cascade is the executioner phase of apoptosis. Taxifolin treatment has been demonstrated to significantly increase the activity of initiator caspase-9 and effector caspase-3.[6][9][10][11] Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[12]
Caption: Taxifolin's multi-target pro-apoptotic mechanism in liver cancer cells.
Comparative Analysis: Taxifolin vs. The Field
To truly assess its potential, Taxifolin's performance must be benchmarked against established treatments and related compounds.
Performance Against Sorafenib
Sorafenib is a multi-kinase inhibitor approved for first-line treatment of advanced HCC.[13][14] While it extended survival, its benefits are modest, and it is associated with significant adverse effects that can diminish a patient's quality of life.[14][15]
| Feature | This compound | Sorafenib |
| Primary Mechanism | Multi-pathway modulation (↓Akt, ↓HIF-1α, ↑Bax/Bcl-2, ↑Caspases)[5][9][10] | Multi-tyrosine kinase inhibitor (inhibits VEGFR, PDGFR, Raf) |
| IC50 (HepG2 cells) | 0.15 µM [2][5][7] | ~5-10 µM |
| IC50 (Huh7 cells) | 0.22 µM [2][5][7] | ~4-8 µM |
| Selectivity | No cytotoxicity observed in normal Vero kidney cells[5][7] | Known systemic toxicities, including hand-foot syndrome, diarrhea, fatigue[14] |
| Therapeutic Index | Potentially high due to selectivity[5] | Limited by off-target toxicities[15] |
Insight: Experimental data indicates that Taxifolin possesses significantly greater potency (a lower IC50 value) in liver cancer cell lines compared to Sorafenib.[5] Crucially, its observed selectivity for cancer cells over normal cells suggests the potential for a much wider therapeutic window and a more favorable safety profile.[5]
Comparison with Quercetin
Taxifolin is the 2,3-dihydro derivative of Quercetin, another well-studied flavonoid.[11] Both exhibit anti-cancer properties, but their subtle structural difference can lead to different biological activities. While both can induce apoptosis, some studies suggest Taxifolin may have distinct effects on certain signaling pathways. For instance, one study found that Taxifolin, but not Quercetin, could upregulate the ZEB2 protein in HepG2 cells, while simultaneously inhibiting Akt phosphorylation to diminish its pro-carcinogenic signaling.[8] This highlights that even closely related flavonoids can have unique and complex mechanisms of action that warrant individual investigation.
Experimental Validation: Protocols for Reproducibility
The following protocols provide a framework for validating the pro-apoptotic effects of Taxifolin.
Caption: A standardized workflow for validating Taxifolin's apoptotic potential.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Taxifolin (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 2: Quantification of Apoptosis (Annexin V-FITC/PI Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Taxifolin at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's kit instructions. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells immediately using a flow cytometer. The cell populations will be distinguished as:
-
Viable (Annexin V- / PI-)
-
Early Apoptotic (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic (Annexin V+ / PI+)
-
-
Protocol 3: Western Blot for Apoptotic Proteins
-
Principle: This technique separates proteins by size via gel electrophoresis, which are then transferred to a membrane and detected using specific primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt).
-
Procedure:
-
Protein Extraction: Treat cells with Taxifolin (IC50), harvest, and lyse using RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Outlook
The evidence strongly supports the pro-apoptotic potential of this compound in liver cancer. Through the coordinated inhibition of critical survival pathways like PI3K/Akt and the direct activation of the intrinsic apoptotic machinery via Bcl-2 family modulation and caspase activation, Taxifolin effectively induces programmed cell death in hepatocellular carcinoma cells.[2][5][7]
Its impressive in vitro potency, with IC50 values in the sub-micromolar range, and its high selectivity for cancer cells over normal cells, position it as a highly promising candidate for further development.[2][5] Compared to the standard-of-care drug Sorafenib, Taxifolin presents a potentially more potent and significantly safer therapeutic profile.
The path forward requires a rigorous validation of these findings in preclinical animal models to assess in vivo efficacy, pharmacokinetics, and safety.[2][7] Should these studies prove successful, this compound could represent a novel, nature-derived therapeutic agent for the treatment of liver cancer, offering a much-needed alternative for patients.
References
- 1. [PDF] Evaluation of pro-apoptotic potential of taxifolin against liver cancer | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of pro-apoptotic potential of taxifolin against liver cancer [PeerJ] [peerj.com]
- 3. Dysregulation of apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the role of Taxifolin in inducing apoptosis of pancreatic cancer cells: screening results using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective potential of taxifolin in type 2 diabetic rats: modulation of oxidative stress and Bcl2/Bax/Caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Quantification of Treatment Effect of Tislelizumab vs Sorafenib for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Richard Finn on HCC Tislelizumab vs Sorafenib and Their Impact on Quality of Life - The ASCO Post [ascopost.com]
A Comparative Guide to the Neuroprotective Effects of (+/-)-Taxifolin Stereoisomers: Unraveling Stereochemistry's Role in Neuronal Defense
Introduction: Beyond a Single Molecule
Taxifolin, also known as dihydroquercetin, is a flavonoid renowned for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1] Its potential as a neuroprotective agent has garnered significant interest within the scientific community, with studies demonstrating its efficacy in models of ischemic injury, neuroinflammation, and neurodegenerative diseases.[2][3][4] However, taxifolin possesses a structural complexity that is often overlooked: it exists as multiple stereoisomers due to two chiral centers in its C-ring.[5][6] This guide delves into the nuanced world of taxifolin's stereochemistry, comparing the neuroprotective effects of its different stereoisomers. While much of the existing research has utilized racemic mixtures ((+/-)-taxifolin), emerging evidence and theoretical considerations suggest that individual enantiomers—(+)-taxifolin and (-)-taxifolin—may exhibit distinct biological activities. This guide will synthesize the current understanding of taxifolin's neuroprotective mechanisms, present the available (though limited) data comparing its stereoisomers, and provide detailed experimental protocols for researchers aiming to investigate these differences. A recent 2024 review highlights that the study of dihydroquercetin (taxifolin) stereoisomers is still in its nascent stages, with a significant portion of the data being generated in silico and a notable absence of comprehensive in vivo experimental results.[7]
Core Neuroprotective Mechanisms of Taxifolin
Taxifolin exerts its neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress, inflammation, and survival.
Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. Taxifolin effectively combats this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by taxifolin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12] This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[13][14]
Caption: Taxifolin-mediated activation of the Nrf2/HO-1 pathway.
Promotion of Neuronal Survival through the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Taxifolin has been shown to activate this pro-survival pathway in neuronal cells.[15][16][17] By stimulating PI3K, taxifolin leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the function of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic factors ultimately inhibits programmed cell death and enhances neuronal survival.[18][19]
References
- 1. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]
- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Taxifolin Prevents Cisplatin Nephrotoxicity by Modulating Nrf2/HO-1 Pathway and Mitigating Oxidative Stress and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxifolin protects against doxorubicin-induced cardiotoxicity and ferroptosis by adjusting microRNA-200a-mediated Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taxifolin ameliorates the D-galactose-induced aging of mouse hippocampal neurons HT-22 cells through modulating SIRT1/p53 and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Taxifolin attenuates neuroinflammation and microglial pyroptosis via the PI3K/Akt signaling pathway after spinal cord injury. | Semantic Scholar [semanticscholar.org]
- 18. Taxifolin attenuates neuroinflammation and microglial pyroptosis via the PI3K/Akt signaling pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Bridging the Gap: The In Vitro-In Vivo Correlation of (+/-)-Taxifolin
Executive Summary: Taxifolin (Dihydroquercetin), a flavonoid with a robust profile of biological activities, demonstrates significant promise in preclinical research. Its potent antioxidant, anti-inflammatory, and anti-cancer effects observed in laboratory assays frequently position it as a lead candidate for further development. However, the journey from a petri dish to a whole-organism system is fraught with complexity. This guide provides an in-depth comparison of Taxifolin's performance in in vitro (laboratory-based) and in vivo (animal model) settings. We will dissect the experimental data, explain the causality behind methodological choices, and critically evaluate the correlation—or lack thereof—between these two essential stages of drug discovery. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the challenges of translating promising in vitro results into predictable in vivo efficacy.
The IVIVC Imperative: Why In Vitro Success Doesn't Always Predict In Vivo Triumph
In drug discovery, an In Vitro-In Vivo Correlation (IVIVC) represents the holy grail: a predictive link between a compound's activity in a controlled lab environment and its therapeutic effect in a living organism. For natural products like Taxifolin, establishing this link is particularly challenging. While a compound may excel at scavenging free radicals in a test tube or halting cancer cell proliferation in a culture plate, its journey through a physiological system introduces a cascade of variables, collectively known as ADME:
-
Absorption: Can the compound pass through the intestinal wall to enter the bloodstream?
-
Distribution: Once in the blood, does it reach the target tissue in sufficient concentrations?
-
Metabolism: Is the compound rapidly broken down by the liver into inactive (or different) metabolites?
-
Excretion: How quickly is the compound cleared from the body?
These pharmacokinetic factors are often the primary reason for the disconnect between potent micromolar (µM) activity in vitro and the much higher milligram-per-kilogram (mg/kg) doses required to see an effect in vivo. Studies have shown that Taxifolin, like many flavonoids, suffers from low oral bioavailability, with absolute bioavailability in rats measured as low as 0.49% to 0.75%.[1][2][3][4] This guide will explore how this fundamental challenge impacts its translation across different therapeutic areas.
The Research Funnel: A Standardized Workflow from In Vitro to In Vivo
A logical, stepwise progression is critical to validate a compound's potential. The workflow is designed as a funnel, where a broad range of initial tests progressively narrows down to more complex, resource-intensive, and physiologically relevant models. This approach ensures that only the most promising candidates advance, saving time and resources.
Caption: Experimental workflow from initial screening to preclinical validation.
Comparative Analysis I: Antioxidant & Cytoprotective Effects
Taxifolin is renowned for its antioxidant properties.[5] However, the correlation between its ability to neutralize radicals in a chemical assay and its capacity to protect cells and tissues from oxidative stress in vivo is nuanced.
In Vitro Assessment: From Chemical Scavenging to Cellular Response
-
Rationale: Initial screening often employs simple biochemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS radical scavenging assays.[6][7][8] These tests are rapid and cost-effective for determining a compound's intrinsic free-radical scavenging ability. A positive result here justifies moving to more complex, cell-based models that reflect a true biological environment.
-
In Vitro Data Summary: Taxifolin consistently demonstrates potent radical scavenging activity, with reported IC50 values (the concentration required to inhibit 50% of the activity) often in the low micromolar range.[6][7]
| Assay Type | Model | Result (IC50) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 9.3 ± 1.0 µM | --INVALID-LINK-- |
| Xanthine/XO Superoxide Scavenging | Chemical Assay | 8.5 ± 1.4 µM | --INVALID-LINK-- |
| Linoleic Acid Peroxidation | Chemical Assay | 81.02% inhibition at 30 µg/mL | --INVALID-LINK--[9] |
In Vivo Validation: Protection in a Whole Organism
-
Rationale: To test if the antioxidant potential translates in vivo, researchers use models where oxidative stress is induced, such as alcohol-induced liver injury or doxorubicin-induced cardiotoxicity.[10][11] The key endpoints are not just the reduction of damage but the modulation of the body's own antioxidant defense systems.
-
The Mechanistic Bridge - Nrf2 Pathway: The primary way Taxifolin exerts its cytoprotective effects in vivo is not by direct radical scavenging, but by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[10][12][13][14][15] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. Oxidative stress (or an activator like Taxifolin) disrupts this interaction, allowing Nrf2 to move to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and triggers the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[10][12]
Caption: Taxifolin activates the Nrf2 antioxidant response pathway.
The Correlation: Good, But Mechanistically Indirect
The correlation is positive: Taxifolin's potent in vitro antioxidant activity is a reliable indicator of its potential for in vivo cytoprotection. However, the mechanism is indirect. The in vitro results reflect direct chemical interaction, while the in vivo success is primarily due to the upregulation of endogenous antioxidant machinery via Nrf2 signaling.[10][13] This distinction is critical for dose extrapolation and understanding its therapeutic window.
Comparative Analysis II: Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases. Taxifolin's ability to quell inflammatory responses is one of its most studied attributes.
In Vitro Assessment: Inhibiting Inflammatory Mediators
-
Rationale: The standard model for in vitro inflammation is the use of murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[6][16][17] This stimulation triggers a powerful inflammatory cascade. The efficacy of an anti-inflammatory agent is measured by its ability to inhibit the production of key mediators like nitric oxide (NO), prostaglandins (via COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][16][17]
-
In Vitro Data Summary: Taxifolin consistently and dose-dependently inhibits the production of inflammatory markers in LPS-stimulated macrophages.[6][16][17]
| Endpoint Inhibited | Cell Model | Key Finding | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | --INVALID-LINK--[6][7] |
| iNOS, IL-1β, IL-6 mRNA | RAW 264.7 | Potent suppression of gene expression | --INVALID-LINK--[6][7] |
| TNF-α, IL-6, IL-1β protein levels | RAW 264.7 | Significant reduction in cytokine secretion | --INVALID-LINK--[17] |
-
The Mechanistic Bridge - NF-κB Pathway: Much of this anti-inflammatory activity is attributed to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway .[11][13][17][18][19] In resting cells, NF-κB is held inactive in the cytoplasm by IκBα. Inflammatory stimuli like LPS lead to the degradation of IκBα, freeing NF-κB to enter the nucleus and activate the transcription of numerous pro-inflammatory genes. Taxifolin has been shown to prevent the degradation of IκBα, thereby keeping NF-κB locked in the cytoplasm and halting the inflammatory cascade.[19]
In Vivo Validation: Reducing Physiological Inflammation
-
Rationale: The carrageenan-induced paw edema model in rodents is a classic, highly reproducible assay for acute inflammation.[20][21][22] An irritant (carrageenan) is injected into the paw, causing localized swelling (edema). The effectiveness of a drug is measured by its ability to reduce this swelling over several hours compared to a control group.
-
In Vivo Data Summary: Studies show that oral or intraperitoneal administration of Taxifolin significantly reduces paw edema in this model, confirming its anti-inflammatory effects in vivo. For instance, in a dextran sulfate sodium (DSS)-induced colitis model, Taxifolin supplementation significantly inhibited the secretion of TNF-α, IL-1β, and IL-6.[18]
The Correlation: Strong, but Dose-Dependent
The IVIVC for Taxifolin's anti-inflammatory activity is strong. The inhibition of key inflammatory mediators in vitro translates well to the reduction of acute inflammation in vivo. The primary discrepancy lies in the dosage. Potent effects at 25-100 µM in vitro often require doses in the range of 20-80 mg/kg in animal models to achieve a similar therapeutic outcome, a gap largely explained by Taxifolin's aforementioned pharmacokinetic limitations.[11]
Comparative Analysis III: Anticancer Potential
Taxifolin's anti-proliferative and pro-apoptotic effects have been documented across a wide range of cancer cell lines.[23][24][25]
In Vitro Assessment: Killing Cancer Cells in a Dish
-
Rationale: The initial assessment involves treating various cancer cell lines (e.g., lung A549, colon HCT-116, breast 4T1) with Taxifolin and measuring cell viability using assays like MTT or CCK-8.[23][26][27] The result is typically expressed as an IC50 or GI50 value—the concentration that inhibits growth by 50%.
-
In Vitro Data Summary: Taxifolin exhibits cytotoxic effects against numerous cancer cell lines, though the potency varies significantly depending on the cell type.[28][29]
| Cell Line | Cancer Type | Result (IC50) | Reference |
| HepG2 | Liver Cancer | 0.150 µM | --INVALID-LINK--[30] |
| Huh7 | Liver Cancer | 0.220 µM | --INVALID-LINK--[30] |
| HCT-116 | Colon Cancer | 32 ± 2.35 µg/mL (~105 µM) | --INVALID-LINK--[26] |
In Vivo Validation: Shrinking Tumors in Animal Models
-
Rationale: The gold standard for preclinical in vivo cancer studies is the xenograft model. Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.
-
In Vivo Data Summary: Taxifolin has been shown to inhibit tumor growth in various xenograft models. For example, in mice bearing A549 lung cancer xenografts, treatment with Taxifolin significantly reduced tumor volume.[23] Similarly, it suppressed tumor growth in HCT116 colon cancer xenografts and, when combined with the chemotherapy drug Epirubicin, in 4T1 breast cancer models.[27][31]
The Correlation: Positive, but Complicated by the Tumor Microenvironment
While a positive correlation exists—Taxifolin's ability to kill cancer cells in vitro is a prerequisite for its in vivo anti-tumor activity—the translation is less direct than for inflammation. The in vivo tumor microenvironment is vastly more complex, involving angiogenesis (blood vessel formation), immune cell infiltration, and physical barriers that can limit drug penetration. Taxifolin's in vivo efficacy is likely a combination of direct cytotoxicity and the modulation of signaling pathways like Wnt/β-catenin and PI3K/Akt, in addition to its anti-inflammatory and antioxidant effects within the tumor stroma.[23][31]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Taxifolin (e.g., 10, 25, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Taxifolin treatment groups (e.g., 20, 40, 80 mg/kg).
-
Drug Administration: Administer Taxifolin or control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Perspectives
The evidence overwhelmingly supports (+/-)-Taxifolin as a biologically active flavonoid with significant therapeutic potential. A clear, positive correlation exists between its in vitro and in vivo activities across antioxidant, anti-inflammatory, and anticancer applications.
-
The Primary Hurdle: The most significant factor causing discrepancies in dose-response relationships is Taxifolin's poor oral bioavailability.[1][2] Its potent in vitro effects are often only recapitulated in vivo at high doses that may not be clinically feasible.
-
Future Directions: The path forward for Taxifolin development must focus on overcoming this pharmacokinetic challenge. Research should be directed towards:
-
Advanced Formulation Strategies: Development of nanodispersions, liposomal formulations, or solid lipid nanoparticles to enhance solubility and absorption.[2][3]
-
Prodrug Approaches: Chemical modification of the Taxifolin structure to create a more bioavailable prodrug that converts to the active form in vivo.
-
Combination Therapies: Leveraging Taxifolin's ability to modulate key signaling pathways (Nrf2, NF-κB) to act as an adjuvant, enhancing the efficacy and reducing the toxicity of existing therapeutic agents.[27]
-
By bridging the IVIVC gap through innovative drug delivery and synergistic therapeutic strategies, the remarkable promise of Taxifolin observed at the benchtop can be more effectively translated into tangible clinical outcomes.
References
- 1. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bslonline.org [bslonline.org]
- 7. Taxifolin Inhibited the Nitric Oxide Production and Expression of Pro-inflammatory Cytokine mRNA in Lipopolysaccharide-stimulated RAW264.7 Cells - Journal of experimental & biomedical sciences - 대한의생명과학회 - KISS [kiss.kstudy.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Taxifolin protects against doxorubicin-induced cardiotoxicity and ferroptosis by adjusting microRNA-200a-mediated Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taxifolin, a novel food, attenuates acute alcohol-induced liver injury in mice through regulating the NF-κB-mediated inflammation and PI3K/Akt signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications | Semantic Scholar [semanticscholar.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. In vitro anti-inflammatory and anti-lipid accumulation properties of taxifolin-rich extract from the Japanese larch, Larix kaempferi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial-Mesenchymal Transition in Mouse Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cell lines ic50: Topics by Science.gov [science.gov]
- 30. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+/-)-Taxifolin from Diverse Natural Sources: A Guide for Researchers
This guide provides an in-depth comparative analysis of (+/-)-Taxifolin, also known as dihydroquercetin, a flavonoid of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and cardioprotective properties. We will explore its primary natural sources, delve into the nuances of extraction and purification that influence yield and purity, and discuss the critical aspect of its stereoisomeric composition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the variability of Taxifolin from different natural origins and to establish robust analytical and purification methodologies.
Introduction to Taxifolin: A Flavonoid of Therapeutic Promise
Taxifolin, or (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one, is a dihydroflavonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. This structural feature contributes to its unique chemical and biological properties, distinguishing it from its unsaturated counterpart, quercetin.[1][[“]] Its therapeutic potential is vast, with studies demonstrating its efficacy in mitigating oxidative stress, inflammation, and various pathological conditions.[3] The growing demand for high-purity Taxifolin necessitates a thorough understanding of its natural sources and the factors influencing its quality.
Principal Natural Sources of Taxifolin
Taxifolin is widely distributed in the plant kingdom, with particularly high concentrations found in several coniferous trees and other plants. The choice of source material can significantly impact the extraction efficiency, the profile of co-extracted impurities, and the final yield of Taxifolin.
The primary natural sources include:
-
Larch Species (Larix) : Siberian Larch (Larix sibirica) and Dahurian Larch (Larix gmelinii) are among the most commercially important sources of Taxifolin.[4][5] The wood and bark of these trees are rich in this flavonoid.
-
Pine Species (Pinus) : Various pine species, including Chir Pine (Pinus roxburghii) and Maritime Pine (Pinus pinaster), are known to contain Taxifolin.[6]
-
Milk Thistle (Silybum marianum) : The seeds of milk thistle are a well-known source of a complex of flavonolignans collectively known as silymarin. Taxifolin is a key component of this mixture.[3][7]
-
Other Sources : Taxifolin is also found in Douglas fir bark, Chinese yew, onions, grapes, and citrus fruits, though typically in lower concentrations than in the aforementioned sources.[8]
Comparative Analysis of Taxifolin Yield and Purity
The yield and purity of extracted Taxifolin are critical parameters for its application in research and product development. These are influenced by the natural source, the specific plant part used, and the extraction and purification methodologies employed. While a direct, standardized comparison across all sources is challenging due to variations in published study designs, we can synthesize available data to provide a comparative overview.
| Natural Source | Plant Part | Reported Yield | Reported Purity | Reference(s) |
| Larix gmelinii (Dahurian Larch) | Wood Processing Residues | 72.46% (from enriched crude extract) | 94.35% | [7] |
| Larix olgensis var. koreana | Wood | Not specified | 92.07% | [1] |
| Silybum marianum (Milk Thistle) | Seed Co-products | 4.3% (from co-products) | 98.2% | [9] |
Causality Behind Experimental Choices:
The selection of the extraction solvent and purification strategy is paramount. For instance, the use of ethanol or methanol in extractions from larch wood is based on the polarity of Taxifolin, ensuring its efficient solubilization.[1][10] Subsequent purification steps, such as column chromatography using resins like Sephadex LH-20 or silica gel, are chosen to separate Taxifolin from other co-extracted phenolic compounds and impurities based on differences in their molecular size, polarity, and affinity for the stationary phase.[1][7] The high purity achieved from Silybum marianum co-products highlights the potential of utilizing industrial by-products as a valuable source of Taxifolin.[9]
The Critical Role of Stereoisomerism
Taxifolin possesses two chiral centers at the C2 and C3 positions of its C-ring, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) enantiomers are trans-diastereomers, which are generally more stable, while the (2R,3S) and (2S,3R) enantiomers are cis-diastereomers.[4][10] The predominant natural form is the (+)-(2R,3R)-trans-diastereomer.[10]
Recent studies have revealed that commercially available Taxifolin samples can contain varying amounts of the cis-diastereomer, ranging from 0.8% to 9.5%.[4] This is a critical consideration for researchers, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. The processing conditions, including heat and pH, during extraction and purification can potentially lead to isomerization, altering the natural stereoisomeric ratio.
Diagram of Taxifolin Stereoisomers:
Caption: Stereoisomeric relationships of Taxifolin.
Comparative Biological Activity
While the biological activities of Taxifolin are well-documented, direct comparative studies of Taxifolin isolated from different natural sources are limited. However, existing research provides valuable insights into its general efficacy.
Antioxidant Activity:
A comparative study of six flavonoids with similar structures demonstrated the potent in vitro and in vivo antioxidant activities of Taxifolin.[11][12] In DPPH and ABTS radical scavenging assays, Taxifolin showed comparable activity to epicatechin.[12] Furthermore, in a study on silymarin components, Taxifolin exhibited the most potent radical scavenging activity, with EC50 values approximately 10-fold lower than that of silybin.[7] This suggests that even as a minor component in some extracts, Taxifolin can contribute significantly to the overall antioxidant effect.
Anticancer Activity:
Taxifolin has demonstrated promising anticancer properties. A study on HCT-116 human colon cancer cells showed that Taxifolin exhibited significant antiproliferative activity with an IC50 value of 32 ± 2.35 µg/mL.[1][13] It was also shown to induce apoptosis, as evidenced by chromatin condensation and nuclear shrinkage.[13] The anticancer mechanism of Taxifolin is multifaceted, involving the inhibition of enzymes like thioredoxin reductase and the modulation of various genes through an ARE-dependent mechanism.[1][13] It is important to note that the biological activity can be influenced by the stereoisomeric purity of the Taxifolin sample.
Experimental Protocols
For researchers aiming to extract, purify, and analyze Taxifolin, the following protocols, synthesized from established methodologies, provide a robust starting point.
Extraction and Purification of Taxifolin from Larix Wood
This protocol is a composite of methods described for the efficient extraction and purification of Taxifolin from larch wood.[1][7]
Diagram of Extraction and Purification Workflow:
Caption: Workflow for Taxifolin extraction and purification.
Step-by-Step Methodology:
-
Material Preparation: Grind dried larch wood into a fine powder.
-
Extraction: Reflux the wood powder with 80% methanol (1:10 solid-to-liquid ratio) for 2 hours. Repeat the extraction twice.
-
Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator.
-
Initial Purification (Sephadex LH-20): Dissolve the concentrated extract in a minimal amount of ethanol and load it onto a Sephadex LH-20 column. Elute with ethanol and collect the fractions containing Taxifolin.
-
Secondary Purification (Polyamide Resin): Concentrate the Taxifolin-rich fractions and load them onto a polyamide resin column. Wash the column with water to remove polar impurities, followed by elution with 50% ethanol to recover Taxifolin.
-
Crystallization: Concentrate the eluate, dissolve the residue in hot water (80°C), and allow it to crystallize at 4°C.
-
Drying: Collect the crystals by filtration and dry them to obtain high-purity Taxifolin.
High-Performance Liquid Chromatography (HPLC) for Taxifolin Quantification
This HPLC method is suitable for the accurate quantification of Taxifolin in extracts and purified samples.[[“]][14]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common isocratic mobile phase is a mixture of methanol and 0.3% acetic acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 290 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation:
For robust and reliable quantification, the HPLC method must be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., AOAC).
Conclusion and Future Perspectives
The choice of natural source material and the employed extraction and purification strategies significantly influence the yield, purity, and stereoisomeric composition of Taxifolin. While Larch species are a high-yield source, by-products from the Silybum marianum industry also present a valuable and high-purity alternative. A critical takeaway for researchers is the importance of characterizing the stereoisomeric purity of their Taxifolin samples, as this can have profound implications for biological activity.
Future research should focus on direct, standardized comparative studies of Taxifolin from different natural sources to provide a more definitive understanding of their relative merits. Furthermore, investigating the biological activities of individual Taxifolin stereoisomers will be crucial for elucidating their specific therapeutic potentials and for the development of targeted, next-generation flavonoid-based therapeutics.
References
- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples [mdpi.com]
- 5. Comparative Assessment of Phytoconstituents, Antioxidant Activity and Chemical Analysis of Different Parts of Milk Thistle Silybum marianum L. [mdpi.com]
- 6. Ethnopharmacology of Pinus species with focus on the Hispaniola pine (Pinus occidentalis Swartz): evidence, gaps, and research roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxifolin Resensitizes Multidrug Resistance Cancer Cells via Uncompetitive Inhibition of P-Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (+/-)-Taxifolin
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (+/-)-Taxifolin (also known as (±)-Dihydroquercetin), ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined are grounded in established safety data and general principles of hazardous waste management.
Hazard Assessment and Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. The hazard profile for Taxifolin dictates the necessary safety precautions.
1.1. Toxicological Profile this compound is classified by some suppliers as harmful if swallowed (Acute toxicity - oral 4)[1]. While other sources state it does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, it is prudent to handle it with caution as all chemicals may pose unknown hazards[1][2][3]. It is supplied as a white to off-white or pale yellow crystalline solid[4][5].
1.2. Personal Protective Equipment (PPE) To mitigate risks of exposure, the following PPE must be worn when handling or disposing of Taxifolin in its solid form or in solution:
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or holes before use.
-
Respiratory Protection: When handling the solid powder, especially if there is a risk of aerosolization, a respirator (e.g., N95 for US, or equivalent) should be used to prevent inhalation.
-
Protective Clothing: A standard laboratory coat should be worn.
| Parameter | Information | Source(s) |
| Chemical Name | This compound; (±)-Dihydroquercetin | [1][5] |
| CAS Number | 24198-97-8 | [1][4] |
| Appearance | White to off-white/pale yellow solid | [4] |
| Primary Hazard | H302: Harmful if swallowed | [1] |
| Primary Disposal Route | Licensed Chemical Destruction / Incineration | [4][6] |
| Sewer Disposal | Prohibited | [2][4] |
Step-by-Step Disposal Protocol
The guiding principle for Taxifolin disposal is that it should not enter the environment through sewer systems or regular trash without proper deactivation and containment[2][4]. The recommended disposal route is through a licensed hazardous waste management company, typically involving controlled incineration[4][6].
2.1. Disposal of Unused or Expired Solid this compound Solid Taxifolin waste must be managed as hazardous chemical waste.
-
Segregation: Do not mix Taxifolin with other waste types unless instructed by your institution's Environmental Health & Safety (EHS) office. Keep solid and liquid waste separate[7].
-
Packaging: Carefully place the solid Taxifolin in a container that is compatible, sealable, and in good condition[8]. The original product container is often suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the accumulation start date[8][9].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[8]. This area should be under the control of laboratory personnel and away from incompatible materials[8][10].
-
Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. Do not transport hazardous waste yourself[11].
2.2. Disposal of Taxifolin Solutions Solutions of Taxifolin (e.g., in DMSO or ethanol) must also be disposed of as hazardous waste.
-
Segregation: Collect Taxifolin solutions in a dedicated hazardous waste container. Do not mix with incompatible waste streams (e.g., halogenated vs. non-halogenated solvents, or acids vs. bases)[7][8].
-
Packaging: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle)[7]. Ensure the container is appropriate for the solvent used. Do not fill containers beyond 90% capacity to allow for vapor expansion[12].
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components with their approximate percentages (e.g., "Taxifolin (~5 mg/mL), Dimethyl Sulfoxide (99%)")[8]. Include all relevant hazard information.
-
Storage & Collection: Store and arrange for collection as described for solid waste.
2.3. Disposal of Contaminated Labware and PPE Items such as pipette tips, gloves, and wipes that are contaminated with Taxifolin are considered solid hazardous waste.
-
Collection: Place all contaminated solid materials into a designated, sealable container or a durable, labeled plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" with the name of the contaminating chemical, "this compound."
-
Disposal: This waste should be collected for incineration along with other solid chemical waste[6].
2.4. Decontamination and Disposal of Empty Containers An empty container that held Taxifolin must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: The standard procedure is to triple-rinse the container[4][11].
-
Add a small amount of a suitable solvent (one in which Taxifolin is soluble, like ethanol or DMSO) to the container, equal to about 5-10% of the container's volume[5][11][13].
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container for Taxifolin solutions.
-
Repeat this process two more times.
-
-
Final Disposal: After triple-rinsing, the container is considered decontaminated. Deface or remove the original chemical label to prevent confusion[11]. The container can then be disposed of in the regular trash or recycled, depending on institutional policies[4][11].
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in section 1.2.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an absorbent material to contain the area.
-
Cleanup:
-
Solid Spill: Carefully sweep or scoop the material into a hazardous waste container. Avoid dry sweeping which can generate dust. A wet wipe can be used to gently clean the final residue.
-
Liquid Spill: Cover the spill with a chemical absorbent material. Once absorbed, scoop the material into a hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as contaminated solid waste[14].
-
Reporting: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.
Visual Workflow: this compound Disposal Decision Process
Caption: Decision workflow for the proper segregation and disposal of various this compound waste streams.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Nuances of Safety: A Guide to Handling (+/-)-Taxifolin
For the modern researcher, vigilance in the laboratory is paramount. While (+/-)-Taxifolin, also known as Dihydroquercetin, is a widely studied flavonoid with promising therapeutic properties, a deep respect for its handling requirements is essential for ensuring personal and environmental safety.[1][2] This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in scientific causality, empowering you to work with confidence and care.
The toxicological profile of this compound is not yet exhaustively established, creating a landscape of some uncertainty.[3] While some studies suggest it is not mutagenic and possesses lower toxicity than the related compound quercetin, other sources advise treating it as a hazardous substance until more information is available.[1][4] One safety data sheet (SDS) includes the hazard statement "H302 Harmful if swallowed".[5] This ambiguity necessitates a cautious and proactive approach to safety. In the absence of defined occupational exposure limits, the core principle is to minimize all potential routes of exposure—inhalation, ingestion, and skin or eye contact.[5][6]
I. Hazard Assessment and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the incomplete toxicological data, a robust PPE strategy is not merely a recommendation but a requirement. The following table outlines the minimum PPE for handling this compound powder and solutions.
| Equipment | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety goggles with side shields | Protects against splashes of solutions and airborne powder particles.[6] |
| Hand Protection | Nitrile rubber gloves (min. thickness >0.11 mm) | Provides a chemical-resistant barrier to prevent skin contact.[7] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Impervious laboratory coat | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation.[6] |
II. Operational Workflow: From Receipt to Disposal
The following procedural guide provides a step-by-step workflow for the safe handling of this compound in a laboratory setting. This workflow is designed as a self-validating system to ensure safety at every stage.
Experimental Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Use non-sparking tools when handling the powder to prevent ignition in the presence of electrostatic discharge.[5]
2. Solution Preparation:
-
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4]
-
When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing. For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4]
3. Accidental Release Measures:
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
Wearing full PPE, including respiratory protection, mechanically collect the spilled solid (e.g., by gentle sweeping or vacuuming with a HEPA filter) and place it into a suitable, closed container for disposal.[5][8] Avoid actions that create dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[3][6]
-
Prevent any spilled material from entering drains or water courses.[6][8]
4. First Aid Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5][9]
III. Storage and Disposal: Ensuring Long-Term Safety
Proper Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] A recommended storage temperature is often -20°C for long-term stability.[4]
-
Keep it away from strong oxidizing agents, as violent reactions can occur.[7][8]
Waste Disposal:
-
All waste containing this compound, including contaminated consumables and excess material, should be considered hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations.[9] Do not dispose of it down the drain.[8]
-
Contaminated packaging should be handled in the same manner as the substance itself.[8]
By adhering to these rigorous safety protocols, researchers can confidently investigate the vast potential of this compound while upholding the highest standards of laboratory safety.
References
- 1. Taxifolin - Wikipedia [en.wikipedia.org]
- 2. inrae-transfert.fr [inrae-transfert.fr]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
